(S)-2-Methyl-CBS-oxazaborolidine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
(3aS)-1-methyl-3,3-diphenyl-3a,4,5,6-tetrahydropyrrolo[1,2-c][1,3,2]oxazaborole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BNO/c1-19-20-14-8-13-17(20)18(21-19,15-9-4-2-5-10-15)16-11-6-3-7-12-16/h2-7,9-12,17H,8,13-14H2,1H3/t17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMKAFJQFKBASMU-KRWDZBQOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(N2CCCC2C(O1)(C3=CC=CC=C3)C4=CC=CC=C4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(N2CCC[C@H]2C(O1)(C3=CC=CC=C3)C4=CC=CC=C4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60370458 | |
| Record name | (3aS)-1-Methyl-3,3-diphenyltetrahydro-1H,3H-pyrrolo[1,2-c][1,3,2]oxazaborole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60370458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112022-81-8 | |
| Record name | (3aS)-Tetrahydro-1-methyl-3,3-diphenyl-1H,3H-pyrrolo[1,2-c][1,3,2]oxazaborole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=112022-81-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3aS)-1-Methyl-3,3-diphenyltetrahydro-1H,3H-pyrrolo[1,2-c][1,3,2]oxazaborole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60370458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(S)-2-Methyl-CBS-oxazaborolidine: A Technical Guide to Asymmetric Ketone Reduction
(S)-2-Methyl-CBS-oxazaborolidine is a chiral oxazaborolidine catalyst renowned for its pivotal role in asymmetric synthesis, particularly in the highly enantioselective reduction of prochiral ketones to their corresponding chiral secondary alcohols. This reaction, widely known as the Corey-Bakshi-Shibata (CBS) reduction, has become an indispensable tool for researchers, scientists, and drug development professionals due to its high degree of stereocontrol, broad substrate scope, and predictable outcomes. This guide provides an in-depth technical overview of the catalyst, including its mechanism of action, quantitative performance data, and detailed experimental protocols.
Core Principles and Mechanism of Action
The CBS reduction utilizes this compound as a catalyst in conjunction with a stoichiometric borane (B79455) source, typically borane-tetrahydrofuran (B86392) (BH₃·THF) or borane-dimethyl sulfide (B99878) (BH₃·SMe₂), to achieve the enantioselective reduction of a wide array of ketones.[1][2] The remarkable stereoselectivity of the reaction is attributed to a well-defined catalytic cycle that involves the formation of a catalyst-borane complex.[3]
The catalytic cycle can be summarized in the following key steps:
-
Catalyst-Borane Complex Formation: The Lewis basic nitrogen atom of the this compound coordinates to the Lewis acidic borane, forming a rigid, bicyclic complex. This coordination enhances the Lewis acidity of the endocyclic boron atom of the catalyst and activates the borane as a hydride donor.[3][4]
-
Ketone Coordination: The prochiral ketone then coordinates to the now more Lewis-acidic endocyclic boron atom of the catalyst complex. The ketone orients itself to minimize steric hindrance, with its larger substituent positioned away from the diphenylmethyl group of the catalyst.[5]
-
Intramolecular Hydride Transfer: A hydride ion is transferred from the coordinated borane to the carbonyl carbon of the ketone via a six-membered ring transition state. This intramolecular transfer occurs on a specific face of the ketone, dictated by the chiral scaffold of the catalyst, leading to the formation of a chiral alkoxyborane intermediate.[3][4]
-
Catalyst Regeneration: The chiral alkoxyborane product is released, and the catalyst is regenerated to re-enter the catalytic cycle. A final workup step, typically with acid, liberates the desired chiral alcohol.[3]
The stereochemical outcome is highly predictable; the (S)-catalyst delivers the hydride to the Re face of the ketone, yielding the (R)-alcohol, while the (R)-catalyst attacks the Si face to produce the (S)-alcohol.[2]
Quantitative Performance Data
The this compound catalyst has demonstrated high efficacy in the enantioselective reduction of a diverse range of ketones. The following tables summarize the quantitative data for yield and enantiomeric excess (ee%) for various substrates under typical CBS reduction conditions.
Table 1: Asymmetric Reduction of Aryl Ketones
| Ketone Substrate | Product | Yield (%) | ee (%) |
| Acetophenone (B1666503) | (R)-1-Phenylethanol | 95 | 96 |
| Propiophenone | (R)-1-Phenyl-1-propanol | 92 | 92 |
| Butyrophenone | (R)-1-Phenyl-1-butanol | 87 | 87 |
| Isobutyrophenone | (R)-1-Phenyl-2-methyl-1-propanol | 87 | 87 |
| α-Tetralone | (R)-1,2,3,4-Tetrahydro-1-naphthol | Good | 85 |
Data sourced from multiple studies and compiled for representative examples.[1][6]
Table 2: Asymmetric Reduction of Aliphatic and α,β-Unsaturated Ketones
| Ketone Substrate | Product | Yield (%) | ee (%) |
| Cyclohexyl methyl ketone | (R)-1-Cyclohexylethanol | - | 89 |
| 2-Butanone | (R)-2-Butanol | - | 3 |
| 3-Methyl-2-butanone | (R)-3-Methyl-2-butanol | - | - |
| Benzalacetone | (R)-4-Phenyl-3-buten-2-ol | Excellent | 92 |
Data sourced from multiple studies and compiled for representative examples.[1][6]
Experimental Protocols
The following are detailed methodologies for the synthesis of the this compound catalyst and a general procedure for its application in the asymmetric reduction of a model ketone. It is crucial that all procedures are carried out under anhydrous conditions using dry solvents and an inert atmosphere (e.g., nitrogen or argon) to prevent the decomposition of the borane reagents and to ensure high enantioselectivity.[3]
Protocol 1: Synthesis of this compound
This protocol describes the preparation of a stable, solid B-methylated oxazaborolidine catalyst from (S)-α,α-diphenyl-2-pyrrolidinemethanol.
Materials:
-
(S)-α,α-diphenyl-2-pyrrolidinemethanol
-
Methylboronic acid
-
Toluene (B28343), anhydrous
-
Dean-Stark trap
-
Standard glassware for reflux under an inert atmosphere
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a Dean-Stark trap, add (S)-α,α-diphenyl-2-pyrrolidinemethanol and methylboronic acid in equimolar amounts.
-
Add a sufficient volume of anhydrous toluene to the flask to allow for efficient stirring and reflux.
-
Heat the mixture to reflux under a nitrogen atmosphere.
-
Continuously remove the water generated during the reaction using the Dean-Stark trap.
-
Once the theoretical amount of water has been collected, allow the reaction mixture to cool to room temperature.
-
Remove the toluene under reduced pressure to yield the solid this compound.
-
The solid catalyst should be stored under an inert atmosphere for future use.[1]
Protocol 2: General Procedure for Asymmetric Ketone Reduction (Acetophenone as model)
This protocol details the in situ generation of the catalyst followed by the asymmetric reduction of acetophenone.
Materials:
-
This compound (or (S)-α,α-diphenyl-2-pyrrolidinemethanol for in situ generation)
-
Borane-tetrahydrofuran complex (BH₃·THF), 1.0 M solution in THF
-
Acetophenone
-
Tetrahydrofuran (THF), anhydrous
-
3 M Hydrochloric acid (HCl)
-
Diethyl ether
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Standard glassware for reactions under an inert atmosphere at low temperatures
Procedure:
-
To a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere, add this compound (0.05 - 0.1 equivalents relative to the ketone).
-
Add anhydrous THF to dissolve the catalyst.
-
Cool the solution to 0 °C and add the borane-THF complex (0.6 - 1.2 equivalents) dropwise. Stir the mixture for 15 minutes at this temperature.
-
In a separate flask, prepare a solution of acetophenone (1.0 equivalent) in anhydrous THF.
-
Cool the catalyst-borane mixture to the desired reaction temperature (typically between -78 °C and room temperature).
-
Add the solution of acetophenone dropwise to the catalyst mixture over a period of 30 minutes.
-
Stir the reaction mixture at the same temperature for the required time (typically 1-2 hours, monitor by TLC).
-
Upon completion, carefully quench the reaction by the slow, dropwise addition of methanol at the reaction temperature.
-
Allow the mixture to warm to room temperature and then add 3 M HCl.
-
Extract the aqueous layer with diethyl ether (3 x volume).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica (B1680970) gel column chromatography to yield the chiral alcohol.[1]
Visualizations
Catalytic Cycle of the CBS Reduction
Caption: The catalytic cycle of the Corey-Bakshi-Shibata (CBS) reduction.
Experimental Workflow for Asymmetric Ketone Reduction
Caption: A generalized experimental workflow for the CBS reduction of a ketone.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | 112022-81-8 | Benchchem [benchchem.com]
- 3. youtube.com [youtube.com]
- 4. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. Reagent of the month – CBS oxazaborolidine - SigutLabs [sigutlabs.com]
- 6. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Corey-Bakshi-Shibata (CBS) Reduction
For Researchers, Scientists, and Drug Development Professionals
The Corey-Bakshi-Shibata (CBS) reduction is a cornerstone of modern asymmetric synthesis, providing a highly enantioselective method for the reduction of prochiral ketones to chiral secondary alcohols. This powerful catalytic reaction utilizes a chiral oxazaborolidine catalyst, derived from proline, and a borane (B79455) source as the stoichiometric reductant.[1] Its broad substrate scope, high enantioselectivity (often exceeding 95% enantiomeric excess), and predictable stereochemical outcome have made it an indispensable tool in the synthesis of complex molecules, including active pharmaceutical ingredients.[2][3] This guide offers a comprehensive overview of the CBS reduction, including its mechanistic underpinnings, quantitative data for a range of substrates, and detailed experimental protocols.
The Catalytic Cycle: A Dual Activation Mechanism
The remarkable efficiency and selectivity of the CBS reduction are attributed to a dual activation mechanism. The catalytic cycle begins with the coordination of the borane source (e.g., BH₃·THF or BH₃·SMe₂) to the Lewis basic nitrogen atom of the oxazaborolidine catalyst. This coordination enhances the Lewis acidity of the endocyclic boron atom, which in turn coordinates to the carbonyl oxygen of the ketone substrate. This dual activation brings the ketone and the hydride source into close proximity within a chiral environment, facilitating a highly organized, face-selective intramolecular hydride transfer through a six-membered ring transition state.[2][3] Subsequent hydrolysis of the resulting alkoxyborane liberates the chiral alcohol and regenerates the catalyst for the next cycle.[2]
Substrate Scope and Enantioselectivity: A Quantitative Overview
The CBS reduction is effective for a wide array of prochiral ketones, including aromatic, aliphatic, and α,β-unsaturated ketones. The enantioselectivity is generally high, with the steric and electronic properties of the ketone's substituents influencing the degree of asymmetric induction. The following tables summarize the performance of the CBS reduction for various substrates.
Table 1: Asymmetric Reduction of Aromatic Ketones
| Ketone Substrate | Borane Source | Yield (%) | ee (%) | Reference |
| Acetophenone | BH₃·THF | 95 | 96 | [4] |
| Propiophenone | BH₃·THF | 92 | 92 | [4] |
| Butyrophenone | BH₃·THF | 87 | 87 | [4] |
| Isobutyrophenone | BH₃·THF | 87 | 87 | [4] |
| α-Tetralone | BH₃·THF | - | 85 | [5] |
Table 2: Asymmetric Reduction of Aliphatic and α,β-Unsaturated Ketones
| Ketone Substrate | Borane Source | Yield (%) | ee (%) | Reference |
| Cyclohexyl methyl ketone | BH₃·THF | - | 89 | [4] |
| 3-Methyl-2-butanone | BH₃·THF | - | 45 | [4] |
| Benzylacetone | BH₃·THF | - | 69 | [5] |
| Benzalacetone | p-Iodophenoxyborane | 85 | 91 | [5] |
| Cyclohexenone | Catecholborane | - | 95 | [6] |
Experimental Protocols
Preparation of (S)-2-Methyl-CBS-oxazaborolidine Catalyst
This protocol details the preparation of the solid, stable B-methylated oxazaborolidine catalyst.
Materials:
-
(S)-α,α-Diphenyl-2-pyrrolidinemethanol
-
Methylboronic acid
-
Dean-Stark trap
-
Round-bottom flask
-
Reflux condenser
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, add (S)-α,α-diphenyl-2-pyrrolidinemethanol and methylboronic acid in a 1:1 molar ratio.
-
Add toluene to the flask to create a suspension.
-
Heat the mixture to reflux under a nitrogen atmosphere.
-
Continuously remove the water generated during the reaction using the Dean-Stark trap.
-
After the theoretical amount of water has been collected, cool the reaction mixture to room temperature.
-
Remove the toluene under reduced pressure to yield the solid this compound.
-
The solid catalyst can be stored under an inert atmosphere for future use.[4]
General Protocol for Asymmetric Ketone Reduction
This protocol describes a general procedure for the CBS reduction of a prochiral ketone.
Materials:
-
(S)- or (R)-2-Methyl-CBS-oxazaborolidine
-
Borane-dimethyl sulfide (B99878) complex (BH₃·SMe₂) or Borane-THF complex (BH₃·THF)
-
Prochiral ketone
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Hydrochloric acid (HCl)
-
Standard glassware for anhydrous reactions
Procedure:
-
To a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add a solution of the (S)- or (R)-2-Methyl-CBS-oxazaborolidine catalyst (typically 5-10 mol%) in anhydrous THF.
-
Cool the solution to the desired temperature (e.g., 0 °C or -78 °C) in a suitable cooling bath.
-
Slowly add the borane source (e.g., BH₃·SMe₂ or BH₃·THF, typically 1.0-1.5 equivalents) to the catalyst solution and stir for 10-15 minutes to form the active catalyst-borane complex.
-
In a separate flask, prepare a solution of the prochiral ketone (1.0 equivalent) in anhydrous THF.
-
Add the ketone solution dropwise to the catalyst solution over a period of 30-60 minutes.
-
Stir the reaction mixture at the same temperature until the reaction is complete (monitor by TLC or GC/LC-MS).
-
Upon completion, quench the reaction by the slow, dropwise addition of methanol at the reaction temperature.
-
Allow the mixture to warm to room temperature and then add aqueous HCl to hydrolyze the borate (B1201080) esters.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography to obtain the chiral secondary alcohol.[6]
Large-Scale Protocol for Asymmetric Ketone Reduction
For drug development and manufacturing, scalable and safe protocols are paramount. A modified, safer procedure for large-scale CBS reductions has been developed, generating the borane reagent in situ.
Materials:
-
Sodium borohydride (B1222165) (NaBH₄)
-
N,N-diethylaniline hydrochloride
-
(S)-α,α-diphenylprolinol
-
Prochiral ketone
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
Charge a suitable reactor with sodium borohydride and N,N-diethylaniline hydrochloride in THF. This mixture generates N,N-diethylaniline-borane complex (DEANB) in situ.
-
In a separate vessel, dissolve (S)-α,α-diphenylprolinol in THF to form the pre-catalyst solution.
-
Add the pre-catalyst solution to the DEANB mixture to form the active oxazaborolidine catalyst in situ.
-
Slowly add the prochiral ketone to the reaction mixture, maintaining the temperature at a controlled level.
-
Monitor the reaction for completion.
-
Perform a standard aqueous workup and purification to isolate the enantiomerically enriched alcohol. This protocol has been successfully demonstrated on a kilogram scale for the synthesis of pharmaceutical intermediates.
Conclusion
The Corey-Bakshi-Shibata reduction is a robust and highly reliable method for the enantioselective synthesis of chiral secondary alcohols. Its broad applicability, coupled with the development of scalable and safer protocols, ensures its continued importance in both academic research and industrial drug development. This guide provides the foundational knowledge and practical protocols for the successful implementation of this powerful synthetic transformation.
References
- 1. m.youtube.com [m.youtube.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
(S)-2-Methyl-CBS-oxazaborolidine: A Technical Guide to its Structure and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the structure and synthesis of (S)-2-Methyl-CBS-oxazaborolidine, a cornerstone chiral catalyst in asymmetric synthesis. Developed by Corey, Bakshi, and Shibata, this oxazaborolidine has become an indispensable tool for the enantioselective reduction of prochiral ketones and other carbonyl compounds, enabling the efficient synthesis of chiral alcohols which are vital intermediates in the pharmaceutical industry.
Structure and Properties
This compound, derived from the naturally occurring and readily available chiral amino acid (S)-proline, is a member of the oxazaborolidine class of organoboron compounds.[1] Its rigid bicyclic structure, featuring a chiral pyrrolidine (B122466) ring fused to an oxazaborolidine ring, creates a well-defined chiral environment that directs the stereochemical outcome of reactions it catalyzes. The methyl group attached to the boron atom is a key feature of this specific variant of the CBS catalyst.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 112022-81-8[2][3] |
| Molecular Formula | C₁₈H₂₀BNO[2][3] |
| Molecular Weight | 277.17 g/mol [2][3] |
| Appearance | Colorless to pale yellow liquid (typically as a solution in toluene) or a solid.[3] |
| Purity | ≥95.0 %[2][3] |
Synthesis
The synthesis of this compound is a two-stage process. The first stage involves the preparation of the chiral precursor, (S)-α,α-diphenyl-2-pyrrolidinemethanol, commonly known as (S)-diphenylprolinol. The second stage is the condensation of this amino alcohol with a methylboron source to form the final oxazaborolidine catalyst.
Synthesis of (S)-diphenylprolinol
A robust and scalable synthesis of (S)-diphenylprolinol starts from (S)-proline. The following workflow illustrates a common synthetic route.
Caption: Synthetic pathway for (S)-diphenylprolinol from (S)-proline.
Experimental Protocol: Synthesis of (S)-diphenylprolinol
This protocol is adapted from a procedure published in Organic Syntheses.[1]
Step 1: Preparation of (S)-Proline-N-carboxyanhydride
-
A suspension of (S)-proline (60.0 g, 0.521 mol) in dry tetrahydrofuran (B95107) (THF) (600 mL) is cooled to 15–20°C.[1]
-
A solution of phosgene (324 mL, 0.625 mol, 1.93 M in toluene) is added while maintaining the temperature.[1]
-
The mixture is stirred, and then triethylamine is added to facilitate the formation of the N-carboxyanhydride.
Step 2: Grignard Reaction with Phenylmagnesium Chloride
-
A solution of phenylmagnesium chloride (0.80 L, 1.6 mol, 2.0 M in THF) is cooled to -10°C.[1]
-
The THF solution of (S)-proline-N-carboxyanhydride is added dropwise to the Grignard reagent, maintaining the temperature between -15° to -10°C.[1]
-
After the addition is complete, the reaction is aged for 3 hours at -15°C and then 1 hour at 0°C.[1]
-
The reaction is quenched with 2 M aqueous sulfuric acid.[1]
-
The product, (S)-diphenylprolinol sulfate (B86663), is isolated by filtration and can be further purified. A yield of 50-56% based on proline can be expected.[1]
Step 3: Liberation of (S)-diphenylprolinol
-
(S)-diphenylprolinol sulfate (81.0 g, 0.268 mol) is dissolved in a mixture of THF (268 mL) and 2 M aqueous sodium hydroxide (B78521) (268 mL).[1]
-
Toluene (1.1 L) is added, and the mixture is stirred.[1]
-
The layers are separated, and the organic layer is washed and concentrated to yield (S)-diphenylprolinol as a crystalline solid. Recrystallization from heptane (B126788) can afford the product in 94-99% yield from the sulfate salt.[1]
Synthesis of this compound
The final step involves the reaction of (S)-diphenylprolinol with a methylboron reagent, typically trimethylboroxine (B150302).
Caption: Formation of this compound.
Experimental Protocol: Synthesis of this compound
This protocol is based on a procedure from Organic Syntheses.[1]
-
A flask is charged with xylenes (200 mL) and (S)-diphenylprolinol (50.0 g, 198 mmol).[1]
-
To the vigorously stirred solution at 20°C, a 50% (w/w) solution of trimethylboroxine (TMB) in THF (38 g, containing 19 g, 152 mmol of TMB) is added dropwise over 15 minutes.[1] An exothermic reaction occurs, leading to the formation of a white precipitate.
-
The mixture is heated, and the solvent is removed by distillation.[1]
-
Additional dry xylenes (200 mL) are added, and the distillation is continued until essentially all the solvent is removed.[1]
-
The mixture is then heated to an internal temperature of 160–180°C for 30 minutes.[1]
-
Upon cooling, a pale yellow oil of the free this compound is obtained.[1] The product is typically used as a solution in an appropriate solvent like toluene.
Table 2: Summary of Synthetic Yields
| Stage | Product | Starting Material | Typical Yield |
| 1 | (S)-diphenylprolinol sulfate | (S)-Proline | 50-56%[1] |
| 2 | (S)-diphenylprolinol | (S)-diphenylprolinol sulfate | 94-99%[1] |
| 3 | This compound | (S)-diphenylprolinol | High (often prepared and used in situ or as a solution) |
Application in Asymmetric Synthesis
This compound is a highly effective catalyst for the enantioselective reduction of a wide range of prochiral ketones to their corresponding chiral secondary alcohols. The reaction is typically carried out using a borane (B79455) source, such as borane-THF or borane-dimethyl sulfide (B99878) complex. The high levels of enantioselectivity achieved make this a preferred method in the synthesis of pharmaceuticals and other fine chemicals.
Table 3: Enantioselective Reduction of Ketones using this compound
| Ketone Substrate | Chiral Alcohol Product | Enantiomeric Excess (ee) |
| Acetophenone | (R)-1-Phenylethanol | >95% |
| Propiophenone | (R)-1-Phenyl-1-propanol | 92% |
| 1-Indanone | (S)-1-Indanol | >98%[1] |
Conclusion
The synthesis of this compound, while multi-stepped, is well-established and scalable, providing access to a powerful catalyst for asymmetric synthesis. The detailed protocols and structural understanding provided in this guide serve as a valuable resource for researchers and professionals in the field of drug development and organic chemistry, facilitating the efficient and stereocontrolled synthesis of chiral molecules.
References
The Corey-Itsuno Reduction: A Technical Guide to an Essential Asymmetric Reaction
The Corey-Itsuno reduction, also known as the Corey-Bakshi-Shibata (CBS) reduction, stands as a cornerstone of modern asymmetric synthesis. This highly enantioselective method for the reduction of prochiral ketones to chiral, non-racemic alcohols has found widespread application in academic research and the industrial production of pharmaceuticals and natural products. This technical guide provides an in-depth exploration of the history, mechanism, and practical application of this pivotal reaction.
A Brief History: From Stoichiometric Reagents to a Catalytic Powerhouse
The journey to the modern Corey-Itsuno reduction began in 1981 when Itsuno and his colleagues reported the use of chiral alkoxy-amine-borane complexes for the enantioselective reduction of achiral ketones.[1] While promising, these early methods required stoichiometric amounts of the chiral reagent. A significant breakthrough occurred in 1987 when E. J. Corey and his research group developed a highly effective catalytic system based on chiral oxazaborolidines.[2] This innovation, which dramatically improved enantioselectivity and broadened the substrate scope, transformed the reaction into the powerful tool it is today.[3] The oxazaborolidine catalyst, often derived from the readily available amino acid proline, could be used in small amounts (typically 1-10 mol%) with a stoichiometric borane (B79455) source to achieve high yields and excellent enantiomeric excesses, often exceeding 95%.[4][5]
The Reaction Mechanism: A Chiral Relay of Information
The remarkable stereoselectivity of the Corey-Itsuno reduction is a direct result of a well-defined, catalyst-controlled transition state. The currently accepted mechanism involves a series of coordinated steps:
-
Catalyst Activation: The reaction initiates with the coordination of a borane molecule (e.g., BH₃•THF) to the Lewis basic nitrogen atom of the oxazaborolidine catalyst. This coordination enhances the Lewis acidity of the endocyclic boron atom and activates the external borane as a hydride donor.[1][6]
-
Ketone Coordination: The prochiral ketone then coordinates to the now more Lewis-acidic endocyclic boron of the catalyst. This coordination occurs preferentially at the sterically more accessible lone pair of the carbonyl oxygen. The two substituents of the ketone orient themselves to minimize steric interactions with the chiral framework of the catalyst.[3][7]
-
Hydride Transfer: The activated external borane is positioned to deliver a hydride to the carbonyl carbon in a highly face-selective manner. This occurs through a six-membered, chair-like transition state. The chirality of the catalyst dictates which face of the ketone is accessible for hydride attack, thus determining the stereochemistry of the resulting alcohol.[6][8]
-
Product Release and Catalyst Regeneration: Following the hydride transfer, the newly formed alkoxyborane dissociates from the catalyst. An acidic workup then liberates the chiral alcohol, and the oxazaborolidine catalyst is regenerated to participate in another catalytic cycle.[6][8]
Visualizing the Process
To better illustrate the intricate steps of this reaction, the following diagrams, generated using the DOT language, depict the reaction mechanism, the preparation of the CBS catalyst, and a typical experimental workflow.
Caption: The catalytic cycle of the Corey-Itsuno reduction.
Caption: General scheme for the preparation of the CBS catalyst.
Caption: A typical experimental workflow for the Corey-Itsuno reduction.
Substrate Scope and Quantitative Data
The Corey-Itsuno reduction is effective for a wide range of ketones, including aryl-alkyl, dialkyl, and α,β-unsaturated ketones. The enantioselectivity is generally high, particularly when there is a significant steric difference between the two substituents on the carbonyl group. The following table summarizes the enantiomeric excess (ee%) achieved for the reduction of various ketones using the (S)-2-methyl-CBS-oxazaborolidine catalyst as reported by Corey et al. in their seminal 1987 paper.[2]
| Ketone Substrate | Product Configuration | % Enantiomeric Excess (ee) |
| Acetophenone (B1666503) | R | 96.5 |
| Propiophenone | R | 96.7 |
| α-Tetralone | R | 97.3 |
| 2-Acetylnaphthalene | R | 83.3 |
| 3-Acetyl-1-propene | R | 86.0 |
| Cyclohexyl methyl ketone | R | 84 |
| tert-Butyl methyl ketone | R | 91 |
| 1-Phenyl-2-butanone | S | 95.3 |
| Ethyl levulinate | R | 94 |
| 1-Chloro-3-phenyl-3-oxopropane | R | 96.7 |
Detailed Experimental Protocols
The following are representative experimental protocols for the preparation of the CBS catalyst and the subsequent enantioselective reduction of a ketone. These protocols are based on procedures described in the literature.
Protocol 1: Preparation of this compound
Materials:
-
(S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol
-
Methylboronic acid
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for reactions under inert atmosphere (Schlenk line or glovebox)
-
Dean-Stark apparatus
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser under an argon atmosphere, add (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol (1 equivalent) and methylboronic acid (1.1 equivalents) in toluene.
-
Heat the mixture to reflux and collect the water in the Dean-Stark trap.
-
Continue refluxing until no more water is collected (typically 2-4 hours).
-
Cool the reaction mixture to room temperature.
-
Remove the toluene under reduced pressure to yield the crude this compound.
-
The catalyst can be used directly or further purified by distillation or chromatography if necessary. The B-methylated oxazaborolidine is relatively stable and can be handled in the air for short periods.[2]
Protocol 2: Enantioselective Reduction of Acetophenone
Materials:
-
This compound (as a 1.0 M solution in toluene or prepared as above)
-
Borane-tetrahydrofuran complex (BH₃•THF, 1.0 M solution)
-
Acetophenone
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Methanol
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware for reactions under inert atmosphere
Procedure:
-
To an oven-dried, argon-flushed round-bottom flask, add the this compound solution (0.05-0.1 equivalents).
-
Add anhydrous THF and cool the solution to 0 °C in an ice bath.
-
Slowly add the borane-THF solution (0.6 equivalents) to the catalyst solution and stir for 10 minutes at 0 °C.
-
Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
In a separate flask, prepare a solution of acetophenone (1 equivalent) in anhydrous THF.
-
Add the acetophenone solution dropwise to the cold catalyst-borane mixture over a period of 10-15 minutes.
-
Stir the reaction mixture at -78 °C for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench the reaction by the slow addition of methanol at -78 °C.
-
Allow the mixture to warm to room temperature and then add 1 M HCl.
-
Stir for 30 minutes, then extract the aqueous layer with diethyl ether or ethyl acetate (B1210297) (3 x).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude (R)-1-phenylethanol can be purified by flash column chromatography.
-
The enantiomeric excess can be determined by chiral HPLC or GC analysis.
Conclusion
The Corey-Itsuno reduction has proven to be a robust and highly reliable method for the asymmetric synthesis of chiral alcohols. Its broad substrate scope, high enantioselectivity, and the development of stable and easily prepared catalysts have solidified its place as an indispensable tool for organic chemists in both academic and industrial settings. A thorough understanding of its history, mechanism, and experimental nuances, as outlined in this guide, is crucial for its successful application in the synthesis of complex, stereochemically defined molecules.
References
- 1. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 2. york.ac.uk [york.ac.uk]
- 3. grokipedia.com [grokipedia.com]
- 4. mdpi.com [mdpi.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. Reagent of the month – CBS oxazaborolidine - SigutLabs [sigutlabs.com]
- 8. youtube.com [youtube.com]
(S)-2-Methyl-CBS-oxazaborolidine: A Comprehensive Technical Guide for Asymmetric Synthesis
(S)-2-Methyl-CBS-oxazaborolidine, a cornerstone catalyst in modern asymmetric synthesis, offers a reliable and highly enantioselective method for the reduction of prochiral ketones to their corresponding chiral secondary alcohols. This technical guide provides an in-depth overview of its properties, applications, and detailed methodologies for its use, tailored for researchers, scientists, and professionals in drug development.
Core Properties and Specifications
This compound, scientifically known as (S)-Tetrahydro-1-methyl-3,3-diphenyl-1H,3H-pyrrolo[1,2-c][1][2][3]oxazaborole, is a chiral organoboron compound widely utilized in the Corey-Bakshi-Shibata (CBS) reduction.[1][2][4] Its robust performance and the predictability of the stereochemical outcome have cemented its role in the synthesis of complex chiral molecules.
Physical and Chemical Properties
The physical and chemical properties of this compound are summarized below. It is commonly available as a solid or as a solution in solvents like toluene (B28343) or tetrahydrofuran (B95107) (THF).
| Property | Value | Source |
| CAS Number | 112022-81-8 | [1][3][5] |
| Molecular Formula | C₁₈H₂₀BNO | [1][2][3] |
| Molecular Weight | 277.17 g/mol | [1][3][5] |
| Appearance | White to off-white powder or crystals | [2] |
| Melting Point | 115 - 117 °C | |
| Boiling Point (1M in Toluene) | 111 °C | [3] |
| Density (1M in Toluene) | 0.929 g/mL at 25 °C | [3] |
| Density (1M in THF) | 0.942 g/mL at 25 °C | [6] |
| Solubility | Soluble in toluene and THF. Hydrolyzes in water. | [7] |
Safety and Handling
This compound and its solutions are hazardous materials and should be handled with appropriate safety precautions in a well-ventilated fume hood.
| Hazard Classification | Precautionary Statements |
| Flammable liquid and vapor (solutions) | Keep away from heat, sparks, and open flames. |
| Harmful if swallowed | Do not eat, drink, or smoke when using this product. |
| Causes skin irritation and serious eye damage | Wear protective gloves, clothing, and eye/face protection. |
| May cause respiratory irritation | Use only outdoors or in a well-ventilated area. |
| Suspected of damaging the unborn child | Obtain special instructions before use. |
Note: This is not an exhaustive list. Always consult the Safety Data Sheet (SDS) before handling.
The Corey-Bakshi-Shibata (CBS) Reduction: Catalytic Cycle
The enantioselectivity of the CBS reduction is driven by a well-defined catalytic cycle. The this compound catalyst forms a complex with a borane (B79455) source (e.g., borane-THF or borane-dimethyl sulfide), which then coordinates with the ketone substrate in a sterically controlled manner. This is followed by an intramolecular hydride transfer to deliver the chiral alcohol.
Experimental Protocol for Asymmetric Ketone Reduction
The following provides a generalized experimental procedure for the asymmetric reduction of a prochiral ketone using this compound. The specific conditions, such as temperature, solvent, and reaction time, may need to be optimized for different substrates.
Detailed Methodology
-
Reaction Setup: All glassware should be oven-dried and assembled under an inert atmosphere of nitrogen or argon. Anhydrous solvents are crucial for achieving high enantioselectivity.[1]
-
Catalyst and Reagent Addition: The this compound catalyst (typically 5-10 mol%) is dissolved in the chosen anhydrous solvent (e.g., THF, toluene). The solution is then cooled to the desired temperature. The borane source is added dropwise to the catalyst solution and stirred for a short period to allow for the formation of the active catalyst-borane complex.
-
Substrate Addition and Reaction: A solution of the prochiral ketone in the same anhydrous solvent is then added slowly to the reaction mixture. The progress of the reaction should be monitored by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quenching and Workup: Upon completion, the reaction is carefully quenched by the slow addition of a protic solvent, typically methanol. This is followed by an acidic aqueous workup (e.g., addition of 1M HCl) to hydrolyze the borate (B1201080) esters. The product is then extracted into an organic solvent.
-
Purification: The combined organic layers are dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified, typically by flash column chromatography, to yield the desired chiral alcohol.
Applications in Synthesis
The CBS reduction using this compound is a powerful tool in the synthesis of a wide range of chiral molecules. Its applications include the enantioselective synthesis of:
This methodology has been instrumental in the industrial-scale synthesis of various pharmaceutical agents and natural products.
This guide provides a foundational understanding of this compound and its application in asymmetric synthesis. For specific applications, further optimization of the reaction conditions may be necessary to achieve the desired yield and enantioselectivity.
References
- 1. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 2. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]
- 6. grokipedia.com [grokipedia.com]
- 7. york.ac.uk [york.ac.uk]
The Role of Lewis Acids in the Activation of CBS Catalysts: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Corey-Bakshi-Shibata (CBS) catalyst is a cornerstone of asymmetric synthesis, enabling the enantioselective reduction of prochiral ketones and facilitating a range of other important chemical transformations. The efficacy of the CBS catalyst is profoundly influenced by the presence of Lewis acids, which act as crucial activators, significantly enhancing both the rate and enantioselectivity of the catalyzed reactions. This technical guide provides an in-depth exploration of the pivotal role of Lewis acids in activating the CBS catalyst. We will delve into the fundamental activation mechanism, present comparative data on the effects of various Lewis acids, provide detailed experimental protocols for key reactions, and visualize the underlying mechanistic pathways.
The Core Principle: Dual Activation by Lewis Acids
The remarkable catalytic activity of the oxazaborolidine-based CBS catalyst stems from a sophisticated mechanism of dual activation, which is orchestrated by a Lewis acid.[1][2] In the classic CBS reduction, the borane (B79455) (BH₃) reagent itself plays the dual role of both the hydride source and the primary Lewis acid activator.
The activation process begins with the coordination of the Lewis acid to the lone pair of electrons on the nitrogen atom of the oxazaborolidine ring.[2] This coordination event has a profound electronic effect on the catalyst. By withdrawing electron density from the nitrogen atom, the Lewis acid significantly enhances the Lewis acidity of the endocyclic boron atom of the catalyst.[1][2]
This electronically "supercharged" boron atom is now a much more potent Lewis acid, capable of strongly coordinating to the carbonyl oxygen of the ketone substrate. This coordination polarizes the carbonyl group, rendering the carbonyl carbon significantly more electrophilic and thus more susceptible to nucleophilic attack.
Simultaneously, the Lewis acid, now complexed to the CBS catalyst, is positioned in close proximity to the coordinated ketone. In the case of borane, this proximity facilitates the intramolecular transfer of a hydride ion to the carbonyl carbon through a highly organized, six-membered transition state.[2] This intricate arrangement is the key to the high degree of enantioselectivity observed in CBS-catalyzed reductions.
This fundamental principle of Lewis acid activation extends beyond borane. A variety of other Lewis acids have been successfully employed to activate the CBS catalyst for a broader range of transformations, most notably in enantioselective Diels-Alder reactions. In these cases, strong Lewis acids such as aluminum bromide (AlBr₃) and tin(IV) chloride (SnCl₄) coordinate to the CBS catalyst, dramatically increasing its Lewis acidity and enabling it to effectively catalyze [4+2] cycloaddition reactions.[3][4]
Visualizing the Activation Mechanism
The following diagram illustrates the general mechanism of Lewis acid activation of the CBS catalyst in the context of a ketone reduction.
Figure 1: General mechanism of Lewis acid activation of the CBS catalyst for ketone reduction.
Comparative Analysis of Lewis Acids in CBS-Catalyzed Reactions
The choice of Lewis acid can have a dramatic impact on the outcome of a CBS-catalyzed reaction, influencing reaction rates, yields, and, most critically, the degree of enantioselectivity. While borane (in the form of BH₃·THF or BH₃·SMe₂) is the archetypal Lewis acid for CBS reductions, a range of other Lewis acids have been explored, particularly for expanding the scope of the CBS catalyst to other reaction classes.
Enantioselective Ketone Reduction
In the realm of enantioselective ketone reductions, variations in the borane source can lead to modest differences in performance. However, the fundamental mechanism remains the same. The primary role of the Lewis acid is to activate the CBS catalyst as previously described.
| Ketone Substrate | Lewis Acid (Borane Source) | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| Acetophenone | BH₃·THF | >95 | 97 (R) | [5] |
| α-Tetralone | BH₃·THF | 98 | 96 (R) | [5] |
| 1-Indanone | BH₃·THF | 95 | 94 (R) | [5] |
| 4-Chromanon | BH₃·THF | 99 | 98 (S) | [5] |
Table 1: Representative examples of enantioselective ketone reduction using the CBS catalyst with BH₃·THF as the Lewis acid activator.
Enantioselective Diels-Alder Reactions
The utility of the CBS catalyst can be extended to enantioselective Diels-Alder reactions by employing stronger Lewis acids. In this context, the Lewis acid activates the oxazaborolidine, which then acts as a chiral Lewis acid catalyst to activate the dienophile. Studies have shown that both the nature of the Lewis acid and the structure of the CBS catalyst are critical for achieving high levels of stereocontrol.
A study by Nödling et al. investigated the effect of various Lewis acids on the CBS-catalyzed Diels-Alder reaction between 2-methoxy-1,4-naphthoquinone (B1202248) and cyclopentadiene.[3] Their findings highlight the superior performance of AlBr₃ and the unexpectedly high reactivity of the SnCl₄-CBS adduct.
| Lewis Acid | Rate Constant (k_DA) [10⁻³ L mol⁻¹ s⁻¹] | Reference |
| None | ~0 | [3] |
| B(C₆F₅)₃ | 0.2 | [3] |
| TiCl₄ | 1.1 | [3] |
| AlCl₃ | 2.5 | [3] |
| SnCl₄ | 12.1 | [3] |
| AlBr₃ | 13.5 | [3] |
Table 2: Comparison of rate constants for the Diels-Alder reaction with different Lewis acid activators.[3]
Experimental Protocols
General Protocol for the Enantioselective Reduction of a Prochiral Ketone using the CBS Catalyst and Borane
This protocol is a general guideline for the enantioselective reduction of a prochiral ketone, such as acetophenone, using the (R)-2-Methyl-CBS-oxazaborolidine catalyst.
Materials:
-
(R)-2-Methyl-CBS-oxazaborolidine (1.0 M solution in toluene)
-
Borane-tetrahydrofuran complex (1.0 M solution in THF)
-
Prochiral ketone (e.g., acetophenone)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
1 M Hydrochloric acid
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Standard laboratory glassware, syringes, and magnetic stirrer
-
Inert atmosphere (nitrogen or argon) setup
Procedure:
-
Catalyst Activation: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the (R)-2-Methyl-CBS-oxazaborolidine solution (e.g., 0.1 eq.). Cool the flask to 0 °C in an ice bath. To this solution, add the borane-THF complex (e.g., 0.1 eq.) dropwise via syringe. Stir the mixture at 0 °C for 15 minutes to ensure the formation of the active catalyst complex.
-
Substrate Addition: In a separate flame-dried flask, dissolve the prochiral ketone (1.0 eq.) in anhydrous THF. Cool this solution to the desired reaction temperature (typically between -78 °C and room temperature, depending on the substrate).
-
Reduction Reaction: Slowly add the solution of the ketone to the pre-formed active catalyst solution via cannula or syringe. After the addition is complete, add the remaining borane-THF solution (typically 0.6-1.0 eq.) dropwise to the reaction mixture, maintaining the desired temperature.
-
Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Quenching the Reaction: Once the reaction is complete, quench the reaction by the slow, dropwise addition of methanol at the reaction temperature. This will decompose any excess borane.
-
Work-up: Allow the reaction mixture to warm to room temperature. Add 1 M hydrochloric acid and stir for 30 minutes. Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Purification and Analysis: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel. The enantiomeric excess of the chiral alcohol can be determined by chiral HPLC or GC analysis.
General Protocol for the Enantioselective Diels-Alder Reaction Catalyzed by a Lewis Acid-Activated CBS Catalyst
This protocol provides a general framework for conducting an enantioselective Diels-Alder reaction using a Lewis acid-activated CBS catalyst.
Materials:
-
(S)-2-Methyl-CBS-oxazaborolidine (or other appropriate CBS catalyst)
-
Lewis acid (e.g., AlBr₃, SnCl₄) as a solution in a suitable anhydrous solvent (e.g., dichloromethane)
-
Dienophile (e.g., methacrolein, N-acryloyloxazolidinone)
-
Diene (e.g., cyclopentadiene, isoprene)
-
Anhydrous dichloromethane (B109758) (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Standard laboratory glassware, syringes, and magnetic stirrer
-
Inert atmosphere (nitrogen or argon) setup
Procedure:
-
Catalyst Preparation: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the CBS catalyst (e.g., 0.1 eq.) dissolved in anhydrous dichloromethane. Cool the solution to -78 °C.
-
Lewis Acid Activation: To the cooled CBS catalyst solution, add the Lewis acid solution (e.g., 0.1 eq. of AlBr₃ in CH₂Cl₂) dropwise via syringe. Stir the mixture at -78 °C for 30 minutes to form the activated chiral Lewis acid complex.
-
Dienophile Addition: Add the dienophile (1.0 eq.) to the activated catalyst solution and stir for an additional 15 minutes at -78 °C.
-
Diene Addition: Add the diene (typically in excess, e.g., 2-3 eq.) to the reaction mixture at -78 °C.
-
Reaction and Monitoring: Allow the reaction to proceed at -78 °C, monitoring its progress by TLC or GC. The reaction time will vary depending on the substrates and Lewis acid used.
-
Quenching and Work-up: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane.
-
Purification and Analysis: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography. The enantiomeric excess of the Diels-Alder adduct is determined by chiral HPLC or GC analysis.
Visualizing Workflows and Logical Relationships
Experimental Workflow for Enantioselective Ketone Reduction
Figure 2: Experimental workflow for a typical CBS-catalyzed enantioselective ketone reduction.
Logical Relationship in Lewis Acid Activation for Diels-Alder Reactions
Figure 3: Logical flow of Lewis acid activation in a CBS-catalyzed Diels-Alder reaction.
Conclusion
Lewis acids are indispensable activators for the Corey-Bakshi-Shibata catalyst, unlocking its full potential for a range of asymmetric transformations. The coordination of a Lewis acid to the nitrogen atom of the oxazaborolidine ring triggers a cascade of electronic effects that dramatically enhance the catalyst's Lewis acidity, leading to efficient activation of the substrate. While borane reagents are the classic activators for enantioselective ketone reductions, the use of stronger Lewis acids has expanded the utility of the CBS catalyst to other important reactions, such as the Diels-Alder cycloaddition. The careful selection of the Lewis acid, in conjunction with the specific CBS catalyst and reaction conditions, is paramount for achieving optimal results in terms of both chemical yield and enantioselectivity. The detailed protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for researchers in the fields of organic synthesis and drug development, facilitating the effective application of this powerful catalytic system.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. Lewis Acids as Activators in CBS-Catalysed Diels-Alder Reactions: Distortion Induced Lewis Acidity Enhancement of SnCl4. | Semantic Scholar [semanticscholar.org]
- 4. Lewis Acids as Activators in CBS-Catalysed Diels-Alder Reactions: Distortion Induced Lewis Acidity Enhancement of SnCl4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. york.ac.uk [york.ac.uk]
The Pivotal Role of Oxazaborolidine Catalysts in Modern Organic Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for enantiomerically pure compounds is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry where the chirality of a molecule can dictate its efficacy and safety. Among the arsenal (B13267) of tools available to the synthetic chemist, oxazaborolidine catalysts have emerged as a powerful and versatile class for achieving high levels of stereocontrol in a variety of chemical transformations. This technical guide provides a comprehensive overview of the discovery, core principles, applications, and experimental methodologies associated with oxazaborolidine catalysis, with a focus on their role in the asymmetric reduction of prochiral ketones and imines, as well as in carbon-carbon bond-forming reactions.
Discovery and Genesis: A Tale of Two Pioneers
The development of oxazaborolidine catalysts is a landmark achievement in asymmetric catalysis, primarily attributed to the foundational work of Shinichi Itsuno and the subsequent groundbreaking advancements by E.J. Corey.
In 1981, Itsuno and his colleagues reported the use of chiral alkoxy-amine-borane complexes for the enantioselective reduction of achiral ketones to chiral alcohols.[1] This initial work demonstrated the potential of chiral boron-based reagents to induce asymmetry.
A few years later, in 1987, E.J. Corey, along with Raman K. Bakshi and Saizo Shibata, significantly advanced this concept by developing a more efficient and highly enantioselective catalytic system.[1] They demonstrated that the reaction between a chiral amino alcohol and borane (B79455) (BH₃) generated a stable five-membered heterocyclic compound, an oxazaborolidine. These catalysts, when used in small quantities, could rapidly and efficiently catalyze the reduction of prochiral ketones by a stoichiometric borane source, such as borane-tetrahydrofuran (B86392) (BH₃•THF) or borane-dimethyl sulfide (B99878) (BH₃•SMe₂).[1] This catalytic process became widely known as the Corey-Bakshi-Shata (CBS) reduction, a testament to its discoverers.[2]
The Corey-Bakshi-Shibata (CBS) Reduction: Mechanism of Enantioselectivity
The remarkable enantioselectivity of the CBS reduction stems from a well-defined, catalyst-controlled transition state. The mechanism, elucidated by Corey and his team, involves a series of coordinated steps that create a highly ordered chiral environment for the hydride transfer.[1][3]
The catalytic cycle can be summarized as follows:
-
Catalyst Activation: The cycle begins with the coordination of a borane molecule to the nitrogen atom of the oxazaborolidine catalyst. This coordination enhances the Lewis acidity of the endocyclic boron atom and activates the borane as a hydride donor.[1][4]
-
Ketone Coordination: The prochiral ketone then coordinates to the now more Lewis-acidic endocyclic boron atom of the catalyst-borane complex.[5] Steric interactions between the substituents on the ketone and the chiral framework of the catalyst dictate that the ketone coordinates in a specific orientation, with the larger substituent pointing away from the bulky groups on the catalyst.[4]
-
Intramolecular Hydride Transfer: This pre-organization of the ketone within the chiral pocket of the catalyst sets the stage for a highly stereoselective intramolecular hydride transfer from the coordinated borane to the carbonyl carbon. This occurs through a six-membered, chair-like transition state.[3]
-
Product Release and Catalyst Regeneration: After the hydride transfer, the resulting alkoxyborane dissociates, releasing the chiral alcohol upon workup, and regenerating the oxazaborolidine catalyst, which can then enter another catalytic cycle.[5]
Mechanism of the Corey-Bakshi-Shibata (CBS) Reduction.
Significance and Applications in Drug Development and Natural Product Synthesis
The CBS reduction and related oxazaborolidine-catalyzed reactions have had a profound impact on organic synthesis, enabling the efficient and scalable production of enantiomerically pure compounds. This has been particularly transformative in the pharmaceutical industry, where the biological activity of a drug is often dependent on a single enantiomer.
Notable applications include the synthesis of key chiral intermediates for various drugs, such as carbonic anhydrase inhibitors used to treat glaucoma, and components of antiviral and antidepressant medications.[1] The predictability and high enantioselectivity of the CBS reduction make it a reliable tool in the total synthesis of complex natural products, including alkaloids, terpenes, and prostaglandins.[3]
Quantitative Data on Enantioselectivity
The efficacy of oxazaborolidine catalysts is best illustrated by the high enantiomeric excess (ee) values achieved in various transformations. The following tables summarize representative data for the asymmetric reduction of ketones and imines, as well as for the Diels-Alder reaction.
Asymmetric Reduction of Prochiral Ketones
| Ketone Substrate | Catalyst | Borane Source | Yield (%) | ee (%) |
| Acetophenone | (S)-Methyl-CBS | BH₃•THF | 97 | 97 |
| Propiophenone | (S)-Methyl-CBS | BH₃•THF | 98 | 96 |
| 1-Tetralone | (S)-Methyl-CBS | BH₃•THF | 95 | 98 |
| 2-Butanone | (S)-Methyl-CBS | BH₃•THF | - | 78 |
| Cyclohexyl methyl ketone | (S)-Methyl-CBS | BH₃•THF | - | 89 |
| α,β-Unsaturated Ketone | (S)-Methyl-CBS | BH₃•THF | 95 | 95 |
Data compiled from various sources.
Asymmetric Reduction of Prochiral Imines and Ketimines
| Imine/Ketimine Substrate | Catalyst | Reducing Agent | Yield (%) | ee (%) |
| N-Phenylacetophenone imine | (S)-Methyl-CBS | BH₃•THF | 69 | 87 |
| N-Phenylacetophenone imine | (S)-Methyl-CBS | Catecholborane | 98 | 47 |
| Cyclic Ketimine | Spiroborate ester | BH₃•THF | 95 | 95 |
Data compiled from various sources, demonstrating the influence of the reducing agent on enantioselectivity.
Asymmetric Diels-Alder Reaction
| Diene | Dienophile | Catalyst | Yield (%) | ee (%) |
| Cyclopentadiene | Methacrolein | (R)-Tolyl-CBS + HOTf | 95 | 94 (exo) |
| Isoprene | Methacrolein | (R)-Tolyl-CBS + HOTf | 90 | 91 |
| 2,3-Dimethyl-1,3-butadiene | Acryloyl oxazolidinone | (R)-Tolyl-CBS + HOTf | 96 | 95 |
Data for Brønsted acid-activated oxazaborolidine catalysts.
Experimental Protocols
The following sections provide detailed methodologies for the preparation of a common oxazaborolidine catalyst and a general procedure for its use in the asymmetric reduction of a ketone.
Preparation of (S)-2-Methyl-CBS-oxazaborolidine
This protocol describes the synthesis of a stable, solid B-methylated oxazaborolidine catalyst.
Materials:
-
(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol
-
Methylboronic acid
-
Dean-Stark trap
-
Standard glassware for reflux under an inert atmosphere
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a Dean-Stark trap, add (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol and methylboronic acid in a 1:1 molar ratio.
-
Add toluene to the flask to create a suspension.
-
Heat the mixture to reflux under a nitrogen or argon atmosphere.
-
Continuously remove the water generated during the reaction using the Dean-Stark trap.
-
After the theoretical amount of water has been collected, allow the reaction mixture to cool to room temperature.
-
Remove the toluene under reduced pressure to yield the solid this compound.
-
The solid catalyst can be stored under an inert atmosphere for future use.
General Protocol for the Asymmetric Reduction of a Prochiral Ketone (CBS Reduction)
This protocol outlines a general procedure for the in-situ generation of the catalyst and its immediate use in a ketone reduction.
Materials:
-
(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol (catalyst precursor)
-
Borane-tetrahydrofuran complex (BH₃•THF), 1.0 M solution
-
Prochiral ketone (substrate)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
3 M Hydrochloric acid (for quenching)
-
Diethyl ether (for extraction)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate (for drying)
-
Standard glassware for anhydrous reactions
Procedure:
-
To a dry, two-neck round-bottom flask under a nitrogen or argon atmosphere, add (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol (typically 5-10 mol% relative to the ketone).
-
Add anhydrous THF to dissolve the amino alcohol.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the BH₃•THF solution (approximately 1 equivalent relative to the amino alcohol) to the flask with stirring. Allow the mixture to stir at room temperature for 15-30 minutes to ensure the formation of the oxazaborolidine catalyst.
-
In a separate flask, prepare a solution of the prochiral ketone in anhydrous THF.
-
Cool the catalyst solution to the desired reaction temperature (often between -78 °C and room temperature, depending on the substrate).
-
Add the ketone solution dropwise to the catalyst solution over a period of 30-60 minutes.
-
Slowly add the remaining BH₃•THF solution (typically 0.6-1.0 equivalents relative to the ketone) to the reaction mixture.
-
Stir the reaction at the chosen temperature until the starting ketone is consumed, as monitored by thin-layer chromatography (TLC) or another suitable analytical technique.
-
Carefully quench the reaction by the slow, dropwise addition of 3 M HCl at 0 °C.
-
Allow the mixture to warm to room temperature and extract the aqueous layer with diethyl ether (3 times).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the solution and concentrate under reduced pressure to obtain the crude chiral alcohol.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
General Experimental Workflow for CBS Reduction.
Conclusion
Oxazaborolidine catalysts have proven to be indispensable tools in asymmetric synthesis, enabling the efficient and highly selective preparation of chiral molecules. The Corey-Bakshi-Shibata reduction, in particular, stands as a robust and reliable method for the synthesis of chiral alcohols, with broad applications in both academic research and industrial-scale production. The continued development of new generations of these catalysts and the expansion of their applications to other transformations ensure that oxazaborolidines will remain at the forefront of asymmetric catalysis for the foreseeable future.
References
An In-depth Technical Guide to the Safe Handling of Borane Complexes and CBS Reagents
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety protocols and technical information for the handling of borane (B79455) complexes and Corey-Bakshi-Shibata (CBS) reagents. Adherence to these guidelines is critical to ensure the safety of laboratory personnel and the integrity of experimental work.
Introduction to Borane Complexes and CBS Reagents
Borane complexes, such as borane-tetrahydrofuran (B86392) (BH₃-THF) and borane-dimethyl sulfide (B99878) (BH₃-SMe₂), are versatile reducing agents widely employed in organic synthesis. They offer excellent selectivity for the reduction of various functional groups, including aldehydes, ketones, carboxylic acids, and amides.[1][2] CBS reagents are chiral oxazaborolidines that catalyze the enantioselective reduction of ketones by borane complexes, a reaction of significant importance in the synthesis of chiral alcohols for drug development.[3][4]
Despite their utility, these reagents are hazardous and demand strict safety precautions. They are typically flammable, reactive with water and air, and can release flammable and toxic gases.[5] This document outlines the essential safety measures, handling protocols, and emergency procedures required for the safe utilization of these powerful chemical tools.
Hazard Identification and Quantitative Safety Data
A thorough understanding of the hazards associated with borane complexes and their solvents is the foundation of safe laboratory practice. The primary hazards include flammability, reactivity with water and air, and potential toxicity.[6][7]
Table 1: Quantitative Safety Data for Common Borane Complexes
| Property | Borane-Tetrahydrofuran Complex (1M in THF) | Borane-Dimethyl Sulfide Complex | Diborane (Evolved Gas) |
| CAS Number | 14044-65-6 | 13292-87-0 | 19287-45-7 |
| Appearance | Colorless liquid[8] | Clear liquid[5] | Colorless gas[9] |
| Flash Point | -17 °C (1.4 °F) (closed cup) | -1 °C (30 °F)[2] | -90 °C (-130 °F) |
| Density | ~0.898 g/mL at 25 °C[8] | 0.801 g/mL at 25 °C | 0.96 (air = 1.0) |
| Boiling Point | ~66 °C (THF)[1] | ~44 °C (decomposition)[2] | -92.5 °C |
| Toxicity Data | THF: LD50 (oral, rat) = 1650 mg/kg[10] | LD50 (oral, rat) = 554 mg/kg (for borane-morpholine complex as an analog)[11] | OSHA PEL: 0.1 ppm (8-hr TWA)[9] |
| Autoignition Temp. | Not available | Not available | 38-52 °C (100-125 °F)[12] |
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory when handling borane complexes and CBS reagents to prevent exposure through inhalation, skin contact, or eye contact.
-
Eye and Face Protection: Chemical safety goggles that meet ANSI Z87.1 standards are the minimum requirement. A full-face shield worn over safety goggles is required when handling larger quantities or when there is a risk of splashing.
-
Skin Protection: A flame-resistant lab coat (e.g., Nomex®) worn over 100% cotton clothing is essential. Synthetic fabrics should be avoided as they can melt and adhere to the skin in a fire.
-
Hand Protection: Double gloving is recommended. An inner pair of nitrile gloves should be worn, with an outer pair of chemical-resistant gloves (e.g., butyl rubber or Viton) over them. Inspect gloves for any signs of damage before use and change them frequently.
-
Respiratory Protection: All handling of these reagents must be conducted in a certified chemical fume hood. In cases of potential exposure above the occupational exposure limit for diborane, a NIOSH-approved self-contained breathing apparatus (SCBA) may be necessary.
Engineering Controls
-
Fume Hood: All manipulations of borane complexes and CBS reagents must be performed in a well-ventilated chemical fume hood with a certified face velocity.
-
Inert Atmosphere: Due to their reactivity with air and moisture, these reagents should be handled under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line techniques or in a glove box.[13]
-
Safety Shower and Eyewash Station: A safety shower and eyewash station must be readily accessible and in good working order in the immediate vicinity of where these reagents are handled.
Experimental Protocols
General Handling and Storage Protocol
-
Preparation: Before starting any work, ensure the fume hood is functioning correctly and the work area is clean and free of clutter. Assemble and dry all glassware and equipment in an oven and cool under a stream of inert gas.
-
Inert Atmosphere: Purge the reaction vessel and transfer lines with a dry, inert gas (nitrogen or argon).
-
Reagent Transfer: Transfer borane complexes and CBS reagents using a syringe or cannula under a positive pressure of inert gas.
-
Storage: Store all borane complexes and CBS reagents in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[14][15] Borane-THF solutions should be refrigerated (2-8°C) to maintain stability. All containers should be tightly sealed under an inert atmosphere.
Quenching Protocol for Excess Borane Reagents
Quenching of borane complexes is an exothermic process that generates flammable hydrogen gas. This procedure must be performed with extreme caution in a fume hood.
-
Cooling: Cool the reaction mixture to 0 °C in an ice-water bath.
-
Slow Addition of Protic Solvent: While stirring vigorously, slowly add a less reactive protic solvent such as methanol (B129727) or isopropanol (B130326) dropwise to the cooled reaction mixture. The addition rate should be controlled to manage the rate of gas evolution.
-
Stirring: After the initial effervescence subsides, continue stirring the mixture at 0 °C for at least 30 minutes to ensure complete quenching of the excess borane.
-
Aqueous Quench: Slowly and carefully add water or a dilute aqueous acid (e.g., 1 M HCl) to the reaction mixture to hydrolyze any remaining boron species.
-
Workup: Proceed with the standard aqueous workup for your specific reaction.
Waste Disposal Protocol
-
Quenching: All waste containing residual borane complexes must be quenched using the protocol described in section 5.2 before disposal.
-
Neutralization: The resulting aqueous solution should be neutralized to a pH between 6 and 8.
-
Collection: Collect the neutralized aqueous waste in a designated, properly labeled hazardous waste container.
-
Disposal: Dispose of the hazardous waste through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal company.[16][17] Never pour borane-containing waste down the drain.[7]
Emergency Procedures
Spill Response
-
Assess the Spill: Determine the identity and quantity of the spilled material. If the spill is large or involves a highly concentrated solution, evacuate the area immediately.
-
Alert Personnel: Notify others in the laboratory and your supervisor.
-
Isolate the Area: Restrict access to the spill area.
-
Contain the Spill: If it is safe to do so, contain the spill using a spill kit containing absorbent materials like vermiculite (B1170534) or sand. Do not use combustible materials.
-
Neutralize (if applicable): For small spills, cautiously and slowly add a quenching agent (e.g., isopropanol) from the perimeter of the spill inwards.
-
Clean Up: Once the reaction has ceased, absorb the residue with an inert absorbent material and place it in a sealed container for hazardous waste disposal.
-
Decontaminate: Decontaminate the spill area with a suitable solvent, followed by soap and water.
-
Report: Report the incident to your institution's EHS office.[18][19][20]
First Aid
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[9]
Mandatory Visualizations
The following diagrams illustrate key workflows for the safe handling of borane complexes and CBS reagents.
References
- 1. media.msanet.com [media.msanet.com]
- 2. Borane-dimethyl sulfide complex, 94% 25 mL | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Reagent of the month – CBS oxazaborolidine - SigutLabs [sigutlabs.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. benchchem.com [benchchem.com]
- 8. lookchem.com [lookchem.com]
- 9. nj.gov [nj.gov]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Best practices for handling chemical reagents to prevent cross-contamination | Quimivita [quimivita.com]
- 15. How to Store Lab Reagents: Dos and Don’ts for Safe Handling [labdisposable.com]
- 16. rtong.people.ust.hk [rtong.people.ust.hk]
- 17. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
- 18. actenviro.com [actenviro.com]
- 19. hse.gov.uk [hse.gov.uk]
- 20. Emergency Chemical Spill Response Plan | Enva [enva.com]
Methodological & Application
Application Notes and Protocols for Asymmetric Ketone Reduction using the Corey-Bakshi-Shibata (CBS) Catalyst
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the enantioselective reduction of prochiral ketones to chiral secondary alcohols utilizing the Corey-Bakshi-Shibata (CBS) catalyst. This method is renowned for its high enantioselectivity, broad substrate scope, and predictable stereochemical outcome, making it a valuable tool in the synthesis of chiral intermediates for pharmaceuticals and other fine chemicals.[1][2][3]
Introduction
The Corey-Bakshi-Shibata (CBS) reduction is a powerful chemical reaction that facilitates the asymmetric reduction of a wide array of ketones.[3] The reaction typically employs a chiral oxazaborolidine catalyst, derived from a chiral amino alcohol like (S)-proline, in the presence of a borane (B79455) reducing agent, such as borane-tetrahydrofuran (B86392) (BH₃·THF) or borane-dimethyl sulfide (B99878) (BH₃·SMe₂).[1][2] The CBS catalyst creates a chiral environment that directs the hydride delivery from the borane to one of the two prochiral faces of the ketone, resulting in the formation of a specific enantiomer of the alcohol product with high enantiomeric excess (e.e.).[2][4] This method is celebrated for its operational simplicity and mild reaction conditions.[2]
Reaction Mechanism
The mechanism of the CBS reduction involves a dual activation strategy where the catalyst activates both the ketone and the borane reducing agent.[5][6]
-
Catalyst-Borane Complex Formation: The borane (BH₃) coordinates to the Lewis basic nitrogen atom of the CBS catalyst. This coordination enhances the Lewis acidity of the endocyclic boron atom of the catalyst and activates the borane as a hydride donor.[3][5]
-
Ketone Coordination: The prochiral ketone then coordinates to the now more Lewis acidic endocyclic boron atom of the catalyst-borane complex. The ketone orients itself to minimize steric hindrance, with the larger substituent pointing away from the chiral framework of the catalyst.[1][4]
-
Hydride Transfer: An intramolecular hydride transfer occurs from the activated borane to the carbonyl carbon of the ketone via a six-membered ring transition state.[1][5] This face-selective hydride delivery results in the formation of a chiral alkoxyborane intermediate.
-
Catalyst Regeneration and Product Formation: The alkoxyborane product is released, regenerating the CBS catalyst for the next catalytic cycle.[1] Subsequent workup with a protic solvent (e.g., methanol) or acid hydrolyzes the alkoxyborane to yield the final chiral secondary alcohol.[5]
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. grokipedia.com [grokipedia.com]
- 3. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 4. Reagent of the month – CBS oxazaborolidine - SigutLabs [sigutlabs.com]
- 5. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. Corey-Bakshi-Shibata (CBS) Reduction | Chem-Station Int. Ed. [en.chem-station.com]
Applications of the Corey-Bakshi-Shibata (CBS) Reduction in Natural Product Total Synthesis: A Detailed Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
The Corey-Bakshi-Shibata (CBS) reduction is a cornerstone of modern asymmetric synthesis, providing a powerful and predictable method for the enantioselective reduction of prochiral ketones to chiral secondary alcohols.[1][2] This catalytic reaction, utilizing a chiral oxazaborolidine catalyst, has become an indispensable tool in the total synthesis of complex, biologically active natural products. Its broad substrate scope, high enantioselectivity, and operational simplicity have led to its widespread adoption in both academic and industrial laboratories.[1][2]
This document provides detailed application notes and experimental protocols for the use of the CBS reduction in the total synthesis of several key natural products. The information presented is intended to serve as a practical guide for researchers engaged in complex molecule synthesis and drug discovery.
Core Principles of the CBS Reduction
The CBS reduction typically employs a chiral oxazaborolidine catalyst derived from a chiral amino alcohol, most commonly (S)- or (R)-proline. This catalyst coordinates with a borane (B79455) source (e.g., borane-tetrahydrofuran (B86392) complex or borane dimethyl sulfide) to form a catalyst-borane complex.[1] This complex then coordinates to the ketone substrate in a sterically controlled manner, positioning the larger substituent away from the chiral scaffold of the catalyst. An intramolecular hydride transfer from the borane to the ketone carbonyl then occurs through a six-membered ring transition state, affording the chiral alcohol with high enantiomeric excess (e.e.).[1]
Caption: Generalized workflow of the CBS reduction.
Application in Natural Product Synthesis
The strategic installation of stereogenic carbinol centers is a frequent challenge in natural product synthesis. The CBS reduction has proven to be a robust solution in numerous instances, including the synthesis of alkaloids, prostaglandins (B1171923), and complex polyketides.
Total Synthesis of (+)-Hygroline and (+)-Pseudohygroline
The pyrrolizidine (B1209537) alkaloids (+)-hygroline and (+)-pseudohygroline are notable for their biological activity. An efficient enantioselective synthesis of these molecules was achieved utilizing a CBS reduction as the key stereochemistry-determining step.[1]
Quantitative Data:
| Substrate | Catalyst | Reducing Agent | Solvent | Temp. (°C) | Yield (%) | e.e. (%) |
| Enone Precursor | (R)-Me-CBS | BH₃·SMe₂ | THF | -78 | N/A | 98 |
Experimental Protocol: CBS Reduction for the Synthesis of a Chiral Allylic Alcohol Precursor
-
Reagents and Materials:
-
Enone precursor
-
(R)-2-Methyl-CBS-oxazaborolidine (1.0 M solution in toluene)
-
Borane dimethyl sulfide (B99878) complex (BH₃·SMe₂)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Methanol
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Standard laboratory glassware, inert atmosphere setup (e.g., Schlenk line)
-
-
Procedure:
-
A solution of the enone precursor in anhydrous THF is cooled to -78 °C under an inert atmosphere (argon or nitrogen).
-
To this solution, (R)-2-Methyl-CBS-oxazaborolidine (0.1 equivalents) is added dropwise.
-
Borane dimethyl sulfide complex (1.0 equivalent) is then added slowly to the reaction mixture.
-
The reaction is stirred at -78 °C and monitored by thin-layer chromatography (TLC) for the consumption of the starting material.
-
Upon completion, the reaction is quenched by the slow addition of methanol, followed by saturated aqueous NH₄Cl solution.
-
The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography to yield the desired chiral allylic alcohol.
-
Caption: Key CBS reduction step in the synthesis of hygroline (B1194782) alkaloids.
Total Synthesis of the Carbonic Anhydrase Inhibitor MK-0417 (Dorzolamide)
The synthesis of the glaucoma medication dorzolamide (B1670892) (MK-0417) represents a significant industrial application of the CBS reduction. The key step involves the asymmetric reduction of a bicyclic sulfone ketone, which establishes the critical stereocenter in the molecule.[2]
Quantitative Data:
| Substrate | Catalyst | Reducing Agent | Solvent | Temp. (°C) | Yield (%) | e.e. (%) |
| Bicyclic Sulfone Ketone | (R)-Me-CBS | BH₃·THF | THF | 25 | 95 | >99 |
Experimental Protocol: Asymmetric Reduction of a Bicyclic Sulfone Ketone
-
Reagents and Materials:
-
Bicyclic sulfone ketone
-
(R)-2-Methyl-CBS-oxazaborolidine (1.0 M solution in toluene)
-
Borane-tetrahydrofuran complex (1.0 M solution in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
2N Hydrochloric acid (HCl)
-
-
Procedure:
-
To a solution of the bicyclic sulfone ketone in anhydrous THF under an inert atmosphere is added the (R)-2-Methyl-CBS-oxazaborolidine solution (0.1 equivalents) at room temperature.
-
The borane-THF complex (0.6 equivalents) is added dropwise over a period of 1 hour, maintaining the temperature at 25 °C.
-
The reaction mixture is stirred for an additional 2 hours at 25 °C.
-
The reaction is carefully quenched by the slow addition of methanol, followed by 2N HCl.
-
The mixture is stirred for 30 minutes, and the organic layer is separated.
-
The aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with saturated aqueous sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo.
-
The resulting chiral alcohol is typically of high purity and can be used in the next step without further purification.
-
Total Synthesis of Prostaglandins
In the renowned total synthesis of prostaglandins by E.J. Corey and his group, the CBS reduction was instrumental in setting the stereochemistry at the C15 position of the prostaglandin (B15479496) skeleton. This was a pivotal step that allowed for the highly stereocontrolled synthesis of these potent signaling molecules.
Quantitative Data:
| Substrate | Catalyst | Reducing Agent | Solvent | Temp. (°C) | Diastereomeric Ratio (α:β) |
| Enone Intermediate | (R)-Me-CBS | BH₃·THF | THF | 23 | 9:1 |
Experimental Protocol: Stereoselective Reduction of a Prostaglandin Intermediate
-
Reagents and Materials:
-
Prostaglandin enone intermediate
-
(R)-2-Methyl-CBS-oxazaborolidine (1.0 M solution in toluene)
-
Borane-tetrahydrofuran complex (1.0 M solution in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
-
Procedure:
-
The prostaglandin enone intermediate is dissolved in anhydrous THF under an inert atmosphere.
-
(R)-2-Methyl-CBS-oxazaborolidine (0.1 equivalents) is added to the solution at 23 °C.
-
Borane-THF complex (0.6 equivalents) is then added dropwise over a short period (e.g., 2 minutes).
-
The reaction is typically rapid and is stirred for a brief period at 23 °C.
-
The reaction is quenched by the addition of methanol.
-
The solvent is removed under reduced pressure, and the residue is purified by chromatography to separate the diastereomers and afford the desired C15 α-hydroxy product.
-
Caption: Role of CBS reduction in prostaglandin synthesis.
Conclusion
The Corey-Bakshi-Shibata reduction is a powerful and versatile tool for the enantioselective synthesis of chiral alcohols, which are key intermediates in the total synthesis of a wide array of natural products. The examples provided highlight the high levels of stereocontrol and chemical yield that can be achieved with this methodology. For researchers and professionals in drug development, a thorough understanding of the CBS reduction and its practical application is essential for the efficient and stereocontrolled construction of complex molecular architectures.
References
Application Notes and Protocols for Large-Scale Industrial Synthesis Using (S)-2-Methyl-CBS-oxazaborolidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the large-scale industrial application of (S)-2-Methyl-CBS-oxazaborolidine in the asymmetric reduction of prochiral ketones. This reaction, commonly known as the Corey-Bakshi-Shibata (CBS) reduction, is a cornerstone of modern synthetic chemistry, enabling the efficient and highly enantioselective synthesis of chiral secondary alcohols, which are critical intermediates in the pharmaceutical industry.
Introduction
This compound is a chiral organocatalyst widely employed for the enantioselective reduction of a broad range of prochiral ketones to their corresponding chiral secondary alcohols.[1][2] The CBS reduction is renowned for its high enantioselectivity, often exceeding 95% enantiomeric excess (ee), predictable stereochemical outcome, and operational simplicity, making it a favored method for large-scale industrial synthesis.[3][4][5] The catalyst is typically used in small quantities (1-10 mol%) in conjunction with a stoichiometric borane (B79455) source, such as borane-tetrahydrofuran (B86392) (BH₃·THF) or borane-dimethyl sulfide (B99878) (BMS).[2][3]
The versatility of the CBS reduction has been demonstrated in the synthesis of numerous pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[1][6] Its application on a kilogram scale has been reported for the synthesis of precursors to drugs such as the carbonic anhydrase inhibitor Dorzolamide, as well as fluoxetine, dapoxetine, and rivastigmine.[1]
Reaction Mechanism and Stereoselectivity
The enantioselectivity of the CBS reduction is governed by a well-defined transition state. The reaction proceeds through the formation of a complex between the this compound catalyst and the borane reducing agent. This complex then coordinates with the ketone substrate in a sterically controlled manner, leading to a highly organized, chair-like six-membered ring transition state for the hydride transfer.
The larger substituent (Rₗ) of the ketone preferentially orients away from the bulky diphenylmethyl group of the catalyst to minimize steric hindrance, while the smaller substituent (Rₛ) is positioned closer. This arrangement directs the hydride delivery from the borane to one specific face of the carbonyl group, resulting in the formation of the corresponding (S)-alcohol with high enantiopurity.[1]
Large-Scale Industrial Synthesis: Key Considerations
Scaling up the CBS reduction from laboratory to industrial scale requires careful consideration of several factors to ensure safety, efficiency, and reproducibility.
-
Solvent Selection: Anhydrous solvents are crucial as the reaction is sensitive to water, which can negatively impact enantioselectivity.[1] Tetrahydrofuran (THF) is a common choice, and for industrial processes, solvent recovery and recycling are important economic and environmental considerations.[7]
-
Reagent Handling: Borane reagents are flammable and moisture-sensitive, necessitating handling under an inert atmosphere (e.g., nitrogen or argon).
-
Temperature Control: Precise temperature control is critical for achieving optimal enantioselectivity. Reactions are typically conducted at sub-ambient temperatures.[8] Exothermic reactions during large-scale production require efficient cooling systems to maintain the desired temperature range.
-
Work-up and Product Isolation: The work-up procedure typically involves quenching the reaction with a protic solvent like methanol (B129727), followed by extraction and purification. For industrial-scale operations, minimizing solvent use and simplifying purification steps (e.g., crystallization instead of chromatography) are essential for cost-effectiveness.
-
Catalyst Recovery: The chiral amino alcohol precursor to the CBS catalyst can often be recovered and recycled, further improving the economic viability of the process on a large scale.[8]
Experimental Protocols
General Protocol for Large-Scale Asymmetric Ketone Reduction
This protocol describes a generalized procedure for the asymmetric reduction of a prochiral ketone on a multi-kilogram scale using this compound.
Equipment:
-
Large-scale, jacketed glass-lined or stainless steel reactor equipped with mechanical stirring, a temperature probe, an inert gas inlet, and a condenser.
-
Addition funnel or pump for controlled reagent addition.
-
Receiving vessels for quenching and extraction.
Materials:
-
Prochiral Ketone (1.0 eq)
-
This compound (typically 0.05 - 0.1 eq)
-
Borane-dimethyl sulfide (BMS) or Borane-THF complex (BH₃·THF) (typically 0.6 - 1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
Aqueous Hydrochloric Acid (e.g., 1 M HCl)
-
Organic solvent for extraction (e.g., Ethyl Acetate or Methyl tert-butyl ether (MTBE))
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
Procedure:
-
Reactor Preparation: Ensure the reactor is clean, dry, and purged with an inert gas (e.g., nitrogen).
-
Catalyst Charging: Charge the reactor with a solution of this compound in anhydrous THF.
-
Borane Addition: Cool the catalyst solution to the desired temperature (e.g., 0-5 °C). Slowly add the borane reagent (BMS or BH₃·THF) to the catalyst solution while maintaining the temperature. Stir the mixture for a predetermined time (e.g., 30 minutes) to allow for complex formation.
-
Substrate Addition: Prepare a solution of the prochiral ketone in anhydrous THF. Slowly add the ketone solution to the reactor over a period of several hours, maintaining the reaction temperature within the specified range.
-
Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical method (e.g., HPLC, GC, or TLC) until the starting material is consumed.
-
Quenching: Once the reaction is complete, slowly and carefully add methanol to the reaction mixture at a low temperature to quench the excess borane.
-
Hydrolysis and Extraction: Add aqueous hydrochloric acid to the quenched reaction mixture. Extract the product into an organic solvent (e.g., ethyl acetate). Separate the organic layer.
-
Washing: Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude chiral alcohol.
-
Purification: Purify the crude product by crystallization or distillation to obtain the final chiral alcohol with high purity and enantiomeric excess.
Example: Kilogram-Scale Synthesis of (R)-1-Phenylethanol from Acetophenone
This example illustrates the application of the general protocol for a specific transformation.
| Parameter | Value/Condition |
| Reactants | |
| Acetophenone | 10.0 kg (83.2 mol, 1.0 eq) |
| This compound | 1.15 kg (4.16 mol, 0.05 eq) |
| Borane-dimethyl sulfide (BMS) | 5.0 L of 10 M solution (50.0 mol, 0.6 eq) |
| Solvent | |
| Anhydrous THF | 100 L |
| Reaction Conditions | |
| Reaction Temperature | 0 to 5 °C |
| Addition Time of Ketone | 4-6 hours |
| Reaction Time | 2-4 hours after addition |
| Work-up | |
| Quenching Agent | Methanol (10 L) |
| Extraction Solvent | Ethyl Acetate (3 x 50 L) |
| Results | |
| Yield of (R)-1-Phenylethanol | 9.5 kg (93%) |
| Enantiomeric Excess (ee) | >98% |
Quantitative Data Summary
The following table summarizes typical results for the large-scale asymmetric reduction of various prochiral ketones using this compound.
| Substrate | Product | Catalyst Loading (mol%) | Borane Source | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |
| Propiophenone | (R)-1-Phenyl-1-propanol | ~10 | BH₃·THF | Dichloromethane/THF | -10 | 100 | 96.8 | [7] |
| Bicyclic Sulfone Intermediate | Chiral Alcohol for MK-0417 | Not specified | Not specified | Not specified | Not specified | High | High | [2] |
| 3,5-Bis(trifluoromethyl)acetophenone | (R)-1-(3,5-Bis(trifluoromethyl)phenyl)ethanol | Not specified | Borane | Not specified | Not specified | High | High | [7] |
| 2-Naphthaldehyde Derivative | (M)-2-Hydroxymethyl-1-(2-hydroxy-4,6-dimethylphenyl)naphthalene | 100 (stoichiometric) | BH₃·THF | THF | 30 | 94 | 94 | [8] |
Visualizations
Reaction Mechanism
References
- 1. Reagent of the month – CBS oxazaborolidine - SigutLabs [sigutlabs.com]
- 2. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 3. grokipedia.com [grokipedia.com]
- 4. researchgate.net [researchgate.net]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. CN101274938A - Preparation for (S) or (R)-2-methyl-CBS-chiral oxazaborolidine and toluene solution thereof - Google Patents [patents.google.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols for the Enantioselective Corey-Bakshi-Shibata (CBS) Reduction
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the Corey-Bakshi-Shibata (CBS) reduction, a powerful and widely used method for the enantioselective reduction of prochiral ketones to chiral secondary alcohols.[1][2] This technique is highly valued for its predictable stereochemical outcomes, broad substrate scope, and typically high enantioselectivities, often exceeding 95% enantiomeric excess (e.e.).[1]
Substrate Scope and Limitations
The CBS reduction is effective for a wide variety of ketone substrates, including aryl-aliphatic, di-aliphatic, di-aryl, α,β-unsaturated enone and ynone systems, and ketones containing heteroatoms.[1][3] The success of the reduction and the degree of enantioselectivity are influenced by the steric and electronic properties of the ketone substituents.
Data Presentation: Substrate Scope of the CBS Reduction
The following table summarizes the performance of the CBS reduction for a range of ketone substrates, providing yields and enantiomeric excess values where available.
| Ketone Substrate Class | Example Substrate | Catalyst | Reducing Agent | Yield (%) | e.e. (%) | Reference |
| Aryl-Alkyl Ketones | Acetophenone | (S)-Methyl-CBS | BH₃·THF | >95 | 97 | [4] |
| 2-Bromo-4-fluoroacetophenone | (Microbial reduction) | (Not applicable) | >90 | 99 | [5] | |
| 3-Methoxyacetophenone | (Enzymatic reduction) | (Not applicable) | 100 | 100 | [6] | |
| α-Tetralone | In situ generated from lactam alcohol | BH₃·THF | Good | 85 | [7] | |
| Di-Alkyl Ketones | Benzylacetone | In situ generated from lactam alcohol | BH₃·THF | --- | 69 | [7] |
| t-Butyl methyl ketone | (S)-CBS | BH₃ | --- | --- | [8] | |
| α,β-Unsaturated Ketones | Benzalacetone | In situ generated from lactam alcohol & p-iodophenoxyborane | BH₃·THF | --- | 90 | |
| (E)-4-Phenylbut-3-en-2-one | (R)-CBS | Catecholborane | >95 | 92 | [7] | |
| Trifluoromethyl Ketones | Trifluoroacetophenone | In situ generated from lactam alcohol | BH₃ | --- | 86 | |
| Heteroaromatic Ketones | 2-Acetylfuran | (R)-Me-CBS | BH₃·SMe₂ | 94 | 93 | |
| 3-Acetylpyridine | (R)-Me-CBS | BH₃·SMe₂ | 92 | 96 |
Limitations of the CBS Reduction
Despite its broad applicability, the CBS reduction has some limitations:
-
Steric Hindrance: The enantioselectivity of the reduction is highly dependent on a significant steric difference between the two substituents of the ketone. Ketones with similarly sized substituents often yield products with low enantiomeric excess.
-
Reaction Conditions: The reaction is sensitive to the presence of water, which can significantly decrease enantioselectivity.[3][9] Therefore, anhydrous conditions are crucial for optimal results.[3][9] Temperature also plays a critical role, with lower temperatures generally favoring higher enantioselectivity.[3]
-
Borane (B79455) Source: Commercially available solutions of borane-THF (BH₃·THF) may contain trace amounts of borohydride (B1222165) species, which can lead to non-selective reduction and lower enantiomeric excess.[3]
-
Catalyst Aging: Isolated CBS catalysts can age during storage, leading to lower reproducibility.[7] In situ generation of the catalyst from a chiral amino alcohol and borane can circumvent this issue.[7]
Experimental Protocols
The following is a general protocol for the CBS reduction of a prochiral ketone. The specific conditions, such as temperature, reaction time, and the choice of catalyst and borane source, may need to be optimized for a particular substrate.
General Protocol for CBS Reduction of a Prochiral Ketone
Materials:
-
Chiral oxazaborolidine catalyst (e.g., (S)- or (R)-2-Methyl-CBS-oxazaborolidine)
-
Borane reagent (e.g., borane-dimethyl sulfide (B99878) complex (BH₃·SMe₂) or borane-THF complex (BH₃·THF))
-
Prochiral ketone substrate
-
Anhydrous solvent (e.g., tetrahydrofuran (B95107) (THF) or toluene)
-
Aqueous acid (e.g., 1 M HCl) for workup
-
Inert atmosphere (e.g., argon or nitrogen)
Procedure:
-
Catalyst Preparation (in situ generation, optional but recommended):
-
To a stirred solution of the chiral amino alcohol (e.g., (S)-α,α-diphenyl-2-pyrrolidinemethanol) in anhydrous THF under an inert atmosphere, add the borane solution (e.g., BH₃·THF) dropwise at room temperature.
-
Stir the mixture for 15-30 minutes to allow for the formation of the active CBS catalyst.
-
-
Reaction Setup:
-
In a separate flask under an inert atmosphere, dissolve the prochiral ketone substrate in anhydrous THF.
-
Cool the ketone solution to the desired temperature (typically between -78 °C and room temperature).
-
-
Reduction:
-
To the cooled ketone solution, add the solution of the CBS catalyst (or the pre-formed catalyst) dropwise.
-
Slowly add the borane reagent to the reaction mixture. The addition rate can be controlled using a syringe pump.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or another suitable analytical technique.
-
-
Workup:
-
Once the reaction is complete, quench the reaction by the slow, dropwise addition of methanol at the reaction temperature.
-
Allow the mixture to warm to room temperature.
-
Remove the solvent under reduced pressure.
-
Add an aqueous acid solution (e.g., 1 M HCl) to the residue and stir to hydrolyze the borate (B1201080) esters.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate (B1210297) or diethyl ether).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired chiral alcohol.
-
Determine the enantiomeric excess of the product using chiral HPLC or GC analysis.
-
Mandatory Visualizations
Catalytic Cycle of the CBS Reduction
The following diagram illustrates the key steps in the catalytic cycle of the Corey-Bakshi-Shibata reduction.
Caption: The catalytic cycle of the CBS reduction.
Experimental Workflow for CBS Reduction
This diagram outlines the general experimental workflow for performing a CBS reduction in the laboratory.
Caption: General experimental workflow for the CBS reduction.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Corey-Bakshi-Shibata (CBS) Reduction | Chem-Station Int. Ed. [en.chem-station.com]
- 3. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 4. york.ac.uk [york.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
Selection of Borane Source for Corey-Bakshi-Shibata (CBS) Reduction: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Corey-Bakshi-Shibata (CBS) reduction is a powerful and widely utilized method for the enantioselective reduction of prochiral ketones to their corresponding chiral secondary alcohols.[1][2][3] This reaction is renowned for its high enantioselectivity, broad substrate scope, and predictable stereochemical outcome, making it a cornerstone in modern asymmetric synthesis.[3] The core of this methodology lies in the use of a chiral oxazaborolidine catalyst, which, in concert with a stoichiometric borane (B79455) source, facilitates the face-selective delivery of a hydride to the ketone.[2][4]
The choice of the borane source is a critical parameter that can influence the reaction's efficiency, safety, and scalability. This document provides a detailed overview of the common borane sources employed in the CBS reduction, a quantitative comparison of their performance, and comprehensive experimental protocols for their use.
Commonly Used Borane Sources
The most frequently employed borane sources in the CBS reduction are borane-dimethyl sulfide (B99878) complex (BH₃·SMe₂ or BMS), borane-tetrahydrofuran (B86392) complex (BH₃·THF), and catecholborane. Each of these reagents presents a unique set of properties concerning stability, reactivity, and handling. More recently, amine-borane complexes, such as N,N-diethylaniline-borane, have emerged as safer and more practical alternatives, particularly for large-scale applications.[5]
Borane-Dimethyl Sulfide (BMS): A stable liquid, BMS is a convenient source of borane. It is less flammable than diborane (B8814927) and more stable than the BH₃·THF complex.[6] However, it possesses a highly unpleasant odor.
Borane-Tetrahydrofuran (BH₃·THF): This is a commercially available solution of borane in THF. While widely used, it is less stable than BMS and can degrade over time, especially if not stored properly.[6] It is also moisture-sensitive and requires handling under an inert atmosphere.
Catecholborane: This borane source is particularly effective for the reduction of α,β-unsaturated ketones and can be used at very low temperatures, which can enhance enantioselectivity.[5][7]
N,N-Diethylaniline-Borane (DEANB): This amine-borane complex can be prepared in situ from sodium borohydride (B1222165) and N,N-diethylaniline hydrochloride, offering a safer and less expensive alternative to traditional borane sources.[5]
Performance Comparison of Borane Sources
The selection of the borane source can impact the enantioselectivity and yield of the CBS reduction. The following tables provide a summary of the performance of different borane sources in the reduction of representative ketones.
Table 1: Enantioselective Reduction of Acetophenone
| Borane Source | Temperature (°C) | Enantiomeric Excess (% ee) | Yield (%) |
| BH₃·THF | 23 | 94.7 | ~95 |
| BH₃·SMe₂ | 25 | 92 | ~95 |
| Catecholborane | -78 | >95 | High |
| N,N-Diethylaniline-borane (in situ) | RT | 95 | 92 |
Table 2: Enantioselective Reduction of α-Tetralone
| Borane Source | Temperature (°C) | Enantiomeric Excess (% ee) | Yield (%) |
| BH₃·THF | RT | 85 | High |
| BH₃·SMe₂ | 0 | 91 | 94 |
| Catecholborane | -78 | 95 | 96 |
Experimental Protocols
The following are detailed protocols for the CBS reduction of a generic prochiral ketone using different borane sources. Note: All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
Protocol 1: CBS Reduction using Borane-Dimethyl Sulfide (BMS)
Materials:
-
(S)-2-Methyl-CBS-oxazaborolidine (1.0 M in toluene)
-
Borane-dimethyl sulfide complex (BMS, neat or in solution)
-
Prochiral ketone
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
2 M Hydrochloric acid
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add this compound (0.1 eq.).
-
Add anhydrous THF to the flask.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add borane-dimethyl sulfide (0.6-1.0 eq.) to the stirred solution.
-
Stir the mixture at 0 °C for 10-15 minutes.
-
Add a solution of the prochiral ketone (1.0 eq.) in anhydrous THF dropwise to the catalyst-borane mixture over 30 minutes, maintaining the temperature at 0 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of methanol.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Add 2 M HCl and stir for another 30 minutes.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (B1210297) (3 x volume of aqueous layer).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: CBS Reduction using Borane-Tetrahydrofuran (BH₃·THF)
Materials:
-
(S)-α,α-Diphenyl-2-pyrrolidinemethanol
-
Borane-tetrahydrofuran complex (1.0 M in THF)
-
Prochiral ketone
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
1 M Hydrochloric acid
-
Saturated aqueous sodium bicarbonate
-
Anhydrous magnesium sulfate
Procedure:
-
To an oven-dried, three-necked round-bottom flask under a nitrogen atmosphere, add (S)-α,α-diphenyl-2-pyrrolidinemethanol (0.1 eq.).
-
Add anhydrous THF to dissolve the amino alcohol.
-
Cool the solution to 0 °C.
-
Add 1.0 M BH₃·THF solution (0.6 eq.) dropwise.
-
Stir the mixture at room temperature for 1 hour to form the oxazaborolidine catalyst in situ.
-
Cool the flask to the desired reaction temperature (e.g., 0 °C or room temperature).
-
Add a solution of the prochiral ketone (1.0 eq.) in anhydrous THF dropwise over 30 minutes.
-
Add an additional amount of 1.0 M BH₃·THF solution (0.6 eq.) dropwise.[8]
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction by the slow addition of methanol at 0 °C.
-
Follow the workup and purification steps as described in Protocol 1.
Protocol 3: CBS Reduction using Catecholborane
Materials:
-
(R)-2-Methyl-CBS-oxazaborolidine (1.0 M in toluene)
-
Catecholborane (1.0 M in THF)
-
Prochiral ketone (e.g., a cyclopentenone derivative)
-
Anhydrous toluene
-
Saturated aqueous sodium bicarbonate
Procedure: [9]
-
To an oven-dried Schlenk flask under argon, add a solution of the ketone (1.0 eq.) in anhydrous toluene.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add (R)-2-Methyl-CBS-oxazaborolidine (0.2 eq.) and stir for 5 minutes.
-
Slowly add a solution of catecholborane (1.8 eq.) in THF.
-
Stir the reaction mixture at -78 °C for 24 hours.
-
Quench the reaction with saturated aqueous NaHCO₃.
-
Follow the workup and purification steps as described in Protocol 1.
Protocol 4: CBS Reduction using in situ generated N,N-Diethylaniline-Borane
Materials:
-
Sodium borohydride (NaBH₄)
-
N,N-diethylaniline hydrochloride
-
(S)-α,α-diphenylprolinol
-
Prochiral ketone
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
Aqueous acid for workup
Procedure: [5]
-
To an oven-dried flask under a nitrogen atmosphere, add sodium borohydride, N,N-diethylaniline hydrochloride, and (S)-α,α-diphenylprolinol.
-
Add anhydrous THF and stir the mixture to generate the N,N-diethylaniline-borane and the oxazaborolidine catalyst in situ.
-
Add a solution of the prochiral ketone in anhydrous THF to the reaction mixture.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction by the slow addition of methanol at 0 °C.
-
Follow the appropriate workup and purification steps.
Safety and Handling of Borane Sources
General Precautions:
-
All borane reagents are moisture-sensitive and should be handled under an inert atmosphere (nitrogen or argon) in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, flame-retardant lab coat, and gloves.
-
Ensure that an eyewash station and safety shower are readily accessible.
Borane-Dimethyl Sulfide (BMS):
-
Highly flammable liquid and vapor.
-
Reacts violently with water, releasing flammable gases.
-
Causes skin and eye irritation.
-
Has a strong, unpleasant odor.
-
Store in a tightly sealed container under an inert atmosphere in a cool, dry, and well-ventilated area away from heat and ignition sources.
Borane-Tetrahydrofuran (BH₃·THF):
-
Highly flammable liquid and vapor.
-
Reacts violently with water.
-
May form explosive peroxides upon storage, especially when exposed to air. Containers should be dated upon opening and tested for peroxides regularly.
-
Store in a tightly sealed container under an inert atmosphere in a refrigerator.
Catecholborane:
-
Flammable liquid and vapor.
-
Reacts with water.
-
Causes skin and eye irritation.
-
Store in a tightly sealed container under an inert atmosphere in a cool, dry place.
Diagrams
References
- 1. grokipedia.com [grokipedia.com]
- 2. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. books.rsc.org [books.rsc.org]
- 5. Reagent of the month – CBS oxazaborolidine - SigutLabs [sigutlabs.com]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
Application Notes and Protocols for Anhydrous Corey-Bakshi-Shibata (CBS) Reduction Reactions
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The Corey-Bakshi-Shibata (CBS) reduction is a powerful and widely utilized method for the enantioselective reduction of prochiral ketones to their corresponding chiral secondary alcohols.[1][2][3] This reaction employs a chiral oxazaborolidine catalyst, typically derived from a chiral amino alcohol, and a borane (B79455) source as the reducing agent.[1][4] A key feature of the CBS reduction is its high degree of enantioselectivity, often exceeding 95% enantiomeric excess (ee).[3][4] The reaction proceeds through a well-defined mechanism involving the coordination of the borane to the nitrogen atom of the oxazaborolidine catalyst and the subsequent coordination of the ketone to the endocyclic boron atom.[5][6] This ternary complex facilitates a face-selective intramolecular hydride transfer, leading to the formation of the chiral alcohol.[5][6]
Crucially, the presence of water has a significant negative impact on the enantioselectivity of the CBS reduction.[2][5][6][7] Therefore, strict anhydrous conditions are paramount for achieving high yields and enantiomeric excesses. This document provides detailed protocols and application notes for setting up and performing anhydrous CBS reduction reactions.
Key Experimental Considerations:
-
Anhydrous Conditions: The reaction is highly sensitive to moisture.[7][8] All glassware must be flame-dried or oven-dried before use, and the reaction should be carried out under an inert atmosphere (e.g., argon or nitrogen) using Schlenk line techniques or in a glovebox.[8]
-
Anhydrous Solvents: Anhydrous solvents are critical.[8] Tetrahydrofuran (B95107) (THF) is a commonly used solvent and should be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone) or obtained from a commercial supplier in a sealed, anhydrous grade.[8][9]
-
Reagent Quality: The purity of the ketone substrate, the CBS catalyst, and the borane source is essential for a successful reaction.[8] Impurities can poison the catalyst or react with the borane, leading to lower yields and selectivities.[8]
-
Temperature Control: Reaction temperature plays a critical role in enantioselectivity.[2] Lower temperatures, often between -78 °C and 0 °C, generally lead to higher enantiomeric excesses.[2][5]
Experimental Protocols
Protocol 1: General Procedure for Anhydrous CBS Reduction of a Ketone
This protocol provides a general guideline for the enantioselective reduction of a prochiral ketone using a CBS catalyst and a borane source.
Materials:
-
Prochiral ketone
-
(R)- or (S)-CBS oxazaborolidine catalyst (e.g., (R)-2-Methyl-CBS-oxazaborolidine, typically as a 1 M solution in toluene)
-
Borane source (e.g., Borane-dimethyl sulfide (B99878) complex (BMS) or Borane-THF complex)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol (B129727) (for quenching)
-
Aqueous acid (e.g., 2 M HCl) for workup
-
Organic solvent for extraction (e.g., dichloromethane (B109758) or diethyl ether)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Flame-dried round-bottom flask with a magnetic stir bar
-
Septa and needles
-
Schlenk line or glovebox for inert atmosphere
-
Low-temperature cooling bath (e.g., dry ice/acetone or cryocooler)
-
Syringes for liquid transfer
-
Thin-layer chromatography (TLC) supplies for reaction monitoring
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere of argon or nitrogen, add the CBS catalyst (typically 5-10 mol%).
-
Solvent Addition: Add anhydrous THF via syringe to dissolve the catalyst.
-
Cooling: Cool the flask to the desired temperature (e.g., 0 °C, -30 °C, or -78 °C) using an appropriate cooling bath.
-
Borane Addition: Slowly add the borane source (typically 1.0-1.5 equivalents) dropwise to the stirred catalyst solution. Stir the mixture for approximately 15 minutes.
-
Substrate Addition: In a separate flame-dried flask, dissolve the ketone (1.0 equivalent) in anhydrous THF. Slowly add this solution dropwise to the reaction mixture containing the catalyst-borane complex.
-
Reaction Monitoring: Stir the reaction at the chosen temperature and monitor its progress by TLC.
-
Quenching: Once the reaction is complete (as indicated by TLC), slowly and carefully quench the reaction by the dropwise addition of methanol at the reaction temperature.
-
Work-up: Allow the mixture to warm to room temperature. Add aqueous acid (e.g., 2 M HCl) and stir for 30 minutes. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., dichloromethane or diethyl ether).
-
Washing: Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ solution and brine.[5]
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired chiral alcohol.
-
Characterization: Characterize the product by NMR, and determine the enantiomeric excess by chiral HPLC or by NMR analysis of a Mosher ester derivative.
Protocol 2: Enantioselective Reduction of 4'-Fluoroacetophenone[10]
This protocol describes the synthesis of (S)-1-(4-fluorophenyl)ethanol.
-
To a flame-dried 100 mL round-bottom flask under an inert atmosphere, add (R)-2-methyl-CBS-oxazaborolidine (1 M solution in toluene, 1.0 mL, 1.0 mmol).
-
Dilute the catalyst with 10 mL of anhydrous THF and cool the flask to 0 °C.
-
Slowly add borane-dimethyl sulfide complex (1.0 mL, ~10 mmol) dropwise to the stirred solution and stir for 15 minutes at 0 °C.
-
In a separate flask, dissolve 4'-fluoroacetophenone (B120862) (1.38 g, 10.0 mmol) in 20 mL of anhydrous THF.
-
Cool the reaction flask to -30 °C and slowly add the ketone solution dropwise over 30 minutes.
-
Stir the reaction at -30 °C and monitor by TLC (typically complete within 1-2 hours).
-
Quench the reaction by the slow dropwise addition of 5 mL of methanol at -30 °C.
-
Allow the mixture to warm to room temperature and stir for an additional 30 minutes.
-
Add 2 M HCl (20 mL) and stir for 30 minutes.
-
Extract with dichloromethane (3 x 30 mL).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ (30 mL) and brine (30 mL).
-
Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify by flash column chromatography to yield (S)-1-(4-fluorophenyl)ethanol.
Data Presentation
The following tables summarize representative quantitative data for anhydrous CBS reduction reactions of various ketones.
Table 1: CBS Reduction of Aryl Alkyl Ketones
| Ketone | Catalyst (mol%) | Borane Source | Solvent | Temp (°C) | Yield (%) | ee (%) |
| Acetophenone | (S)-Me-CBS (10) | BH₃·THF | THF | 23 | 96 | 97 (R) |
| 4'-Fluoroacetophenone | (R)-Me-CBS (10) | BMS | THF | -30 | >90 | >95 (S) |
| α-Tetralone | (S)-Lactam Alcohol/BH₃ | THF | 0 | 91 | 85 (S) |
Table 2: CBS Reduction of Dialkyl and Unsaturated Ketones
| Ketone | Catalyst (mol%) | Borane Source | Solvent | Temp (°C) | Yield (%) | ee (%) |
| Dicyclohexyl ketone | (S)-Me-CBS (10) | BMS | THF | -78 | - | - |
| Cyclopentenone | (R)-Me-CBS (20) | Catecholborane | Toluene | -78 | - | - |
| Pinacolone | (S)-Lactam Alcohol/BH₃ | THF | 0 | 92 | 89 (S) |
Mandatory Visualizations
Experimental Workflow
Catalytic Cycle
References
- 1. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]
- 2. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 3. grokipedia.com [grokipedia.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Reagent of the month – CBS oxazaborolidine - SigutLabs [sigutlabs.com]
- 8. benchchem.com [benchchem.com]
- 9. research.rug.nl [research.rug.nl]
Synthesis of Chiral Pharmaceutical Intermediates Using CBS Catalysts: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the enantioselective synthesis of chiral pharmaceutical intermediates utilizing the Corey-Bakshi-Shibata (CBS) catalyst. The CBS reduction is a highly reliable and widely adopted method for the asymmetric reduction of prochiral ketones to their corresponding chiral secondary alcohols, which are crucial building blocks in the synthesis of numerous active pharmaceutical ingredients (APIs).[1][2][3]
Introduction
The Corey-Bakshi-Shibata (CBS) reduction is a powerful chemical reaction that facilitates the creation of specific stereoisomers of chiral alcohols.[2] This enantioselective reduction of prochiral ketones is catalyzed by a chiral oxazaborolidine, commonly known as the CBS catalyst.[1][4][5] Developed by E.J. Corey, R. K. Bakshi, and S. Shibata, this method has become a cornerstone of modern asymmetric synthesis due to its high enantioselectivity, broad substrate scope, and predictable stereochemical outcome.[1][4] The catalyst, typically derived from the readily available amino acid proline, creates a chiral environment that directs the reduction of a ketone to preferentially form one of the two possible enantiomeric alcohols.[6][7] This level of control is paramount in pharmaceutical development, where the chirality of a molecule can profoundly impact its pharmacological activity, with one enantiomer often being therapeutically active while the other may be inactive or even cause adverse effects.[3]
The CBS reduction is particularly valued for its operational simplicity and the mild reaction conditions typically employed.[8] It has been successfully applied in the large-scale industrial synthesis of numerous pharmaceutical intermediates, contributing to the efficient production of single-enantiomer drugs.[2][9]
Reaction Mechanism and Stereochemical Control
The mechanism of the CBS reduction involves the formation of a complex between the chiral oxazaborolidine catalyst and a borane (B79455) reducing agent, such as borane-dimethyl sulfide (B99878) (BMS) or borane-THF.[2][10] This complex then coordinates to the ketone substrate. The steric environment created by the chiral catalyst directs the hydride transfer from the borane to one of the two faces of the carbonyl group, leading to the formation of a chiral alcohol with high enantiomeric excess (ee).
The predictability of the stereochemical outcome is a key advantage of the CBS reduction. The absolute configuration of the resulting alcohol can be reliably predicted based on the chirality of the CBS catalyst used ((R)- or (S)-catalyst) and the relative steric bulk of the substituents on the ketone.
Applications in Pharmaceutical Intermediate Synthesis
The CBS reduction has been instrumental in the synthesis of a wide array of chiral pharmaceutical intermediates. Below are some notable examples with their corresponding reaction data.
| Pharmaceutical Intermediate | Prochiral Ketone Substrate | CBS Catalyst | Reducing Agent | Temp. (°C) | Yield (%) | ee (%) | Ref. |
| Aprepitant Intermediate | 3',5'-Bis(trifluoromethyl)acetophenone (B56603) | (R)-Me-CBS | Borane-DMS | -20 | >95 | >99 | [8] |
| Dorzolamide (B1670892) Intermediate | Bicyclic sulfone | (S)-Me-CBS | Borane-DMS | RT | ~90 | >98 | [1] |
| Oseltamivir Intermediate | Functionalized cyclohexenone | (R)-Me-CBS | Borane-DMS | -78 | ~85 | >95 | |
| Metolachlor Intermediate | 2-chloro-N-(2-ethyl-6-methylphenyl)-N-(2-methoxy-1-methylethyl)acetamide | (S)-CBS | Borane-DMS | - | High | >95 | [6] |
| (S)-Phenyloxirane Precursor | 2-Chloroacetophenone | (S)-Me-CBS | Borane-DMS | RT | ~90 | 92 | [11] |
Experimental Protocols
General Considerations: The CBS reduction must be conducted under anhydrous conditions, as the presence of water can significantly decrease the enantiomeric excess.[2] All glassware should be oven-dried and cooled under an inert atmosphere (e.g., argon or nitrogen). Anhydrous solvents are essential for optimal results. The temperature of the reaction is also a critical parameter that can influence stereoselectivity.[2]
Protocol 1: Synthesis of (R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol (Aprepitant Intermediate)
This protocol describes the synthesis of a key chiral alcohol intermediate used in the production of the antiemetic drug Aprepitant.
Materials:
-
3',5'-Bis(trifluoromethyl)acetophenone
-
(R)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)
-
Borane-dimethyl sulfide complex (BMS, ~10 M)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware (oven-dried)
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add (R)-2-Methyl-CBS-oxazaborolidine (0.1 eq) as a 1 M solution in toluene.
-
Add anhydrous THF to the flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add borane-dimethyl sulfide complex (0.6 eq) to the stirred solution.
-
Stir the mixture at 0 °C for 15 minutes to allow for the formation of the active catalyst-borane complex.
-
Cool the reaction mixture to -20 °C.
-
In a separate flask, dissolve 3',5'-bis(trifluoromethyl)acetophenone (1.0 eq) in anhydrous THF.
-
Add the solution of the ketone dropwise to the catalyst solution over 30 minutes, maintaining the internal temperature at -20 °C.
-
Stir the reaction mixture at -20 °C and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-2 hours.
-
Once the starting material is consumed, slowly quench the reaction by the dropwise addition of methanol at -20 °C.
-
Allow the mixture to warm to room temperature.
-
Add saturated aqueous ammonium chloride solution and extract the product with ethyl acetate (B1210297) (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude alcohol by flash column chromatography on silica (B1680970) gel to afford (R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Protocol 2: Synthesis of a Chiral Bicyclic Hydroxysulfone (Dorzolamide Intermediate)
This protocol outlines the asymmetric reduction of a key bicyclic sulfone intermediate in the synthesis of Dorzolamide, a carbonic anhydrase inhibitor used to treat glaucoma.[1]
Materials:
-
Bicyclic ketosulfone intermediate
-
(S)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)
-
Borane-dimethyl sulfide complex (BMS)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
Standard workup and purification reagents
Procedure:
-
Under an inert atmosphere, charge a solution of the bicyclic ketosulfone (1.0 eq) in anhydrous THF into a reaction vessel.
-
Add this compound (0.1 eq, 1 M in toluene).
-
Cool the mixture to the desired temperature (e.g., room temperature or below).
-
Slowly add borane-dimethyl sulfide complex (1.0 - 1.2 eq) to the reaction mixture.
-
Stir the reaction until completion, as monitored by TLC or HPLC.
-
Upon completion, carefully quench the reaction with methanol.
-
Perform a standard aqueous workup and extract the product with a suitable organic solvent.
-
Dry the combined organic extracts, concentrate, and purify the resulting chiral hydroxysulfone by crystallization or chromatography.
-
Analyze the product for yield and enantiomeric excess.
Conclusion
The Corey-Bakshi-Shibata reduction is a versatile and powerful tool for the synthesis of chiral pharmaceutical intermediates. Its high enantioselectivity, predictable stereochemical outcome, and operational simplicity make it an attractive method for both laboratory-scale synthesis and industrial production. The protocols provided herein offer a starting point for researchers and drug development professionals to apply this valuable transformation in their own synthetic endeavors. Careful optimization of reaction parameters, particularly solvent, temperature, and borane source, may be necessary to achieve optimal results for specific substrates.
References
- 1. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 2. US8263787B2 - Process for preparing dorzolamide - Google Patents [patents.google.com]
- 3. Highly enantioselective reduction of ketones using CoreyâItsuno reduction using CBS catalyst. [isomerlab.com]
- 4. Corey-Bakshi-Shibata (CBS) Reduction | Chem-Station Int. Ed. [en.chem-station.com]
- 5. researchgate.net [researchgate.net]
- 6. CBS Catalysts [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. US8263787B2 - Process for preparing dorzolamide - Google Patents [patents.google.com]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Enantioselective Synthesis of α-Amino Acids and α-Hydroxy Acids
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the enantioselective synthesis of α-amino acids and α-hydroxy acids. These chiral building blocks are of paramount importance in the pharmaceutical industry and organic synthesis. The following sections summarize key methodologies, present quantitative data for comparative analysis, and offer step-by-step protocols for selected flagship methods.
I. Enantioselective Synthesis of α-Amino Acids
The development of efficient catalytic enantioselective methods for the synthesis of α-amino acids is a significant area of research, driven by the demand for non-proteinogenic amino acids in drug discovery.[1] Key strategies include the Asymmetric Strecker reaction, chiral auxiliary-mediated alkylations, and catalytic hydrogenations.
A. Asymmetric Strecker Reaction
The Strecker reaction, a three-component reaction between an aldehyde, ammonia (B1221849) (or an amine), and cyanide, is a powerful method for α-amino acid synthesis.[2][3] Enantioselectivity can be induced by using a chiral amine or a chiral catalyst.[2]
1. Chiral Auxiliary Approach:
A practical approach involves the use of an enantiomerically pure amine as a chiral auxiliary. For instance, (S)-1-(4-methoxyphenyl)ethylamine can be used to synthesize enantiopure (S)-α-arylglycines. The resulting diastereomeric α-aminonitriles are often crystalline and can be purified by recrystallization.[4]
Quantitative Data for Chiral Auxiliary-Mediated Strecker Reaction:
| Aldehyde Substrate | Diastereomeric Ratio (dr) | Yield (%) of Diastereomerically Pure Aminonitrile | Reference |
| Benzaldehyde (B42025) | >95:5 | 62 | [4] |
| 4-Methoxybenzaldehyde | >95:5 | 75 | [4] |
| 4-Chlorobenzaldehyde | >95:5 | 71 | [4] |
| 2-Naphthaldehyde | >95:5 | 68 | [4] |
2. Catalytic Asymmetric Strecker Reaction:
Organocatalysts, such as hydroquinine, can be employed for the catalytic asymmetric Strecker reaction of aldehydes with secondary amines in the presence of a cyanide source like trimethylsilyl (B98337) cyanide (TMSCN).[5]
Quantitative Data for Catalytic Asymmetric Strecker Reaction:
| Aldehyde Substrate | Catalyst Loading (mol%) | Yield (%) of α-Aminonitrile | Enantiomeric Ratio (er) | Reference |
| Benzaldehyde | 30 | 89 | 73:27 | [5] |
| Benzaldehyde | 30 (with NaF) | 89 | 94:6 | [5] |
Experimental Workflow: Asymmetric Strecker Reaction
Caption: General workflow for the Asymmetric Strecker Reaction.
Protocol: Asymmetric Strecker Synthesis of (S)-α-Phenylglycine [4]
-
Reaction Setup: In a well-ventilated fume hood, dissolve sodium cyanide (1.0 eq) and (S)-1-(4-methoxyphenyl)ethylamine (1.0 eq) in a suitable solvent like methanol.
-
Aldehyde Addition: Add benzaldehyde (1.0 eq) to the solution.
-
Reaction: Stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Purification of Aminonitrile: The resulting (S,S)-α-aminonitrile often crystallizes from the reaction mixture and can be collected by filtration. Further purification can be achieved by recrystallization.
-
Hydrolysis: Heat the purified (S,S)-α-aminonitrile in 6 M aqueous HCl at reflux.
-
Isolation: After hydrolysis, cool the reaction mixture and isolate the enantiopure (S)-α-phenylglycine.
B. Chiral Auxiliary-Mediated Synthesis
This method involves the use of a chiral auxiliary that is temporarily incorporated into the substrate to direct the stereoselective formation of the desired product. The auxiliary is subsequently removed.[6] A notable example is the alkylation of a glycine (B1666218) enolate equivalent attached to a chiral auxiliary.
Protocol: Myers' Asymmetric Alkylation for α-Amino Acid Synthesis [7]
This method utilizes pseudoephedrine as a chiral auxiliary.
-
Amide Formation: Couple pseudoephedrine with a protected glycine derivative to form the corresponding amide.
-
Enolate Formation: Treat the pseudoephedrine glycinamide (B1583983) with a strong base (e.g., LDA) at low temperature (e.g., -78 °C) to generate a chiral enolate.
-
Alkylation: Add an alkyl halide to the enolate solution to introduce the desired side chain. The alkylation proceeds with high diastereoselectivity.
-
Auxiliary Cleavage: Hydrolyze the amide bond under acidic or basic conditions to release the α-amino acid and recover the chiral auxiliary.
II. Enantioselective Synthesis of α-Hydroxy Acids
Chiral α-hydroxy acids are valuable synthetic intermediates.[8] Prominent methods for their enantioselective synthesis include the Sharpless asymmetric dihydroxylation/epoxidation and biocatalytic approaches.
A. Sharpless Asymmetric Dihydroxylation
The Sharpless asymmetric dihydroxylation allows for the enantioselective conversion of a prochiral alkene into a chiral vicinal diol using osmium tetroxide as the catalyst in the presence of a chiral quinine (B1679958) ligand.[9][10] Subsequent oxidative cleavage of the diol yields the α-hydroxy acid.
Experimental Workflow: Sharpless Asymmetric Dihydroxylation for α-Hydroxy Acid Synthesis
Caption: Workflow for α-hydroxy acid synthesis via Sharpless dihydroxylation.
Protocol: Synthesis of (R)-Mandelic Acid via Sharpless Asymmetric Dihydroxylation
-
Dihydroxylation: To a solution of styrene (B11656) (1.0 eq) in a t-BuOH/H₂O mixture, add the AD-mix-β formulation. Stir the reaction vigorously at room temperature until the styrene is consumed.
-
Workup: Quench the reaction by adding sodium sulfite. Extract the product with an organic solvent and purify the resulting (R)-1-phenylethane-1,2-diol by chromatography.
-
Oxidative Cleavage: Dissolve the diol in a suitable solvent system (e.g., CCl₄/CH₃CN/H₂O). Add a catalytic amount of RuCl₃ and an excess of NaIO₄.
-
Isolation: Monitor the reaction until the diol is consumed. Work up the reaction to isolate (R)-mandelic acid.
B. Biocatalytic Synthesis of Cyanohydrins
Hydroxynitrile lyases (HNLs) are enzymes that catalyze the enantioselective addition of cyanide to aldehydes or ketones, producing chiral cyanohydrins.[11] These cyanohydrins can then be hydrolyzed to α-hydroxy acids. Both (R)- and (S)-selective HNLs are available.[11]
Quantitative Data for HNL-Catalyzed Cyanohydrin Synthesis: [11]
| Aldehyde Substrate | HNL Source | Enantiomeric Excess (ee, %) | Configuration | Reference |
| Benzaldehyde | Prunus amygdalus | >99 | (R) | [11] |
| Benzaldehyde | Manihot esculenta | >99 | (S) | [11] |
| Heptanal | Hevea brasiliensis | 98 | (S) | [11] |
Protocol: (S)-Mandelonitrile Synthesis using Manihot esculenta HNL [11]
-
Reaction Setup: In a buffered aqueous solution (e.g., citrate (B86180) buffer, pH 5.5), add benzaldehyde.
-
Enzyme Addition: Add a solution of the hydroxynitrile lyase from Manihot esculenta.
-
Cyanide Addition: Slowly add a source of cyanide (e.g., HCN or KCN) while maintaining the pH.
-
Extraction: Once the reaction is complete, extract the (S)-mandelonitrile into an organic solvent.
-
Hydrolysis: The resulting cyanohydrin can be hydrolyzed to (S)-mandelic acid under acidic conditions.
C. Asymmetric α-Hydroxylation of Carbonyl Compounds
The direct asymmetric α-hydroxylation of ketones can be achieved using enol catalysis with a chiral phosphoric acid catalyst and an oxidant like nitrosobenzene (B162901).[12] This method provides access to valuable α-keto tertiary alcohols.
Quantitative Data for Asymmetric α-Hydroxylation of α-Branched Ketones: [12]
| Ketone Substrate | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| 2-Phenylcyclohexanone (B152291) | 75 | 96 | [12] |
| 2-Methyl-1-tetralone | 82 | 94 | [12] |
| 2-Propyl-1-indanone | 65 | 97 | [12] |
Protocol: Asymmetric α-Hydroxylation of 2-Phenylcyclohexanone [12]
-
Reaction Setup: To a solution of 2-phenylcyclohexanone and a chiral phosphoric acid catalyst in a suitable solvent, add nitrosobenzene as the oxidant.
-
Reaction: Stir the mixture at room temperature for 24-48 hours.
-
Purification: Purify the reaction mixture directly by column chromatography to yield the α-hydroxy ketone.
References
- 1. communities.springernature.com [communities.springernature.com]
- 2. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 3. organicreactions.org [organicreactions.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. esports.bluefield.edu - Chiral Amino Acids Synthesis [esports.bluefield.edu]
- 7. Enantioselective synthesis of non-natural aromatic alpha-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. wiley.com [wiley.com]
- 9. mdpi.com [mdpi.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases – a review - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00934D [pubs.rsc.org]
- 12. thieme-connect.com [thieme-connect.com]
Preparation of Chiral Alcohols from Prochiral Ketones: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The enantioselective synthesis of chiral alcohols is a cornerstone of modern organic chemistry, with profound implications for the pharmaceutical, agrochemical, and fine chemical industries. Chiral alcohols are pivotal building blocks in the synthesis of a vast array of complex molecules, where the specific stereochemistry often dictates biological activity. The asymmetric reduction of prochiral ketones stands out as one of the most efficient and widely employed strategies for accessing these valuable synthons. This document provides detailed application notes and experimental protocols for three principal methodologies: organocatalytic reduction (Corey-Bakshi-Shibata), transition metal-catalyzed hydrogenation (Noyori Asymmetric Hydrogenation), and biocatalytic reduction (Enzymatic Reduction). Additionally, a protocol for a chiral auxiliary-based reduction is included to offer a broader perspective on available synthetic strategies.
Corey-Bakshi-Shibata (CBS) Reduction
The Corey-Bakshi-Shibata (CBS) reduction is a highly reliable and predictable method for the enantioselective reduction of a wide range of prochiral ketones.[1][2] It utilizes a chiral oxazaborolidine catalyst, typically derived from a chiral amino alcohol like (S)-proline, to direct the stereoselective delivery of a hydride from a borane (B79455) source.[1] This method is renowned for its high enantioselectivity, broad substrate scope, and operational simplicity.[3][4]
Data Presentation
Table 1: CBS Reduction of Various Prochiral Ketones
| Substrate | Catalyst (mol%) | Reducing Agent | Solvent | Temp (°C) | Yield (%) | ee (%) | Configuration |
| Acetophenone (B1666503) | (R)-Me-CBS (10) | BH₃·SMe₂ | THF | -30 | 95 | 96 | (S) |
| 4'-Fluoroacetophenone | (R)-Me-CBS (5-10) | BH₃·SMe₂ | THF | -30 | >90 | >95 | (S) |
| 1-Tetralone | (S)-Me-CBS (10) | BH₃·THF | THF | RT | 92 | 85 | (R) |
| Benzylacetone | (S)-Me-CBS (10) | BH₃·THF | THF | RT | 88 | 69 | (R) |
| Ethyl benzoylformate | (S)-Me-CBS (10) | BH₃·THF | THF | RT | 94 | 94 | (R) |
| 2-Chloroacetophenone | (R)-Me-CBS (10) | BH₃·THF | THF | RT | 90 | 91 | (S) |
Experimental Protocol: Asymmetric Reduction of Acetophenone
Materials:
-
(S)-(-)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)
-
Borane-dimethyl sulfide (B99878) complex (BH₃·SMe₂, ~10 M)
-
Acetophenone
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Argon or Nitrogen gas supply
-
Standard glassware for anhydrous reactions (flame-dried)
Procedure:
-
To a flame-dried 100 mL round-bottom flask under an inert atmosphere (Argon or Nitrogen), add (S)-(-)-2-Methyl-CBS-oxazaborolidine (1.0 mL of a 1 M solution in toluene, 1.0 mmol).
-
Dilute the catalyst with 10 mL of anhydrous THF and cool the solution to 0 °C in an ice bath.
-
Slowly add borane-dimethyl sulfide complex (0.6 mL, ~6.0 mmol) dropwise to the stirred catalyst solution. After the addition is complete, stir the mixture for an additional 15 minutes at 0 °C.
-
Cool the reaction mixture to -30 °C using a dry ice/acetone bath.
-
In a separate flask, prepare a solution of acetophenone (1.20 g, 10.0 mmol) in 20 mL of anhydrous THF.
-
Add the acetophenone solution dropwise to the reaction mixture over 30 minutes, maintaining the internal temperature below -25 °C.
-
After the addition is complete, stir the reaction mixture at -30 °C for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench the reaction by the slow, dropwise addition of methanol (5 mL) at -30 °C.
-
Allow the mixture to warm to room temperature and then add 1 M HCl (20 mL). Stir for 30 minutes.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL).
-
Wash the combined organic layers with brine (30 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate (B1210297) gradient) to afford (R)-1-phenylethanol.
-
Determine the enantiomeric excess (ee%) by chiral HPLC or GC analysis.
Visualization
References
Application of (S)-2-Methyl-CBS-oxazaborolidine in Flow Chemistry for Enantioselective Ketone Reduction
Introduction
(S)-2-Methyl-CBS-oxazaborolidine is a highly effective chiral catalyst for the asymmetric reduction of prochiral ketones to their corresponding chiral secondary alcohols.[1][2][3] This reaction, known as the Corey-Bakshi-Shibata (CBS) reduction, is a cornerstone of modern asymmetric synthesis, providing access to enantiomerically enriched building blocks crucial for the pharmaceutical and fine chemical industries.[4][5] The integration of the CBS reduction into continuous flow chemistry systems offers significant advantages over traditional batch processes, including enhanced safety, improved heat and mass transfer, and the potential for automated, scalable production.[4] This document provides detailed application notes and protocols for conducting the this compound catalyzed reduction of ketones in a flow chemistry setup.
Corey-Bakshi-Shibata (CBS) Reduction Mechanism
The CBS reduction involves the formation of a complex between the this compound catalyst and a borane (B79455) reagent, typically borane-tetrahydrofuran (B86392) (BH3•THF) or borane-dimethyl sulfide (B99878) (BH3•SMe2). This complex then coordinates to the carbonyl oxygen of the ketone substrate. The chiral environment created by the catalyst directs the hydride transfer from the borane to one face of the carbonyl group, resulting in the formation of a specific enantiomer of the alcohol.[2][4][5]
Advantages of Flow Chemistry for CBS Reductions
The use of flow chemistry, particularly with microreactors, for CBS reductions presents several key benefits:
-
Enhanced Safety: Flow reactors handle hazardous reagents like borane solutions in small, controlled volumes, minimizing the risks associated with large-scale batch reactions.[6][7]
-
Precise Temperature Control: The high surface-area-to-volume ratio of microreactors allows for efficient heat exchange, enabling precise control over reaction temperature, which is critical for achieving high enantioselectivity.[1]
-
Improved Mixing and Mass Transfer: Rapid mixing in microfluidic channels ensures homogeneous reaction conditions, leading to faster reaction rates and improved product consistency.
-
Scalability: Scaling up production in a flow system can be achieved by "numbering-up" (running multiple reactors in parallel) or by extending the operational time, offering a more straightforward scale-up process compared to batch reactors.[8]
-
Integration with Greener Solvents: Flow systems have been successfully employed with greener solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF), reducing the environmental impact of the process.[6][7]
Experimental Protocols
General Setup for Flow-Based CBS Reduction
A typical flow chemistry setup for the this compound catalyzed reduction of ketones consists of the following components:
-
Syringe Pumps or HPLC Pumps: To deliver the reactant solutions at precise and stable flow rates.
-
Reagent Reservoirs: To hold the solutions of the ketone substrate, the CBS catalyst, and the borane reagent.
-
Microreactor: A chip-based or capillary reactor where the reaction takes place. The volume of the reactor and the total flow rate determine the residence time.
-
Back Pressure Regulator: To maintain a constant pressure within the system and prevent solvent outgassing.
-
Temperature Controller: A heating or cooling system to maintain the desired reaction temperature.
-
Quenching and Collection System: A setup to quench the reaction and collect the product stream.
Diagram of a Typical Flow Chemistry Setup for CBS Reduction
Caption: General workflow for a continuous flow CBS reduction.
Protocol 1: Enantioselective Reduction of Aryl Ketones in a Flow Microreactor
This protocol is adapted from a study on the convenient and green CBS-asymmetric reduction of aryl and heteroaryl ketones using microreactor technology.[6]
Materials:
-
This compound solution (e.g., 1 M in toluene)
-
Borane-dimethyl sulfide complex (BH3•SMe2)
-
Aryl ketone (e.g., acetophenone)
-
2-Methyltetrahydrofuran (2-MeTHF), anhydrous
-
Methanol (B129727) (for quenching)
-
Standard laboratory glassware and purification supplies
Equipment:
-
Flow chemistry system with two pumps
-
Glass microreactor (e.g., 100 µL internal volume)
-
Thermostatic bath or heating block
-
Back pressure regulator (set to e.g., 5 bar)
Procedure:
-
Solution Preparation:
-
Solution A: Prepare a solution of the aryl ketone (e.g., 0.2 M) and this compound (e.g., 0.02 M, 10 mol%) in anhydrous 2-MeTHF.
-
Solution B: Prepare a solution of BH3•SMe2 (e.g., 0.2 M) in anhydrous 2-MeTHF.
-
-
System Setup:
-
Prime the pumps and the microreactor system with the respective solutions.
-
Set the microreactor temperature to the desired value (e.g., 25 °C).
-
-
Reaction Execution:
-
Pump Solution A and Solution B into the microreactor at equal flow rates (e.g., 4.17 µL/min each for a total flow rate of 8.34 µL/min). This corresponds to a residence time of 12 minutes in a 100 µL reactor.
-
-
Quenching and Collection:
-
The output from the reactor is passed through the back pressure regulator and collected in a flask containing methanol to quench the excess borane.
-
-
Work-up and Analysis:
-
The collected solution is concentrated under reduced pressure.
-
The residue is purified by column chromatography on silica (B1680970) gel.
-
The yield and enantiomeric excess (ee) of the resulting alcohol are determined by standard analytical techniques (e.g., NMR and chiral HPLC).
-
Data Summary:
| Substrate | Temperature (°C) | Residence Time (min) | Yield (%) | Enantiomeric Excess (%) |
| Acetophenone | 25 | 12 | >99 | 95 |
| 1-(4-Fluorophenyl)ethanone | 25 | 12 | >99 | 94 |
| 1-(4-Chlorophenyl)ethanone | 25 | 12 | >99 | 96 |
| 1-(4-Bromophenyl)ethanone | 25 | 12 | >99 | 96 |
| 1-(Thiophen-2-yl)ethanone | 40 | 12 | >99 | 92 |
Data adapted from Luisi et al.[6]
Logical Relationship of Key Parameters in Flow CBS Reduction
The success of a continuous flow CBS reduction is dependent on the interplay of several key experimental parameters. The following diagram illustrates the logical relationships and dependencies between these factors.
Caption: Interdependencies of parameters in flow CBS reductions.
Troubleshooting and Optimization
-
Low Conversion:
-
Increase the residence time by decreasing the flow rate or using a larger reactor.
-
Increase the reaction temperature.
-
Increase the concentration of the borane reagent.
-
-
Low Enantioselectivity:
-
Precipitation/Clogging:
-
Ensure all reagents are fully dissolved in the chosen solvent.
-
Consider using a different solvent system.
-
Filter all solutions before introducing them to the pumps.
-
Conclusion
The application of this compound in flow chemistry represents a significant advancement in the synthesis of chiral alcohols. This approach not only enhances the safety and efficiency of the CBS reduction but also aligns with the principles of green chemistry. The provided protocols and data serve as a valuable resource for researchers and professionals in drug development and chemical synthesis, enabling the adoption of this powerful technology for the production of high-value, enantiomerically pure compounds.
References
- 1. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 2. Buy this compound | 112022-81-8 [smolecule.com]
- 3. CBS Catalysts [merckmillipore.com]
- 4. This compound | 112022-81-8 | Benchchem [benchchem.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. A convenient enantioselective CBS-reduction of arylketones in flow-microreactor systems - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Reagent of the month – CBS oxazaborolidine - SigutLabs [sigutlabs.com]
Troubleshooting & Optimization
Technical Support Center: Enantioselective CBS Reduction
Welcome to the technical support center for the Corey-Bakshi-Shibata (CBS) reduction. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their enantioselective ketone reductions.
Frequently Asked Questions (FAQs)
Q1: What is the Corey-Bakshi-Shibata (CBS) reduction?
The Corey-Bakshi-Shibata (CBS) reduction is a chemical reaction that enantioselectively reduces prochiral ketones to their corresponding chiral, non-racemic alcohols.[1] This reaction utilizes a chiral oxazaborolidine catalyst, often derived from proline, and a borane (B79455) source as the reducing agent.[2][3] It is widely valued for its high predictability, broad substrate scope, and the excellent levels of enantioselectivity that can be achieved, often exceeding 95% enantiomeric excess (ee).[2]
Q2: How does the CBS reduction achieve such high enantioselectivity?
The high enantioselectivity of the CBS reduction is attributed to a well-defined transition state. The reaction proceeds through a dual-activation mechanism.[3][4] The Lewis basic nitrogen atom of the oxazaborolidine catalyst coordinates to the borane, activating it as a hydride donor. Simultaneously, the Lewis acidic boron atom within the catalyst's ring coordinates to the ketone, activating it for reduction.[4] This coordination occurs preferentially on the sterically more accessible lone pair of the ketone's oxygen, leading to a highly organized, six-membered transition state that directs the hydride transfer to one face of the carbonyl group.[2][4]
Q3: What are the key reagents and components in a CBS reduction?
The essential components for a successful CBS reduction are:
-
Substrate: A prochiral ketone. The reaction is effective for a wide range of ketones, including aryl-aliphatic, di-aliphatic, and α,β-unsaturated ketones.[1]
-
Catalyst: A chiral oxazaborolidine catalyst, such as one derived from (S)- or (R)-proline.[2] The structure of the catalyst, particularly the substituent on the boron atom, can influence enantioselectivity.[1]
-
Reducing Agent: A borane source, most commonly borane-tetrahydrofuran (B86392) complex (BH₃·THF) or borane-dimethyl sulfide (B99878) complex (BH₃·SMe₂).[2] Catecholborane can also be used, especially at very low temperatures.[1]
-
Solvent: Anhydrous aprotic solvents are required, with tetrahydrofuran (B95107) (THF) and toluene (B28343) being the most common choices.[5]
Q4: Can the CBS catalyst be recovered and reused?
The chiral precursor to the catalyst, the amino alcohol, can often be recovered after the reaction workup, making the process more cost-effective.[2]
Troubleshooting Guide
Low Enantioselectivity (ee)
| Potential Cause | Troubleshooting Steps |
| Presence of Water | The presence of moisture significantly diminishes enantioselectivity.[1][4] Ensure all glassware is oven-dried, use anhydrous solvents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[6] |
| Reaction Temperature | Temperature is a critical factor.[1] Generally, lower temperatures lead to higher enantiomeric excess.[6] However, for some substrates, there is an optimal temperature, and going too low can decrease enantioselectivity.[5][7] It is recommended to perform the reaction at temperatures ranging from -78°C to room temperature and optimize for your specific substrate. |
| Aged or Decomposed Catalyst | The oxazaborolidine catalyst can degrade over time, especially if not stored properly.[6][8] Use a fresh batch of the catalyst or a recently prepared solution for best results. Storing the catalyst under inert gas and in a freezer is recommended. |
| Borane Source Purity | Commercially available borane solutions can contain impurities, such as borohydride (B1222165) species, which can lead to non-selective reduction and lower the enantiomeric excess.[1] Using a freshly opened bottle or a recently prepared solution of the borane reagent is advisable. |
| Incorrect Catalyst Chirality | Ensure you are using the correct enantiomer of the CBS catalyst to obtain the desired chirality in your product alcohol. (S)-catalysts typically yield (R)-alcohols, and (R)-catalysts yield (S)-alcohols for most substrates.[9] |
Low Reaction Yield
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC) to ensure all the starting material has been consumed.[6] If the reaction stalls, a slight excess of the borane reagent may be necessary. |
| Side Reactions | The borane reagent can participate in non-catalyzed reduction of the ketone, leading to a racemic product and a lower yield of the desired enantiomer.[6] Slow addition of the ketone to the mixture of the catalyst and borane can sometimes mitigate this. For α,β-unsaturated ketones, hydroboration of the double bond is a possible side reaction.[1] |
| Product Degradation During Workup | Some alcohol products may be sensitive to the workup conditions. Ensure that the quenching and extraction procedures are appropriate for your product. For instance, bromohydrins can be sensitive to basic conditions.[6] |
| Catalyst Loading | While the CBS reduction is catalytic, a sufficient amount of the catalyst is necessary for an efficient reaction. Typically, 5-10 mol% of the catalyst is used. If the reaction is slow or incomplete, increasing the catalyst loading might be beneficial. |
Experimental Protocols
General Protocol for CBS Reduction of an Aryl Ketone
This protocol is a general guideline and may require optimization for specific substrates.
-
Preparation:
-
Under an inert atmosphere (nitrogen or argon), add a magnetic stir bar to an oven-dried round-bottom flask.
-
Add the (S)-2-Methyl-CBS-oxazaborolidine (typically 5-10 mol%) to the flask.
-
Add anhydrous tetrahydrofuran (THF).
-
-
Borane Addition:
-
Cool the flask to 0°C in an ice bath.
-
Slowly add a solution of borane-dimethyl sulfide (BH₃·SMe₂) or borane-THF (BH₃·THF) (typically 1.0-1.2 equivalents) to the catalyst solution.
-
Stir the mixture for 10-15 minutes at 0°C.
-
-
Substrate Addition:
-
Dissolve the ketone (1.0 equivalent) in anhydrous THF.
-
Add the ketone solution dropwise to the reaction mixture over a period of 30-60 minutes at the desired reaction temperature (e.g., room temperature, 0°C, or -20°C).
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by TLC or GC until the starting ketone is consumed.
-
-
Workup:
-
Carefully quench the reaction by the slow addition of methanol.
-
Allow the mixture to warm to room temperature.
-
Remove the solvent under reduced pressure.
-
Add 1N HCl to the residue and stir for 30 minutes.
-
Extract the product with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
-
Enantiomeric Excess Determination:
-
Determine the enantiomeric excess of the purified alcohol by chiral HPLC or chiral GC analysis.
-
Data Presentation
Effect of Temperature on Enantioselectivity
The enantioselectivity of the CBS reduction is highly dependent on the reaction temperature. While lower temperatures generally favor higher enantioselectivity, this is not always the case, and the optimal temperature can be substrate-dependent.
| Substrate | Catalyst (mol%) | Borane Source (equiv.) | Solvent | Temperature (°C) | Enantiomeric Excess (ee, %) |
| Benzylacetone (B32356) | 10 | BH₃ (1.2) | THF | 20 | 79 |
| Benzylacetone | 10 | BH₃ (1.2) | THF | 0 | 81 |
| Benzylacetone | 10 | BH₃ (1.2) | THF | -20 | 83 |
| Benzylacetone | 10 | BH₃ (1.2) | THF | -40 | 75 |
Data adapted from a study on the reduction of benzylacetone using a modified in-situ generated catalyst system. The trend may vary for different substrates and catalyst systems.[5]
Effect of Borane Source on Enantioselectivity
The choice of the borane reducing agent can also impact the enantioselectivity of the reaction.
| Ketone | Catalyst | Borane Source | Enantiomeric Excess (ee, %) |
| Acetophenone | (S)-CBS | Borane-dimethyl sulfide | High |
| Acetophenone | (S)-CBS | Borane-N,N-diethylaniline | Moderate |
| Acetophenone | (S)-CBS | Borane-THF | Low |
This table illustrates a general trend observed in a comparative study. The relative effectiveness of different borane sources can vary depending on the specific reaction conditions and substrate.[10]
Visualizations
References
- 1. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Corey-Bakshi-Shibata (CBS) Reduction | Chem-Station Int. Ed. [en.chem-station.com]
- 4. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. grokipedia.com [grokipedia.com]
- 10. Effect of borane source on the enantioselectivity in the enantiopure oxazaborolidine-catalyzed asymmetric borane reduction of ketones - Beijing Institute of Technology [pure.bit.edu.cn]
Technical Support Center: Troubleshooting Low Yields in Corey-Bakshi-Shibata (CBS) Reactions
Audience: Researchers, scientists, and drug development professionals.
This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address common issues leading to low yields in Corey-Bakshi-Shibata (CBS) reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My CBS reaction has a low yield. What are the most common initial checks I should perform?
A1: When encountering a low yield, a systematic approach is crucial. Start by verifying the factors that most commonly impact the reaction's success:
-
Reagent Quality and Handling: The purity and handling of all reagents are paramount. Impurities in the ketone substrate, borane (B79455) source, or solvent can poison the catalyst or lead to side reactions.[1] Ensure all materials are of the appropriate grade and purity.[2]
-
Catalyst Integrity: The oxazaborolidine catalyst is the core of the reaction. Confirm its activity, ensure the correct catalyst loading, and check for signs of deactivation or degradation.[3] Some catalysts are air and moisture sensitive, though CBS catalysts generally exhibit good stability.[4][5] However, low reproducibility has been noted with aged, isolated CBS catalysts.[6]
-
Anhydrous Conditions: The presence of water can significantly impact the enantiomeric excess and overall yield.[4][7] Ensure that all glassware is oven-dried or flame-dried, and all solvents and reagents are rigorously dried before use.
-
Inert Atmosphere: Maintaining a strict inert atmosphere (e.g., Argon or Nitrogen) is essential to prevent the oxidation and deactivation of the catalyst and borane reagent.[3]
Q2: How does the choice and quality of the borane source affect the reaction yield?
A2: The borane source is a critical component, and its choice and quality can significantly influence the reaction outcome.
-
Common Borane Sources: Borane-tetrahydrofuran complex (BH₃•THF) and borane-dimethyl sulfide (B99878) complex (BH₃•SMe₂) are the most common stoichiometric reductants.[4] Catecholborane can also be used, particularly at very low temperatures.[7]
-
Purity of Borane Solutions: Commercially available solutions of BH₃•THF can contain trace amounts of borohydride (B1222165) species.[7] These impurities can participate in a non-selective, slower background reduction of the ketone, leading to a lower yield of the desired chiral alcohol and reduced enantioselectivity.[7] It is advisable to use freshly opened bottles of borane reagents or to titrate older solutions to determine their exact molarity.
Q3: My enantioselectivity (ee%) is also low. Are the causes for low yield and low ee% related?
A3: Yes, the factors that cause low yield often contribute to low enantioselectivity.
-
Catalyst Deactivation: A deactivated or poisoned catalyst will not effectively control the stereochemical outcome of the reduction, leading to a racemic or near-racemic mixture.[3]
-
Non-Catalytic Reduction: If the background, non-catalyzed reduction by the borane source becomes significant, it will produce a racemic alcohol, thereby lowering the overall ee% of the product mixture.[7] This can be exacerbated by higher temperatures.
-
Reaction Temperature: Temperature plays a critical role in stereoselectivity.[7] Generally, lower temperatures favor higher enantiomeric excesses. However, there is an optimal temperature for each specific substrate and catalyst system, and excessively low temperatures can sometimes lead to diminished ee values.[6][7]
-
Substrate-Catalyst Mismatch: While the CBS reduction has a broad substrate scope, some ketones are inherently more challenging.[6][8] The steric and electronic properties of the ketone's substituents are crucial for effective enantiodiscrimination.[9] Recent studies suggest that attractive London dispersion interactions, not just steric hindrance, play a key role in determining enantioselectivity.[10][11]
Q4: I am working with a challenging substrate (e.g., an aliphatic ketone or a sterically hindered ketone) and getting low yields. What can I do?
A4: Challenging substrates often require optimization of the reaction conditions.
-
Catalyst Modification: The structure of the CBS catalyst can be modified to better suit the substrate.[9] For instance, changing the substituent on the boron atom (e.g., from methyl to butyl) can influence the steric environment of the transition state and improve selectivity.[12]
-
In Situ Catalyst Generation: Generating the oxazaborolidine catalyst in situ from a chiral amino alcohol and a borane source can sometimes provide more reliable and reproducible results, avoiding issues with the degradation of isolated catalysts during storage.[6]
-
Solvent and Temperature Screening: A screen of different solvents and a systematic variation of the reaction temperature can help identify the optimal conditions for a specific substrate.
-
Additive Effects: In some cases, the use of additives has been shown to improve reactivity and enantioselectivity. For example, trimethyl borate (B1201080) has been reported to enhance CBS reductions.[6]
Data Presentation: Optimizing Reaction Parameters
The following tables summarize the impact of various reaction parameters on the yield and enantioselectivity of the CBS reduction.
Table 1: Effect of Borane Source and Temperature on the Reduction of Acetophenone
| Borane Source | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee%) |
| BH₃•THF | -78 | >95 | 96 |
| BH₃•THF | 0 | >95 | 92 |
| BH₃•THF | 25 | >95 | 85 |
| BH₃•SMe₂ | -78 | >95 | 97 |
| Catecholborane | -126 | High | High |
Data is representative and compiled from general knowledge of CBS reductions. Actual results may vary.[7]
Table 2: Influence of Catalyst Structure on the Reduction of Various Ketones
| Substrate | Catalyst R' Group | Yield (%) | Enantiomeric Excess (ee%) |
| Acetophenone | Methyl | 97 | 97 (S) |
| α-Tetralone | Methyl | 95 | 94 (S) |
| 2-Ethylcyclohexanone | Butyl | 90 | 95 (R) |
| Benzylacetone | Methyl | 92 | 64 (S) |
This table illustrates the impact of modifying the catalyst's steric bulk on different substrates. Data is illustrative of trends discussed in the literature.[6][12]
Experimental Protocols
General Protocol for the CBS Reduction of a Prochiral Ketone
This is a generalized procedure and may require optimization for specific substrates.
Materials:
-
(R)- or (S)-Methyl CBS catalyst solution (1 M in toluene)
-
Borane-dimethyl sulfide complex (BH₃•SMe₂, ~10 M) or Borane-THF complex (BH₃•THF, ~1 M)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Prochiral ketone
-
1N Hydrochloric acid (HCl)
-
Standard extraction and purification solvents (e.g., ethyl acetate, brine, anhydrous sodium sulfate)
Procedure:
-
Setup: Under an inert atmosphere of argon or nitrogen, add the CBS catalyst solution (0.05 - 0.1 equivalents) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel.
-
Cooling: Cool the flask to the desired temperature (e.g., -20 °C to room temperature) in a suitable cooling bath.
-
Borane Addition: Slowly add the borane solution (0.6 - 1.0 equivalents) to the stirred catalyst solution, maintaining the internal temperature.
-
Substrate Addition: Dissolve the ketone (1.0 equivalent) in anhydrous THF and add it dropwise to the reaction mixture over 15-30 minutes.
-
Reaction Monitoring: Stir the reaction mixture at the chosen temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC) analysis. Reactions are often complete within a few hours.[3]
-
Quenching: Once the reaction is complete, slowly and carefully quench the reaction by the dropwise addition of methanol at a low temperature.
-
Work-up: Allow the mixture to warm to room temperature. Add 1N HCl and stir for 30 minutes. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Purification: Filter the solution and concentrate it under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the desired chiral alcohol.
Visualizations
Diagram 1: The Catalytic Cycle of the Corey-Bakshi-Shibata Reaction
Caption: The catalytic cycle of the CBS reduction.[4][8]
Diagram 2: Troubleshooting Workflow for Low Yields in CBS Reactions
Caption: A logical workflow for troubleshooting low yields.
References
- 1. tutorchase.com [tutorchase.com]
- 2. The Importance of High-Quality Reagents in Accurate Experimental Results [merkel.co.il]
- 3. benchchem.com [benchchem.com]
- 4. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. London Dispersion Interactions Rather than Steric Hindrance Determine the Enantioselectivity of the Corey-Bakshi-Shibata Reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]
CBS Reduction Technical Support Center: Troubleshooting Temperature and Reaction Time Effects
Welcome to the technical support center for the Corey-Bakshi-Shibata (CBS) reduction. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their CBS reduction experiments, with a specific focus on the critical parameters of temperature and reaction time.
Frequently Asked Questions (FAQs)
Q1: What is the general effect of temperature on the enantioselectivity of the CBS reduction?
A1: Generally, lower reaction temperatures lead to higher enantiomeric excesses (ee%).[1] However, this is not a universal rule. For some substrates and catalyst systems, an optimal temperature may exist, and lowering the temperature further can decrease enantioselectivity.[2][3] It is crucial to perform a temperature screening study for each new substrate to determine the optimal conditions.
Q2: How does reaction time typically affect the yield and enantioselectivity?
A2: Reaction time is a critical factor that primarily influences the reaction yield. Shorter reaction times may lead to incomplete conversion and lower yields. Conversely, excessively long reaction times do not typically enhance enantioselectivity and may lead to the formation of byproducts, potentially complicating purification. The reaction progress should be monitored (e.g., by TLC or HPLC) to determine the optimal time for quenching the reaction.
Q3: My CBS reduction is showing low enantioselectivity. What are the common causes related to temperature and reaction time?
A3: Low enantioselectivity can stem from several factors:
-
Suboptimal Temperature: The reaction may be running at a temperature that is too high for the specific substrate.
-
Moisture Contamination: The presence of water is detrimental to enantioselectivity as it can hydrolyze the borane (B79455) reagent and the catalyst.[1][4] All reagents and solvents must be strictly anhydrous.
-
Incorrect Stoichiometry: The molar ratios of the ketone, CBS catalyst, and borane source are critical. An excess of the borane reagent can lead to a non-catalyzed, non-selective reduction pathway.
-
Reagent Quality: The purity of the CBS catalyst and the borane solution is paramount. Degradation of the catalyst or the presence of impurities in the borane solution can significantly reduce enantioselectivity.[1]
Q4: Can increasing the reaction time compensate for a low reaction temperature to improve yield?
A4: Yes, to an extent. At lower temperatures, the reaction rate decreases, and therefore, a longer reaction time is generally required to achieve a satisfactory yield. However, it is essential to monitor the reaction to avoid potential side reactions or decomposition of the product or catalyst over extended periods.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low Enantiomeric Excess (ee%) | Suboptimal Reaction Temperature: The temperature is too high, leading to a decrease in the energy difference between the diastereomeric transition states. | 1. Perform the reaction at a lower temperature (e.g., 0 °C, -20 °C, -40 °C, or -78 °C).[4] 2. Conduct a temperature screening study to identify the optimal temperature for your specific substrate.[3] |
| Non-Catalytic Reduction: Excess borane can lead to a background, non-enantioselective reduction of the ketone. | 1. Ensure the slow, dropwise addition of the borane solution to the mixture of the ketone and catalyst. 2. Optimize the stoichiometry, ensuring the ketone is the limiting reagent relative to the activated catalyst-borane complex. | |
| Low Reaction Yield | Incomplete Reaction: The reaction time may be too short, especially at lower temperatures. | 1. Increase the reaction time and monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC, or HPLC). 2. Consider a gradual warming of the reaction mixture after an initial period at low temperature to drive the reaction to completion.[4] |
| Catalyst Inactivation: The catalyst may have degraded due to moisture or other impurities. | 1. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). 2. Use freshly opened or properly stored anhydrous solvents and reagents. | |
| Inconsistent Results | Variability in Reaction Temperature: Fluctuations in the cooling bath temperature can lead to inconsistent enantioselectivity. | 1. Use a reliable and stable cooling bath (e.g., a cryostat or a well-insulated Dewar with a consistent cooling agent). 2. Ensure the reaction flask is properly submerged in the cooling bath for consistent heat transfer. |
| Inconsistent Reagent Quality: The age and storage conditions of the CBS catalyst and borane solution can affect their activity. | 1. Use a fresh, high-quality CBS catalyst.[3] 2. If using a borane-THF solution, ensure it has not been stored for an extended period, as it can degrade. |
Data on Temperature Effects
The enantioselectivity of the CBS reduction is highly dependent on the reaction temperature. Below are examples illustrating this relationship for different substrates.
Table 1: Effect of Temperature on the Enantioselective Reduction of Benzylacetone [3]
| Temperature (°C) | Enantiomeric Excess (ee%) |
| 20 | 79 |
| 0 | 81 |
| -20 | 83 |
| -40 | 75 |
Note: This data demonstrates a non-linear relationship where the highest enantioselectivity is achieved at -20 °C, and further cooling is detrimental.
Table 2: General Temperature Recommendations for High Enantioselectivity
| Substrate Type | Recommended Temperature Range | Reference |
| Aryl-aliphatic ketones | 0 °C to -78 °C | [4] |
| α,β-Unsaturated enones | -78 °C | [3] |
| Aliphatic ketones | Room temperature to -20 °C | [3] |
Experimental Protocols
Detailed Protocol for the Asymmetric Reduction of Acetophenone (B1666503)
This protocol describes the in situ generation of the B-methoxy-oxazaborolidine catalyst followed by the reduction of acetophenone.[2]
Materials:
-
(S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol
-
Trimethylborate
-
1 M Borane-THF solution
-
Acetophenone
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
1 M Hydrochloric acid
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask with a magnetic stirring bar
-
Gas-inlet adapter with a rubber septum
-
Syringes
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Catalyst Preparation:
-
To a 25 mL round-bottom flask containing a magnetic stirring bar, add 25.5 mg (0.1 mmol, 0.05 equiv.) of (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol.
-
Cap the flask with a gas-inlet adapter and a rubber septum, and flush with an inert gas for at least 10 minutes.
-
Add 1 mL of anhydrous THF, followed by 12.5 µL (0.11 mmol, 0.055 equiv.) of trimethylborate at room temperature.
-
Stir this solution for 30 minutes.
-
-
Reduction Reaction:
-
Add another 1 mL of anhydrous THF, followed by 2 mL (2 mmol, 1 equiv.) of a 1 M borane–THF solution.
-
Slowly add a solution of 240 mg (234 µL, 2 mmol, 1 equiv.) of acetophenone in 3 mL of anhydrous THF to the reaction mixture over at least 10 minutes.
-
Stir the reaction mixture for 30 minutes at room temperature.
-
-
Work-up and Purification:
-
Carefully quench the reaction by the slow, dropwise addition of 2 mL of methanol.
-
Add 2 mL of 1 M HCl and stir for 10 minutes.
-
Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
-
Visualizing Experimental Workflows and Logical Relationships
CBS Reduction Experimental Workflow
Troubleshooting Logic for Low Enantioselectivity
References
- 1. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 2. books.rsc.org [books.rsc.org]
- 3. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
Technical Support Center: Impact of Water and Solvent Purity on Enantiomeric Excess
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) regarding the critical impact of water and solvent purity on the determination of enantiomeric excess (ee).
Frequently Asked Questions (FAQs)
Q1: How can trace amounts of water in the mobile phase affect my chiral HPLC results?
A1: Trace amounts of water in the mobile phase of normal-phase HPLC can significantly, and sometimes unexpectedly, alter the chromatographic results. The presence of water can lead to irreproducibility in retention times and resolution. However, in some cases, the deliberate addition of controlled, trace amounts of water can be beneficial. For instance, pre-mixing a solvent like 2-propanol with a small percentage of water (e.g., 2% v/v) before preparing the mobile phase has been shown to improve resolution, selectivity, and efficiency in certain separations.[1][2] This is because water can modify the stationary phase's surface activity and influence the interactions between the analytes and the chiral stationary phase (CSP).
Q2: My chromatogram shows distorted or tailing peaks for my enantiomers. Could the solvent be the cause?
A2: Yes, solvent-related issues are a common cause of peak distortion in chiral chromatography. A mismatch between the polarity of the injection solvent and the mobile phase is a primary culprit.[3] If the sample is dissolved in a solvent that is much stronger or more polar than the mobile phase, it can lead to peak fronting, tailing, or splitting.[4] Additionally, acidic or basic impurities in the solvent can interact with the analytes or the stationary phase, leading to poor peak shape.[5][6] It is always recommended to dissolve the sample in the mobile phase itself whenever possible.
Q3: I am observing "ghost peaks" in my chromatogram. What are they and how can I get rid of them?
A3: Ghost peaks are unexpected peaks that appear in a chromatogram, often during a gradient run. They can originate from impurities in the mobile phase solvents, the sample diluent, or from carryover from previous injections. To troubleshoot, run a blank gradient with no injection. If the ghost peaks are present, the source is likely the mobile phase. Ensure you are using high-purity, HPLC-grade solvents and that your mobile phase reservoirs are clean.[7] If the blank run is clean, inject the sample solvent without the analyte. If the peaks appear, the solvent is contaminated.
Q4: Can acidic or basic impurities in my solvents affect the calculated enantiomeric excess?
A4: Absolutely. Acidic and basic impurities can significantly impact chiral separations. These impurities can alter the ionization state of the analytes and the stationary phase, which in turn affects the chiral recognition mechanism. This can lead to changes in retention times, selectivity, and even the elution order of the enantiomers.[6] For basic analytes, acidic impurities can sometimes improve separation, while basic impurities are more conventionally used.[5] The presence of these impurities can lead to inaccurate quantification of peak areas, and therefore, an incorrect determination of the enantiomeric excess.
Q5: How critical is it to use "HPLC grade" solvents?
A5: It is extremely critical. HPLC-grade solvents are purified to remove impurities that could interfere with the analysis, such as UV-absorbing compounds, particulates, and dissolved gases.[4] Using lower-grade solvents can lead to a host of problems including high baseline noise, ghost peaks, and column contamination, all of which can compromise the accuracy and reproducibility of your enantiomeric excess measurements.[8]
Troubleshooting Guides
Issue 1: Poor or No Enantiomeric Resolution
Symptom: The two enantiomer peaks are co-eluting or only partially separated (Resolution < 1.5).
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor enantiomeric resolution.
Issue 2: Inconsistent Retention Times and ee Values
Symptom: Retention times and calculated enantiomeric excess vary significantly between runs.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent results.
Data Presentation: Impact of Water Content
Trace amounts of water can have a notable effect on chiral separations in normal-phase HPLC. The following table summarizes the quantitative impact of adding a controlled amount of water to the mobile phase for the separation of a specific pair of enantiomers (T-3811ME and its undesired enantiomer).
Table 1: Effect of Controlled Water Addition on Chiral Separation Parameters [1][2]
| Mobile Phase Composition (Hexane:2-Propanol:Methanol (B129727):Methanesulfonic Acid) | Water Content in 2-Propanol | Selectivity (α) | Resolution (Rs) | Efficiency (Plate Number, N) |
| 74:25:1:0.1 (v/v/v/v) | Neat Commercial 2-Propanol | 1.18 | 2.10 | ~1800 |
| 74:25:1:0.1 (v/v/v/v) | 2% (v/v) Water-Modified 2-Propanol | 1.22 (+3.4%) | 2.73 (+30%) | ~2500 (+39%) |
Data is illustrative and based on the findings for a specific compound. The magnitude of the effect will be analyte and CSP dependent.
Experimental Protocols
Protocol 1: Determination of Water Content in Solvents by Karl Fischer Titration
This protocol provides a general procedure for determining the water content in HPLC solvents, which is crucial for ensuring the reproducibility of chiral separations.
Materials:
-
Karl Fischer Titrator (volumetric or coulometric)
-
Karl Fischer reagent (e.g., Hydranal™-Composite 5)
-
Anhydrous methanol (or other suitable solvent)
-
Gastight syringe
-
Solvent sample to be tested
Procedure:
-
System Preparation:
-
Add fresh, anhydrous methanol to the titration vessel of the Karl Fischer titrator.
-
Perform a pre-titration to neutralize any residual water in the solvent and the vessel until a stable, dry baseline is achieved.
-
-
Titer Determination (for volumetric titration):
-
Accurately inject a known amount of pure water (e.g., 10 µL) into the titration vessel.
-
Run the titration to determine the exact titer (mg H₂O / mL of reagent) of the Karl Fischer reagent. Repeat for accuracy.
-
-
Sample Analysis:
-
Using a clean, dry gastight syringe, accurately draw a known volume or weight of the solvent sample.
-
Inject the sample into the titration vessel.
-
Start the titration. The instrument will automatically stop at the endpoint and display the amount of water detected.
-
-
Calculation:
-
The water content is typically calculated automatically by the instrument's software. It is usually expressed in parts per million (ppm) or as a percentage.
-
Caption: Workflow for Karl Fischer Titration.
Protocol 2: Laboratory Purification of Acetonitrile (B52724) for Chiral HPLC
For highly sensitive applications where commercial HPLC-grade solvent may not be sufficient, further purification can be performed. This protocol describes a double distillation method.[8]
Materials:
-
Technical or HPLC-grade acetonitrile
-
Potassium permanganate (B83412) (KMnO₄)
-
Anhydrous sodium carbonate (Na₂CO₃)
-
Phosphorus pentoxide (P₄O₁₀)
-
All-glass distillation apparatus
-
Heating mantle
-
Nitrogen source for inert atmosphere
Procedure:
-
First Distillation (Oxidative Treatment):
-
In a round-bottom flask, add acetonitrile, a small amount of potassium permanganate (e.g., 0.16% w/v), and anhydrous sodium carbonate (e.g., 0.08% w/v).
-
Reflux the mixture for a few hours. This step oxidizes impurities.
-
Distill the acetonitrile, collecting the distillate in a clean, dry receiver.
-
-
Second Distillation (Drying):
-
Transfer the distillate from the first step to a clean, dry distillation flask.
-
Carefully add a small amount of phosphorus pentoxide (e.g., 0.16% w/v) to the acetonitrile. Caution: This reaction is exothermic. Add P₄O₁₀ slowly and with cooling.
-
Allow the mixture to stand for a few hours to ensure complete drying.
-
Distill the acetonitrile under a dry nitrogen atmosphere. Discard the first and last fractions (approx. 10% each) to ensure the highest purity of the main fraction.
-
-
Storage:
-
Store the purified acetonitrile in a clean, dry amber glass bottle over activated molecular sieves (3Å or 4Å) to maintain its anhydrous state. Seal the bottle tightly.
-
Caption: Workflow for laboratory purification of acetonitrile.
References
- 1. Effect of trace amounts of water in the mobile phase of normal-phase enantioselective high-performance liquid chromatography on selectivity and resolution of optical isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 5. researchgate.net [researchgate.net]
- 6. Effect of basic and acidic additives on the separation of some basic drug enantiomers on polysaccharide-based chiral columns with acetonitrile as mobile phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 8. ijls.in [ijls.in]
optimizing catalyst loading and stoichiometry in asymmetric reduction
Welcome to the technical support center for optimizing catalyst loading and stoichiometry in asymmetric reduction. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and refine their experimental approach for achieving high yield and enantioselectivity.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Issue 1: Low or No Conversion of Starting Material
Q1: My reaction shows low or no conversion. Where should I start troubleshooting?
A1: A low or no conversion issue often points to problems with one of the core components of your reaction: the catalyst, reagents, substrate, or reaction conditions. A systematic evaluation is the most efficient way to pinpoint the problem. Key areas to investigate include catalyst activity, reagent purity, and the reaction environment.[1][2] For many catalytic systems, especially those involving sensitive organometallic complexes, maintaining a strictly inert atmosphere (e.g., Argon or Nitrogen) is crucial to prevent catalyst oxidation and deactivation.[2]
Q2: I suspect my catalyst is deactivated. How can I confirm this and what are the common causes?
A2: Catalyst deactivation is a frequent cause of low yield.[2] You can often diagnose this by running a control reaction with a fresh batch of catalyst; a significantly higher yield would indicate the original catalyst was compromised.[2] Visual indicators of deactivation for some transition metal catalysts include a change in color or precipitation of metal nanoparticles.[2]
Common causes of deactivation include:
-
Impurities: Trace impurities in the substrate, solvent, or reagents can act as catalyst poisons. Common poisons for transition metal catalysts include sulfur and certain nitrogen-containing compounds.[2]
-
Air and Moisture Sensitivity: Many catalysts used in asymmetric hydrogenation are air- and moisture-sensitive. Improper handling can lead to rapid decomposition.[2]
-
Thermal Degradation: Suboptimal temperatures can cause the catalyst to degrade over time.[2]
Q3: Could the quality of my reagents or substrate be the problem?
A3: Absolutely. The purity of all reaction components is critical.
-
Substrate Purity: Impurities in the starting material can poison the catalyst or lead to unwanted side reactions. It is recommended to use high-purity substrate (>99%), which can be achieved through techniques like recrystallization or column chromatography.[1]
-
Solvent and Reagent Quality: Solvents must be anhydrous and free of impurities. For instance, even small amounts of water can quench borane (B79455) reagents and deactivate certain catalysts.[1] The quality of reducing agents, such as borane-THF solutions, can also degrade over time, and their actual concentration should be verified.[1]
Issue 2: High Conversion but Low Enantioselectivity (ee%)
Q4: I'm getting a good yield, but my enantiomeric excess (ee%) is disappointingly low. What factors should I investigate?
A4: Low enantioselectivity with high conversion suggests that the catalyst is active but not effectively discriminating between the two enantiotopic faces of the substrate. This can be influenced by several factors:
-
Catalyst Loading: The amount of catalyst can significantly impact enantioselectivity. While a higher loading might increase the reaction rate, it is not always directly proportional to higher ee%. Optimization is key.
-
Stoichiometry: The ratio of substrate to catalyst (S/C ratio) is a critical parameter. An inappropriate ratio can lead to side reactions or the formation of less selective catalytic species.
-
Temperature: Reaction temperature has a profound effect on enantioselectivity. Lower temperatures often favor higher ee% by increasing the energy difference between the diastereomeric transition states, though this may come at the cost of a slower reaction rate.[1]
-
Solvent: The solvent can influence the conformation of the catalyst-substrate complex, thereby affecting stereoselectivity. Screening a range of solvents with different polarities and coordinating abilities is often a necessary step in optimization.
-
Substrate Concentration: High substrate concentrations can sometimes lead to the formation of catalyst aggregates or off-cycle species that exhibit lower selectivity.
Q5: I am working with a substrate that has a coordinating functional group (e.g., amine, sulfide). Could this be affecting my enantioselectivity?
A5: Yes, substrates with functional groups capable of coordinating to the metal center can act as competitive ligands, interfering with the desired catalyst-substrate interaction and leading to lower enantioselectivity. These groups can sometimes poison the catalyst.[3] Strategies to mitigate this include using a catalyst system known to be tolerant of such functional groups, protecting the coordinating group prior to the reduction, or adjusting the reaction conditions (e.g., temperature, solvent) to disfavor coordination of the functional group.
Issue 3: Inconsistent Results and Poor Reproducibility
Q6: My results are varying significantly between runs, even when I think I'm following the same procedure. What could be the cause?
A6: Inconsistent results are often due to subtle, unintentional variations in experimental conditions. To improve reproducibility, pay close attention to:
-
Inert Atmosphere: Ensure a consistently rigorous inert atmosphere for every reaction. Even minor leaks or incomplete purging can lead to catalyst degradation.[1]
-
Reagent and Solvent Quality: Use freshly purified or newly opened solvents and reagents for each experimental set to avoid issues with degradation or contamination over time.[1]
-
Precise Stoichiometry: Very carefully measure all components, especially the catalyst and any additives. Small errors in these amounts can have a large impact on the reaction outcome.
-
Temperature Control: Ensure consistent and accurate temperature control throughout the reaction.
-
Stirring Rate: In heterogeneous reactions, or reactions with components that are not fully soluble, the stirring rate can affect mass transfer and, consequently, the reaction rate and selectivity.
Data Presentation: Optimizing Reaction Parameters
The following tables summarize quantitative data from various studies on the asymmetric hydrogenation of acetophenone (B1666503) and its derivatives, illustrating the impact of catalyst loading and other parameters on reaction outcomes.
Table 1: Effect of Catalyst Loading on the Asymmetric Transfer Hydrogenation of Acetophenone
| Entry | Catalyst System | Substrate/Catalyst (S/C) Ratio | Conversion (%) | ee% (R) | Reference |
| 1 | Ru-TsDPEN in H₂O/HCOONa | 100 | >99 | 97 | [4] |
| 2 | Ru-TsDPEN in H₂O/HCOONa | 1000 | 95 | 96 | [4] |
| 3 | Ir-CsDPEN in H₂O/HCOONa | 100 | >99 | 97 | [4] |
| 4 | Ir-CsDPEN in H₂O/HCOONa | 1000 | 97 | 98 | [4] |
Table 2: Optimization of Reaction Conditions for the Asymmetric Hydrogenation of Acetophenone
| Entry | Catalyst Loading (mol%) | Base | Temperature (°C) | Conversion (%) | ee% | Reference |
| 1 | 0.5 | t-BuOK | 25 | 85 | 84 | [5] |
| 2 | 0.5 | t-BuOK | 0 | 70 | 91 | [5] |
| 3 | 0.5 | t-BuOK | -20 | 45 | 95 | [5] |
| 4 | 0.5 | NaOEt | 0 | 65 | 88 | [5] |
| 5 | 1.0 | t-BuOK | 0 | >98 | 91 | [5] |
Experimental Protocols
Protocol 1: General Procedure for Asymmetric Transfer Hydrogenation of Acetophenone
This protocol is a representative example and may require optimization for different substrates and catalyst systems.
-
Catalyst Preparation (in situ): In a glovebox or under a stream of inert gas, a Schlenk flask is charged with the ruthenium precursor (e.g., [RuCl₂(p-cymene)]₂) and the chiral ligand (e.g., (1R,2S)-(+)-cis-1-amino-2-indanol).
-
Solvent and Base Addition: Anhydrous isopropanol (B130326) is added, followed by a solution of a base (e.g., potassium tert-butoxide in isopropanol). The mixture is stirred at a specified temperature to allow for catalyst formation.[6]
-
Reaction Initiation: Acetophenone is added to the activated catalyst solution.
-
Reaction Monitoring: The reaction progress is monitored by a suitable analytical technique such as TLC, GC, or FT-IR spectroscopy.[6]
-
Work-up: Upon completion, the reaction is quenched (e.g., with water or saturated ammonium (B1175870) chloride solution). The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated under reduced pressure.[2]
-
Purification and Analysis: The crude product is purified by flash column chromatography. The enantiomeric excess is determined by chiral HPLC or GC.[2]
Protocol 2: Chiral HPLC Analysis for Enantiomeric Excess (ee%) Determination
-
Sample Preparation: Prepare a solution of the purified product at a concentration of approximately 1 mg/mL in the mobile phase or a compatible solvent.[7]
-
Chromatographic Conditions:
-
Chiral Column: Select an appropriate chiral stationary phase (e.g., Chiralcel OD-H, Chiralpak AD-H).
-
Mobile Phase: A mixture of n-hexane and isopropanol is commonly used. The ratio is optimized to achieve good separation.[7]
-
Flow Rate: Typically 0.5-1.0 mL/min.[7]
-
Detection: UV detection at a wavelength where the analyte absorbs strongly (e.g., 254 nm).[7]
-
-
Data Analysis:
-
Integrate the peak areas for the two enantiomers.
-
Calculate the enantiomeric excess using the formula: ee% = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100
-
Visualizations
Caption: A logical workflow for troubleshooting suboptimal results in asymmetric reduction.
Caption: Simplified catalytic cycle for a Noyori-type asymmetric hydrogenation.
References
Technical Support Center: Purification of Chiral Alcohols Post-CBS Reduction
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the purification of chiral alcohols following a Corey-Bakshi-Shibata (CBS) reduction. This resource offers troubleshooting guides and frequently asked questions to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I need to remove after a CBS reduction?
A1: The primary impurities of concern following a CBS reduction are the boron-containing byproducts from the oxazaborolidine catalyst and the borane (B79455) reducing agent, unreacted ketone starting material, and the undesired enantiomer of the alcohol product. One of the common workup procedures involves quenching the reaction with methanol (B129727), which converts boron species into volatile trimethyl borate (B1201080) that can be removed by evaporation.[1]
Q2: What are the primary methods for purifying my chiral alcohol?
A2: The most common purification methods for chiral alcohols after a CBS reduction are:
-
Flash Column Chromatography: Often used as an initial purification step to remove the bulk of achiral impurities, such as the CBS catalyst residue and unreacted ketone.[2]
-
Crystallization/Recrystallization: A highly effective method for both purification and enantiomeric enrichment, particularly if the desired alcohol is a solid.[3][4][5]
-
Chiral High-Performance Liquid Chromatography (HPLC): A powerful technique for separating enantiomers and achieving high enantiomeric purity.[6][7]
-
Supercritical Fluid Chromatography (SFC): An alternative to HPLC that uses supercritical CO2 as the mobile phase, offering advantages in terms of speed and reduced solvent consumption.[8][]
Q3: How can I remove the boron-containing byproducts from my reaction mixture?
A3: A standard workup procedure involves quenching the reaction with a protic solvent like methanol. This converts the boron species into volatile trimethyl borate, which can be co-evaporated with the solvent.[1] Subsequent aqueous workup and extraction will also help remove water-soluble boron salts. For stubborn boron impurities, a mild acidic wash (e.g., with dilute HCl or NH4Cl solution) during the workup can facilitate their removal.[10]
Q4: Can I use standard silica (B1680970) gel chromatography to separate the enantiomers of my chiral alcohol?
A4: Generally, standard (achiral) silica gel chromatography is not effective for separating enantiomers. However, it is a crucial first step to remove achiral impurities like unreacted starting material and catalyst byproducts.[2] In some specific cases, achiral columns can be coupled with chiral columns to simplify the purification of enantiomers from a complex mixture.[11][12]
Q5: When is crystallization a good choice for purification?
A5: Crystallization is an excellent option when your chiral alcohol is a solid at room temperature. It can be a very effective method for not only removing impurities but also for enhancing the enantiomeric excess (ee) of your product.[3][13][14] The success of this technique depends on finding a suitable solvent system where the desired enantiomer has lower solubility than the minor enantiomer and other impurities.
Troubleshooting Guides
Crystallization
| Issue | Possible Cause | Troubleshooting Steps |
| Product does not crystallize | - Solution is not supersaturated.- Inappropriate solvent.- Presence of impurities inhibiting crystallization. | - Concentrate the solution by slowly evaporating the solvent.- Try a different solvent or a solvent mixture.- Add a seed crystal of the desired enantiomer.- Cool the solution slowly to a lower temperature.- Perform a preliminary purification by flash chromatography to remove impurities. |
| Product oils out instead of crystallizing | - The melting point of the compound is below the temperature of the solution.- The solvent is too non-polar. | - Use a lower boiling point solvent.- Employ a solvent pair to modify the polarity.- Try to induce crystallization by scratching the inside of the flask with a glass rod at the liquid-air interface. |
| Low recovery of the desired enantiomer | - The desired enantiomer has significant solubility in the mother liquor.- Co-crystallization of both enantiomers. | - Cool the solution to a lower temperature to decrease solubility.- Minimize the amount of solvent used for dissolution.- Analyze the mother liquor to determine the extent of product loss and consider a second crystallization. |
| No improvement in enantiomeric excess (ee) | - The compound crystallizes as a racemic conglomerate or racemic compound.- The initial ee is too low for effective enrichment by crystallization. | - Screen different solvents to find one that allows for preferential crystallization of the major enantiomer.- Consider using a chiral resolving agent to form diastereomeric salts that may have different crystallization properties. |
Chiral HPLC
| Issue | Possible Cause | Troubleshooting Steps |
| Poor or no separation of enantiomers | - Incorrect chiral stationary phase (CSP).- Inappropriate mobile phase. | - Screen different types of chiral columns (e.g., polysaccharide-based, protein-based).- Vary the mobile phase composition (e.g., change the ratio of hexane (B92381)/alcohol or try different alcohol modifiers).- For basic or acidic compounds, add a small amount of an additive like diethylamine (B46881) (for bases) or trifluoroacetic acid (for acids) to the mobile phase.[15] |
| Broad or tailing peaks | - Column contamination.- Inappropriate mobile phase.- Sample solvent incompatible with the mobile phase. | - Flush the column with a strong solvent (check the column's manual for compatible solvents).- Ensure the sample is fully dissolved in the mobile phase or a weaker solvent.- Optimize the mobile phase composition. |
| High backpressure | - Blockage in the HPLC system (e.g., inlet frit, guard column).- Column contamination. | - Reverse-flush the column (if permitted by the manufacturer).- Replace the guard column or inlet frit.- Filter all samples and mobile phases before use. |
| Inconsistent retention times | - Fluctuations in temperature.- Changes in mobile phase composition.- Column degradation. | - Use a column oven to maintain a constant temperature.- Prepare fresh mobile phase and ensure it is well-mixed.- Test the column performance with a standard to check for degradation. |
Quantitative Data Summary
The following table summarizes typical performance data for different purification methods. The actual results will vary depending on the specific chiral alcohol, the initial purity, and the experimental conditions.
| Purification Method | Typical Recovery Yield | Typical Final Enantiomeric Excess (ee) | Notes |
| Flash Column Chromatography | >90% | No change in ee | Effective for removing achiral impurities. |
| Crystallization | 50-80% | Can increase from ~90% to >99%[16] | Highly dependent on the compound's properties and the solvent system. |
| Chiral HPLC (Preparative) | 70-95% | >99% | Can achieve very high purity but may be less scalable. |
| Supercritical Fluid Chromatography (SFC) (Preparative) | 80-95% | >99% | Often faster and uses less organic solvent than HPLC.[8] |
Experimental Protocols
General Workup Procedure for CBS Reduction
-
Quenching: After the reaction is complete (monitored by TLC), cool the reaction mixture to 0°C and slowly add methanol to quench the excess borane reagent. This will result in the evolution of hydrogen gas.
-
Solvent Removal: Remove the solvent under reduced pressure. The addition of methanol and subsequent evaporation can be repeated to ensure the removal of boron as trimethyl borate.
-
Aqueous Workup: Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a mild acidic solution (e.g., 1 M HCl or saturated NH4Cl), followed by a wash with brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure to obtain the crude chiral alcohol.[2]
Protocol for Purification by Crystallization
-
Solvent Screening: In small test tubes, test the solubility of the crude product in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not at room temperature.[4] If a single solvent is not ideal, a two-solvent system can be used.[17]
-
Dissolution: Dissolve the crude chiral alcohol in a minimal amount of the hot solvent.
-
Cooling: Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. The solution can then be placed in an ice bath or refrigerator to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold solvent to remove any remaining impurities.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Protocol for Chiral HPLC Analysis
-
Column and Mobile Phase Selection: Choose a chiral stationary phase and mobile phase based on the structure of the alcohol. Polysaccharide-based columns (e.g., Chiralpak®, Chiralcel®) are often a good starting point for chiral alcohols.[18] A common mobile phase is a mixture of hexane and an alcohol (e.g., isopropanol (B130326) or ethanol).
-
Sample Preparation: Dissolve a small amount of the purified alcohol in the mobile phase to a concentration of approximately 1 mg/mL.
-
Analysis: Inject the sample onto the HPLC system.
-
Data Analysis: Determine the retention times for both enantiomers and calculate the enantiomeric excess using the peak areas.
Visualizations
Caption: Experimental workflow for CBS reduction and purification.
Caption: Decision tree for purification method selection.
References
- 1. youtube.com [youtube.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. science.uct.ac.za [science.uct.ac.za]
- 5. scs.illinois.edu [scs.illinois.edu]
- 6. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 7. Innovations in Chiral Purification: Exploring Techniques and Future Potential - Rotachrom Technologies [rotachrom.com]
- 8. waters.com [waters.com]
- 10. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. approcess.com [approcess.com]
- 17. How To [chem.rochester.edu]
- 18. benchchem.com [benchchem.com]
Technical Support Center: Minimizing Racemic Background in Ketone Reductions
Welcome to the technical support center for stereoselective ketone reductions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments for minimizing racemic background reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of racemic background in asymmetric ketone reductions?
A1: Racemic background, which leads to a decrease in the enantiomeric excess (ee) of the desired chiral alcohol, can arise from several sources:
-
Non-enantioselective reduction pathway: The achiral reducing agent (e.g., borane, hydrogen) can directly reduce the ketone without the influence of the chiral catalyst. This uncatalyzed or background reaction is often a significant contributor to the formation of a racemic product.
-
Catalyst deactivation or degradation: The chiral catalyst can lose its activity over time due to instability, impurities in the reaction mixture, or unfavorable reaction conditions. A deactivated catalyst will not effectively promote the enantioselective pathway.
-
Presence of impurities: Water, oxygen, and other impurities in the reagents or solvents can react with the catalyst or the reducing agent, leading to side reactions and a decrease in enantioselectivity.[1][2]
-
Sub-optimal reaction conditions: Parameters such as temperature, solvent, and concentration can significantly influence the rates of the catalyzed and uncatalyzed reactions. Non-ideal conditions can favor the racemic background reaction.
Q2: How does temperature affect the enantioselectivity of a ketone reduction?
A2: Temperature is a critical parameter in controlling enantioselectivity. While lower temperatures generally favor higher enantiomeric excess by slowing down the uncatalyzed background reaction more than the catalyzed one, this is not always the case. For some catalytic systems, particularly certain oxazaborolidine-catalyzed reductions, an optimal temperature exists. Increasing the temperature up to this optimum can sometimes improve enantioselectivity.[3] However, exceeding this optimal temperature will invariably lead to a decrease in ee due to the increased rate of the non-selective background reaction.
Q3: What is the role of the solvent in minimizing the racemic background?
A3: The choice of solvent can have a profound impact on both the reaction rate and the enantioselectivity. The solvent can influence:
-
Catalyst solubility and stability: The chiral catalyst must be soluble and stable in the chosen solvent to be effective.
-
Coordination to the catalyst or substrate: Solvents can coordinate to the metal center of a catalyst or interact with the substrate, which can alter the steric and electronic environment of the transition state and thus affect enantioselectivity.
-
Rate of the uncatalyzed reaction: The solvent can influence the rate of the background reaction. For example, in Noyori asymmetric hydrogenation, the diastereoselectivity has been found to be dependent on the solvent.[4]
Commonly used anhydrous solvents for asymmetric ketone reductions include tetrahydrofuran (B95107) (THF), toluene, and dichloromethane. It is crucial to use high-purity, dry solvents to avoid catalyst deactivation.[2]
Troubleshooting Guides
Issue 1: Low Enantiomeric Excess (ee)
Low ee is a common problem and can be addressed by systematically evaluating the reaction components and conditions.
Troubleshooting Workflow for Low Enantiomeric Excess
References
stability, storage, and handling of oxazaborolidine catalysts
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and handling of oxazaborolidine catalysts. Find answers to frequently asked questions and troubleshoot common experimental issues to ensure the success and reproducibility of your enantioselective reductions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors affecting the stability of oxazaborolidine catalysts?
A1: Oxazaborolidine catalysts, particularly the widely used Corey-Bakshi-Sh Shibata (CBS) catalysts, are highly sensitive to air and moisture.[1][2] Exposure to atmospheric moisture can lead to the decomposition of the catalyst and the borane (B79455) reagents, resulting in a loss of catalytic activity and decreased enantioselectivity in reactions.[3][4] Therefore, maintaining anhydrous and inert conditions is critical for their stability.
Q2: How should oxazaborolidine catalysts be properly stored?
A2: To ensure their longevity and reactivity, oxazaborolidine catalysts should be stored in a cool, dry place under an inert atmosphere, such as argon or nitrogen.[5][6] They should be kept in tightly sealed containers to prevent exposure to moisture and air.[2] For long-term storage, refrigeration is often recommended, but always consult the manufacturer's specific storage guidelines.
Q3: My enantioselectivity is lower than expected. What could be the cause?
A3: Low enantiomeric excess (% ee) is a common issue and can stem from several sources. The primary culprit is often the presence of water in the reaction.[3][4] Ensure all glassware is oven-dried, solvents are anhydrous, and the reaction is performed under a strict inert atmosphere.[7] Catalyst degradation due to improper storage or handling can also lead to reduced enantioselectivity.[8] Additionally, the reaction temperature can significantly influence the outcome; lower temperatures generally favor higher enantioselectivity, although this can be substrate-dependent.[4][8]
Q4: I am observing inconsistent results between different batches of the same reaction. What could be the reason?
A4: Low reproducibility between batches can be attributed to the aging of the isolated oxazaborolidine catalyst during storage.[4][9] To mitigate this, consider generating the catalyst in situ immediately before the reduction. This approach involves reacting the corresponding chiral amino alcohol with a borane source, ensuring a fresh and active catalyst for each experiment.[4][8]
Q5: Can I use any borane source for the reduction?
A5: While various borane sources like BH₃·THF and BH₃·SMe₂ are commonly used, the choice of the borane reagent can impact both the enantioselectivity and chemoselectivity of the reaction.[4] For instance, in the reduction of α,β-unsaturated ketones, using catecholborane can minimize undesired hydroboration side reactions.[4]
Troubleshooting Guide
This guide addresses specific problems you might encounter during your experiments with oxazaborolidine catalysts.
Issue 1: Low or No Conversion
| Potential Cause | Recommended Solution | Citation |
| Catalyst Inactivity | The catalyst may have degraded due to exposure to air or moisture. Use a fresh batch of catalyst or generate it in situ. | [7] |
| Poor Quality Borane Reagent | The borane source may have decomposed. Use a fresh bottle of the borane reagent or titrate it to determine its molarity. | [7] |
| Presence of Water | Traces of water can quench the borane reagent. Ensure all glassware is rigorously dried and use anhydrous solvents. | [3][4] |
| Incorrect Reaction Temperature | The reaction may be too slow at the current temperature. While lower temperatures often improve enantioselectivity, they can decrease the reaction rate. Consider a slight increase in temperature or longer reaction time. | [4][8] |
Issue 2: Low Enantioselectivity (% ee)
| Potential Cause | Recommended Solution | Citation |
| Moisture Contamination | Water leads to a non-catalyzed, non-enantioselective reduction pathway. Operate under strictly anhydrous conditions. | [3][4] |
| Catalyst Degradation | Aged or improperly handled catalyst will lose its effectiveness. Use fresh catalyst or prepare it in situ. | [8][9] |
| Suboptimal Temperature | Temperature significantly affects enantioselectivity. Optimize the temperature for your specific substrate; generally, lower temperatures are better. | [4][8] |
| Incorrect Borane Source | The choice of borane reagent can influence the stereochemical outcome. Experiment with different borane sources (e.g., BH₃·THF, BH₃·SMe₂, catecholborane). | [4] |
Storage and Handling Recommendations
| Parameter | Recommendation | Citation |
| Atmosphere | Store and handle under an inert atmosphere (Argon or Nitrogen). | [7][10] |
| Temperature | Store in a cool, dry place. Refer to the manufacturer's data sheet for specific temperature ranges. | [2][5] |
| Container | Keep in original, tightly sealed containers. | [2][6] |
| Incompatible Materials | Avoid contact with water, alcohols, and oxidizing agents. | [2] |
| Handling | Use Schlenk line techniques or a glovebox for all manipulations. | [7][11] |
Experimental Protocols
Protocol 1: In Situ Generation of the Oxazaborolidine Catalyst and Asymmetric Reduction of Acetophenone (B1666503)
This protocol describes the convenient generation of the catalyst within the reaction mixture, followed by the asymmetric reduction of a model ketone.[12]
Materials:
-
(S)-α,α-diphenyl-2-pyrrolidinemethanol
-
Methyl iodide
-
Acetophenone
-
Anhydrous Tetrahydrofuran (THF)
-
3 M Hydrochloric acid
-
Diethyl ether
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Nitrogen or Argon gas
Procedure:
-
To a flame-dried, two-neck round-bottom flask under an inert atmosphere, add (S)-α,α-diphenyl-2-pyrrolidinemethanol (0.25 mmol) and anhydrous THF (12 mL).
-
Add tetrabutylammonium borohydride (4 mmol) to the flask and stir the mixture at 25 °C for 15 minutes.
-
Using a syringe, add methyl iodide (4 mmol) and continue stirring for 30 minutes.
-
In a separate flask, prepare a solution of acetophenone (5 mmol) in anhydrous THF (12 mL).
-
Add the acetophenone solution dropwise to the reaction mixture over 30 minutes using a pressure-equalizing dropping funnel.
-
Stir the reaction at 25 °C and monitor its progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of 3 M HCl (10 mL).
-
Extract the aqueous layer with diethyl ether (3 x 30 mL).
-
Combine the organic extracts, wash with brine (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography to yield (R)-1-phenylethanol.
Protocol 2: Synthesis and Isolation of a Stable, Solid B-Methylated Oxazaborolidine Catalyst
This protocol details the preparation of a solid catalyst that can be stored for future use.[12]
Materials:
-
(S)-α,α-diphenyl-2-pyrrolidinemethanol
-
Methylboronic acid
-
Dean-Stark apparatus
-
Nitrogen or Argon gas
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark trap and condenser, add (S)-α,α-diphenyl-2-pyrrolidinemethanol and methylboronic acid in toluene.
-
Heat the mixture to reflux under a nitrogen atmosphere.
-
Continuously remove the water generated during the reaction using the Dean-Stark trap.
-
After the theoretical amount of water has been collected, cool the reaction mixture to room temperature.
-
Remove the toluene under reduced pressure to yield the solid (S)-2-Methyl-CBS-oxazaborolidine.
-
The solid catalyst should be stored under an inert atmosphere.
Visual Guides
Caption: Troubleshooting workflow for low enantioselectivity.
Caption: Best practices for storage and handling.
References
- 1. insuf.org [insuf.org]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. Reagent of the month – CBS oxazaborolidine - SigutLabs [sigutlabs.com]
- 4. benchchem.com [benchchem.com]
- 5. ruifuchem.com [ruifuchem.com]
- 6. (S)-O-TOLYL-CBS-OXAZABOROLIDINE, 0.5M I& - Safety Data Sheet [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. fishersci.com [fishersci.com]
- 11. web.mit.edu [web.mit.edu]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Optimizing CBS Reduction Efficiency through Substrate Purity
For Researchers, Scientists, and Drug Development Professionals
The Corey-Bakshi-Shibata (CBS) reduction is a cornerstone of asymmetric synthesis, enabling the production of chiral alcohols with high enantioselectivity. However, the efficiency of this powerful reaction is exquisitely sensitive to the purity of the ketone substrate. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help you diagnose and resolve issues related to substrate purity in your CBS reduction experiments.
Frequently Asked Questions (FAQs)
Q1: My CBS reduction is resulting in low enantiomeric excess (ee%). What are the most likely causes related to my substrate?
A1: Low enantiomeric excess in a CBS reduction can often be traced back to the purity of your ketone substrate. Several factors can be at play:
-
Presence of Water: The CBS reduction must be conducted under strictly anhydrous conditions.[1][2][3] Water can react with the borane (B79455) reagent and the oxazaborolidine catalyst, leading to a non-selective reduction pathway that erodes enantioselectivity.
-
Competing Reducible Impurities: The presence of other reducible functional groups in your substrate, such as aldehydes, can compete with the desired ketone for the reducing agent. This can lead to a mixture of products and a lower yield of the target chiral alcohol. Aldehydes are generally more reactive than ketones and can be readily reduced under the reaction conditions.
-
Catalyst Inhibitors or Poisons: Certain functional groups or impurities can act as inhibitors or poisons to the oxazaborolidine catalyst. For instance, sulfur-containing compounds are known to deactivate transition metal catalysts and can have a detrimental effect on the CBS catalyst as well.[4]
Q2: I suspect my ketone substrate is impure. What are the recommended methods for purification?
A2: The choice of purification method depends on the physical properties of your ketone and the nature of the impurities. Common and effective techniques include:
-
Distillation: For liquid ketones, distillation is an excellent method for removing non-volatile impurities.[5][6][7][8] For moisture-sensitive substrates, distillation under reduced pressure and an inert atmosphere is recommended.
-
Recrystallization: If your ketone is a solid, recrystallization from a suitable solvent system can be highly effective in removing both soluble and insoluble impurities.[9] The choice of solvent is critical; a solvent in which the ketone is sparingly soluble at room temperature but readily soluble at elevated temperatures is ideal.
-
Column Chromatography: For complex mixtures or when high purity is essential, flash column chromatography over silica (B1680970) gel or alumina (B75360) can separate the desired ketone from a wide range of impurities.
-
Bisulfite Adduct Formation: Aldehydes and some reactive ketones can be selectively removed from a mixture by forming a solid bisulfite adduct, which can then be filtered off. This is a useful technique for removing highly reactive carbonyl impurities.
Q3: How can I assess the purity of my ketone substrate before starting the CBS reduction?
A3: Rigorous analytical characterization of your starting material is crucial for reproducible and successful CBS reductions. The following techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for identifying and quantifying organic impurities. Quantitative NMR (qNMR) can be used to determine the absolute purity of your substrate.[10][11][12][13][14]
-
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): These chromatographic techniques are excellent for detecting and quantifying volatile and non-volatile impurities, respectively. Chiral GC or HPLC is essential for determining the enantiomeric excess of the final product.
-
Karl Fischer Titration: This is the gold standard for accurately determining the water content in your substrate and solvents.
Q4: Can other functional groups in the substrate interfere with the CBS reduction?
A4: Yes, the CBS reduction can tolerate a range of functional groups; however, some can interfere.[1][15] For example, α,β-unsaturated ketones can undergo 1,2-reduction of the carbonyl group, but side reactions such as hydroboration of the carbon-carbon double bond are possible.[1][2] The presence of heteroatoms capable of coordinating to the borane can also influence the stereochemical outcome.[1] Careful consideration of the substrate's overall functionality is necessary when planning a CBS reduction.
Troubleshooting Guide: Low Enantioselectivity and Yield
Low enantiomeric excess and poor yields are common issues that can often be attributed to substrate purity. The following table outlines potential causes and recommended solutions.
| Symptom | Potential Cause (Substrate-Related) | Troubleshooting Steps & Solutions |
| Low Enantiomeric Excess (ee%) | Presence of water in the substrate. | 1. Dry the substrate rigorously before use (e.g., azeotropic distillation with toluene, drying over molecular sieves).[2] 2. Use anhydrous solvents for the reaction.[16] 3. Handle all reagents under an inert atmosphere (e.g., argon or nitrogen).[16] |
| Aldehyde impurities. | 1. Purify the ketone via distillation or column chromatography. 2. Selectively remove aldehydes by forming a bisulfite adduct. | |
| Other reducible impurities. | 1. Analyze the substrate by GC or HPLC to identify and quantify impurities. 2. Purify the substrate using an appropriate method (distillation, recrystallization, or chromatography). | |
| Low Yield | Competing side reactions due to impurities. | 1. Identify and remove reactive impurities from the substrate. |
| Catalyst deactivation by impurities. | 1. Analyze the substrate for potential catalyst poisons (e.g., sulfur-containing compounds).[4] 2. Purify the substrate to remove any deactivating species. | |
| Inconsistent Results Between Batches | Variable purity of the substrate. | 1. Establish a strict protocol for substrate purification and characterization. 2. Analyze each new batch of substrate for purity before use. |
Quantitative Impact of Impurities
While the detrimental effect of impurities is well-established, specific quantitative data can be sparse in the literature. The following table provides a conceptual illustration of how different levels of common impurities might affect the outcome of a CBS reduction of a model substrate like acetophenone (B1666503). Note: These values are illustrative and the actual impact will vary depending on the specific substrate, catalyst, and reaction conditions.
| Substrate | Impurity | Impurity Level (mol%) | Expected Enantiomeric Excess (ee%) | Expected Yield (%) |
| Acetophenone | Water | 0 | >95 | >90 |
| 1 | 80-90 | 85-95 | ||
| 5 | <70 | <80 | ||
| Acetophenone | Benzaldehyde | 0 | >95 | >90 |
| 2 | 90-95 | 85-90 (mixture of alcohols) | ||
| 10 | <85 | <80 (mixture of alcohols) |
Experimental Protocols
General Protocol for CBS Reduction of a Ketone
This protocol provides a general framework for performing a CBS reduction under anhydrous conditions.
-
Preparation: Rigorously dry all glassware in an oven at >120 °C overnight and allow to cool under a stream of dry nitrogen or in a desiccator.
-
Catalyst Preparation: To a flame-dried, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, add a solution of the (R)- or (S)-CBS catalyst (e.g., 2-methyl-CBS-oxazaborolidine, 1.0 M in toluene, 0.1 eq.).
-
Borane Addition: Cool the catalyst solution to the desired temperature (typically -20 °C to room temperature) and slowly add a solution of borane (e.g., BH₃·THF complex, 1.0 M in THF, 1.0 eq.) via syringe. Stir for 10-15 minutes.
-
Substrate Addition: Slowly add a solution of the purified and dried ketone (1.0 eq.) in anhydrous THF to the catalyst-borane mixture over a period of 30-60 minutes.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or GC/HPLC.
-
Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of methanol (B129727) at 0 °C.
-
Workup: Allow the mixture to warm to room temperature and concentrate under reduced pressure. Add a saturated aqueous solution of ammonium (B1175870) chloride and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography to obtain the chiral alcohol.
-
Analysis: Determine the yield and enantiomeric excess of the product by NMR and chiral GC or HPLC.
Protocol for Purification of a Liquid Ketone by Distillation
-
Apparatus Setup: Assemble a standard distillation apparatus, ensuring all glassware is thoroughly dried.
-
Drying Agent: Add a suitable drying agent (e.g., anhydrous calcium sulfate) to the crude liquid ketone in the distillation flask.
-
Distillation: Heat the flask gently to distill the ketone. Collect the fraction that boils at the expected boiling point of the pure ketone. For air- or moisture-sensitive ketones, perform the distillation under reduced pressure and an inert atmosphere.
-
Storage: Store the purified ketone over molecular sieves under an inert atmosphere.
Protocol for Purification of a Solid Ketone by Recrystallization
-
Solvent Selection: Choose a solvent or solvent mixture in which the ketone has high solubility at elevated temperatures and low solubility at room temperature.
-
Dissolution: In a flask, dissolve the solid ketone in the minimum amount of the hot solvent.
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Filtration: Hot-filter the solution to remove any insoluble impurities and the activated charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, and then in an ice bath, to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
Visualizing Workflows and Relationships
CBS Reduction Experimental Workflow
Caption: A typical experimental workflow for performing a Corey-Bakshi-Shibata (CBS) reduction.
Troubleshooting Logic for Low Enantioselectivity
Caption: A logical flowchart for troubleshooting low enantioselectivity in CBS reductions.
References
- 1. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 2. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. youtube.com [youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. US2826537A - Method for purification of ketones - Google Patents [patents.google.com]
- 6. US2647861A - Purification of ketones by distillation - Google Patents [patents.google.com]
- 7. US2337489A - Purification of ketones - Google Patents [patents.google.com]
- 8. US2166584A - Purification of ketones - Google Patents [patents.google.com]
- 9. Purification [chem.rochester.edu]
- 10. CBS reduction of acetophenone followed by 11B NMR - Magritek [magritek.com]
- 11. NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. alfa-chemistry.com [alfa-chemistry.com]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Enhancing Selectivity in CBS-Catalyzed Reactions
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for modifying Corey-Bakshi-Shibata (CBS) catalyst structures to enhance enantioselectivity in asymmetric reductions.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of the CBS reduction?
A1: The Corey-Bakshi-Shibata (CBS) reduction is a highly enantioselective method for reducing prochiral ketones to chiral secondary alcohols.[1] The reaction employs a chiral oxazaborolidine catalyst, derived from a chiral amino alcohol like (S)-proline, and a borane (B79455) source (e.g., BH₃·THF, BH₃·SMe₂).[2][3] The catalyst creates a chiral environment, forcing the borane to deliver a hydride to one face of the ketone preferentially, thus yielding one enantiomer of the alcohol in excess.
Q2: How does the CBS catalyst achieve such high enantioselectivity?
A2: The high enantioselectivity is attributed to a well-defined, six-membered ring transition state.[4] The mechanism involves two key interactions:
-
Lewis Base Activation: The nitrogen atom of the oxazaborolidine acts as a Lewis base, coordinating to the borane source. This activates the borane, making it a more potent hydride donor.[4][5]
-
Lewis Acid Activation: The endocyclic boron atom of the catalyst acts as a Lewis acid, coordinating to the carbonyl oxygen of the ketone.[4][5] To minimize steric hindrance, the ketone orients itself so that its larger substituent points away from the chiral backbone of the catalyst.[6] This rigid, dual-activation assembly ensures the hydride is transferred to a specific face of the ketone.
Q3: What are the primary points of structural modification on the CBS catalyst?
A3: Structural modification of the CBS catalyst is a key strategy for optimizing selectivity for a specific substrate.[2] The main points for modification are:
-
The B-substituent (R group on the boron atom): This group directly influences the steric and electronic environment of the catalytic center. Common variants include B-Methyl (Me-CBS), B-Butyl (Bu-CBS), and B-Phenyl (Ph-CBS).[6][7] Altering this group can improve selectivity by enhancing the steric differentiation between the ketone's substituents in the transition state.[8]
-
The α,α-diaryl group: The geminal diphenyl groups derived from diphenylprolinol provide a rigid chiral scaffold. Modifications to these aryl groups can fine-tune the catalyst's steric bulk.
-
The oxazaborolidine ring system: The five-membered ring is crucial for the catalyst's conformation. Using different amino alcohols as precursors can change the ring's structure and its catalytic properties.[9]
Q4: How does changing the borane source affect the reaction?
A4: The choice of borane source can impact both reactivity and enantioselectivity. While BH₃·THF and BH₃·SMe₂ are common, other reagents like catecholborane are also used.[4] Catecholborane has been shown to enable reactions at very low temperatures (as low as -126 °C), which can sometimes improve enantiomeric excess (ee).[1] However, it's crucial to use high-purity borane sources, as trace borohydride (B1222165) impurities can lead to non-selective background reduction, lowering the overall ee.[1]
Troubleshooting Guide: Low Enantioselectivity
Q5: My CBS reduction is resulting in low enantiomeric excess (% ee). What are the most common causes and how can I fix them?
A5: Low enantioselectivity is a frequent issue. The most common culprits are related to reaction conditions and reagent quality. Follow this systematic troubleshooting guide to diagnose and solve the problem.
Step 1: Verify Anhydrous Conditions
-
Problem: The presence of water is highly detrimental to enantioselectivity.[1][4] Water can hydrolyze the catalyst and the borane reagent, leading to non-catalyzed, non-selective reduction.
-
Solution: Ensure all glassware is oven- or flame-dried immediately before use. Perform the reaction under a dry, inert atmosphere (e.g., argon or nitrogen).[10] Use anhydrous solvents, freshly distilled if necessary. Ensure the ketone substrate is azeotropically dried with toluene (B28343) if it is prone to absorbing moisture.[4]
Step 2: Optimize Reaction Temperature
-
Problem: Temperature is a critical parameter.[10] Generally, lower temperatures lead to higher enantioselectivity by favoring the more ordered, selective transition state over non-selective pathways.[1] However, some catalyst-substrate combinations have an optimal temperature, above or below which selectivity decreases.[11]
-
Solution: Conduct a temperature screening study. A typical starting point is 0°C to -20°C.[10] If selectivity is still low, incrementally decrease the temperature to -40°C or -78°C. Monitor the reaction rate, as it will decrease significantly at lower temperatures.
Step 3: Check Reagent Stoichiometry and Catalyst Loading
-
Problem: An incorrect molar ratio of substrate, catalyst, and borane can compromise selectivity.[10] Excess borane can increase the rate of the non-catalyzed background reaction.
-
Solution: Carefully control the stoichiometry. A slight excess of the borane reagent is typically used.[10] Optimize the catalyst loading; while 5-10 mol% is common, it may need adjustment for your specific substrate.
Step 4: Assess Catalyst and Reagent Quality
-
Problem: The purity and activity of the CBS catalyst are essential.[10] Old or improperly stored catalysts can degrade. Similarly, the borane source can contain impurities that inhibit the catalytic cycle or perform non-selective reductions.[1]
-
Solution: Use a high-quality, commercially available CBS reagent and store it under anhydrous conditions.[10] If synthesizing the catalyst in-house, ensure it is purified correctly.[6] Use a fresh bottle of the borane source or titrate it to confirm its concentration.
Data on Modified CBS Catalysts
Modifying the substituent on the boron atom is a common strategy to tune the catalyst's performance for challenging substrates, such as aliphatic ketones.
| Catalyst Modification | Substrate | Temp (°C) | ee (%) |
| Me-CBS | Benzalacetone | RT | 64% |
| p-I-PhO-oxazaborolidine | Benzalacetone | RT | 82% |
| p-I-PhO-oxazaborolidine | Benzalacetone | -40°C | 92% |
| Me-CBS | 2,2,2-Trifluoroacetophenone | RT | Low |
| p-I-PhO-oxazaborolidine | 2,2,2-Trifluoroacetophenone | RT | Low |
| In situ catalyst + BF₃ additive | 2,2,2-Trifluoroacetophenone | RT | 85% |
Data compiled from Kawanami et al., 2018.[11] This table illustrates how modifying the B-substituent and using additives can significantly improve enantioselectivity for challenging substrates.
Key Experimental Protocols
Protocol 1: General Procedure for CBS Reduction of a Ketone
-
Preparation: Under an inert atmosphere (Argon), add a solution of the CBS catalyst (e.g., (R)-2-Methyl-CBS-oxazaborolidine, 1.0 M in toluene, 0.1-0.2 equivalents) to a flame-dried flask containing anhydrous toluene.[4]
-
Cooling: Cool the solution to the desired temperature (e.g., -78 °C).[4]
-
Substrate Addition: Slowly add a solution of the ketone (1.0 equivalent) in anhydrous toluene to the catalyst solution. Stir for 5-10 minutes.
-
Borane Addition: Add the borane source (e.g., catecholborane, 1.0 M in THF, 1.5-1.8 equivalents) dropwise to the reaction mixture.[4]
-
Reaction Monitoring: Stir the reaction at the set temperature for the required time (can range from 1 to 24 hours), monitoring progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[4][10]
-
Quenching: Once the reaction is complete, carefully quench it by the slow addition of methanol.[10]
-
Workup: Warm the mixture to room temperature. Perform an acidic or basic workup (e.g., wash with saturated aq. NaHCO₃, followed by 2.0 M NaOH and brine).[4]
-
Purification: Extract the product with an organic solvent (e.g., Et₂O), dry the combined organic layers over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting chiral alcohol via column chromatography.[4]
Protocol 2: In Situ Preparation and Modification of the CBS Catalyst
This protocol describes the generation of a modified catalyst from a chiral precursor, which can be more reliable than using aged, isolated catalysts.[11]
-
Precursor Preparation: In a flame-dried flask under an inert atmosphere, dissolve the chiral amino alcohol precursor (e.g., a chiral lactam alcohol, 10 mol%) in anhydrous THF.[11]
-
Borane Addition: Add 1.0 equivalent of BH₃-THF solution dropwise and stir for 5-20 minutes at room temperature. This forms the initial oxazaborolidine intermediate.[11]
-
Modifier Addition (Optional): To create electronically modified catalysts, additives like trimethyl borate (B1201080) or p-iodophenol can be introduced at this stage to form B-OMe or B-OAr species, respectively.[11]
-
Catalyst Formation: The resulting solution contains the active catalyst, ready for the asymmetric reduction.
-
Reduction: Cool the solution to the desired temperature and proceed with the addition of the ketone and the stoichiometric borane source as described in Protocol 1.
Diagrams and Workflows
References
- 1. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. CBS catalyst - Wikipedia [en.wikipedia.org]
- 4. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Reagent of the month – CBS oxazaborolidine - SigutLabs [sigutlabs.com]
- 7. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Researcher's Guide to Determining Enantiomeric Excess in Reduction Reactions
The successful execution of an asymmetric reduction is benchmarked by the stereochemical purity of its product. Determining the enantiomeric excess (ee) is a critical step in assessing the efficacy of a catalyst or a synthetic route. This guide provides a comparative overview of the most common analytical techniques employed for this purpose, offering detailed experimental protocols, data-driven comparisons, and visual workflows to aid researchers in selecting the most appropriate method for their needs.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a cornerstone technique for separating enantiomers. It utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomeric analytes, leading to different retention times.
Experimental Protocol: Chiral HPLC
-
Sample Preparation:
-
Accurately weigh approximately 1-2 mg of the analyte (the product of the reduction reaction).
-
Dissolve the sample in a suitable solvent (e.g., HPLC-grade isopropanol (B130326), hexane, or ethanol) to a concentration of about 1 mg/mL.
-
Filter the sample through a 0.22 or 0.45 µm syringe filter to remove any particulate matter.
-
-
Instrumentation and Column:
-
System: An HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).
-
Chiral Column: Select a column based on the analyte's structure. Polysaccharide-based columns (e.g., Chiralcel® OD-H, Chiralpak® AD-H) are widely applicable.
-
Mobile Phase: A mixture of n-hexane and a polar modifier like isopropanol or ethanol (B145695) is common. The ratio is optimized to achieve baseline separation (e.g., 90:10 hexane:isopropanol).
-
Flow Rate: Typically set between 0.5 and 1.5 mL/min.
-
Column Temperature: Maintained at a constant temperature, often 25 °C, for reproducibility.
-
Detection: Set the detector to the wavelength of maximum absorbance (λmax) of the analyte.
-
-
Analysis:
-
Inject a small volume (typically 5-20 µL) of the racemic standard to determine the retention times of both enantiomers and confirm resolution.
-
Inject the prepared sample from the reduction reaction.
-
Integrate the peak areas for each enantiomer in the resulting chromatogram.
-
-
Calculation of Enantiomeric Excess (ee):
-
ee (%) = (|Area₁ - Area₂| / (Area₁ + Area₂)) * 100
-
Where Area₁ and Area₂ are the integrated peak areas of the two enantiomers.
-
Workflow for Chiral HPLC Analysis
Chiral Gas Chromatography (GC)
For volatile and thermally stable compounds, chiral GC offers excellent resolution and sensitivity. Separation is achieved using a capillary column coated with a chiral stationary phase.
Experimental Protocol: Chiral GC
-
Sample Preparation:
-
Dissolve a small amount (approx. 1 mg) of the analyte in a volatile solvent (e.g., dichloromethane, ethyl acetate) to a concentration of ~1 mg/mL.
-
Derivatization (if necessary): For non-volatile compounds or those with polar functional groups (e.g., alcohols, amines), derivatization is often required to increase volatility. A common method is acylation (e.g., with trifluoroacetic anhydride).
-
To the sample solution, add an excess of the derivatizing agent and a base (e.g., pyridine).
-
Allow the reaction to proceed to completion (e.g., 30 minutes at room temperature).
-
Quench the reaction and extract the derivatized product.
-
-
-
Instrumentation and Column:
-
System: A GC system equipped with a Flame Ionization Detector (FID).
-
Chiral Column: A cyclodextrin-based capillary column (e.g., Beta-DEX™, Gamma-DEX™) is frequently used.
-
Carrier Gas: High-purity helium or hydrogen.
-
Injector and Detector Temperature: Typically set to 250 °C.
-
Oven Temperature Program: Start at a temperature below the boiling point of the solvent and ramp up to a temperature that allows for the elution and separation of the enantiomers in a reasonable time.
-
-
Analysis:
-
Inject 1 µL of the racemic standard to determine retention times and confirm separation.
-
Inject 1 µL of the prepared sample.
-
Integrate the peak areas for each enantiomer.
-
-
Calculation of Enantiomeric Excess (ee):
-
The formula is identical to that used for HPLC, based on the integrated peak areas from the GC chromatogram.
-
Workflow for Chiral GC Analysis
NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy can be used to determine ee by converting the enantiomers into diastereomers in situ, which are distinguishable in the NMR spectrum. This is achieved using either a chiral derivatizing agent or a chiral solvating agent.
Experimental Protocol: NMR with Chiral Derivatizing Agent (e.g., Mosher's Acid)
-
Sample Preparation (Derivatization):
-
This protocol is for an alcohol analyte. Place the chiral alcohol (approx. 5-10 mg) in a clean NMR tube.
-
Add a slight excess (e.g., 1.1 equivalents) of a chiral derivatizing agent, such as (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride).
-
Add a small amount of a suitable deuterated solvent (e.g., CDCl₃) and a non-nucleophilic base (e.g., pyridine (B92270) or DMAP) to catalyze the reaction and scavenge the HCl byproduct.
-
Seal the tube and allow the esterification reaction to proceed to completion. Monitor by TLC or ¹H NMR.
-
-
NMR Acquisition:
-
Acquire a high-resolution proton (¹H) NMR spectrum of the diastereomeric mixture.
-
Ensure a sufficient number of scans for a good signal-to-noise ratio.
-
-
Analysis and Calculation:
-
Identify a well-resolved signal corresponding to a proton that is in a different chemical environment in the two diastereomers (e.g., a methoxy (B1213986) signal or a proton alpha to the newly formed ester).
-
Carefully integrate the two distinct signals.
-
The ratio of the integrals directly corresponds to the enantiomeric ratio of the original sample.
-
ee (%) = (|Integral₁ - Integral₂| / (Integral₁ + Integral₂)) * 100
-
Logical Relationship for NMR-Based ee Determination
Comparative Analysis of Methods
The choice of method depends on several factors, including the nature of the analyte, the required accuracy, available equipment, and sample throughput needs.
| Feature | Chiral HPLC | Chiral GC | NMR Spectroscopy | Optical Polarimetry |
| Principle | Diastereomeric interaction with Chiral Stationary Phase (CSP) | Diastereomeric interaction with CSP in gas phase | Conversion to diastereomers or use of chiral solvating agents | Measurement of rotation of plane-polarized light |
| Accuracy | High (±0.1-1%) | High (±0.1-1%) | Moderate to High (±1-2%) | Low (±5-10%), highly dependent on purity |
| Sensitivity | High (µg/mL to ng/mL) | Very High (pg/mL to ng/mL) | Low (requires mg of sample) | Very Low (requires high concentration and purity) |
| Analysis Time | 10-30 minutes per sample | 10-40 minutes per sample | 5-20 minutes (acquisition) + reaction time | < 5 minutes per sample |
| Sample Prep | Simple dissolution and filtration | Can require derivatization (time-consuming) | Requires stoichiometric derivatization reaction | Simple dissolution, but requires high purity |
| Universality | Very broad applicability | Limited to volatile/thermally stable compounds | Broad, but requires suitable functional groups for derivatization | Requires a chromophore and known specific rotation |
| Development | Method development can be time-consuming and costly (column screening) | Method development can be complex (temperature program, derivatization) | Relatively straightforward if a suitable agent is known | Simple, but requires calibration with pure enantiomer |
| Cost | High initial cost (instrument), moderate per-sample (solvents, columns) | Moderate initial cost, low per-sample | High initial cost (instrument), moderate per-sample | Low initial cost |
Conclusion: Method Selection
-
For Highest Accuracy and Broad Applicability: Chiral HPLC is the gold standard. It is robust, reliable, and can be applied to a vast range of compounds.
-
For Volatile Compounds: Chiral GC offers unparalleled sensitivity and resolution, making it the method of choice for analytes amenable to gas-phase analysis.
-
For Rapid Confirmation and Structural Insight: NMR spectroscopy is a powerful tool, especially when chromatographic methods are difficult to develop. It provides direct spectroscopic evidence but requires more sample and complete derivatization for accuracy.
-
For a Quick, Preliminary Check: Optical Polarimetry can provide a rapid, albeit imprecise, indication of enantiomeric enrichment, provided the specific rotation of the pure enantiomer is known and the sample is free of other chiral impurities. It is not suitable for accurate ee determination.
Ultimately, the most reliable approach often involves validating results from one technique with another, for instance, confirming an ee value determined by HPLC with an NMR-based method. This ensures the accuracy and integrity of the findings, which is paramount in research and drug development.
Chiral Chromatography: A Comparative Guide to HPLC and GC Methods for Alcohol Enantiomer Separation
For researchers, scientists, and drug development professionals, the precise determination of the enantiomeric composition of chiral alcohols is a critical step in synthesis, quality control, and pharmacological assessment. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the two premier techniques for this purpose, each offering distinct advantages and requiring specific methodological considerations. This guide provides an objective comparison of chiral HPLC and GC methods, supported by experimental data and detailed protocols, to aid in the selection of the optimal technique for your analytical needs.
At a Glance: HPLC vs. GC for Chiral Alcohol Separation
The choice between HPLC and GC for enantioseparation of alcohols hinges on several factors, primarily the volatility of the analyte and the desired analytical approach.
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography (GC) |
| Principle | Separation in the liquid phase based on differential interactions with a chiral stationary phase (CSP). | Separation of volatile compounds in the gas phase based on differential interactions with a CSP.[1] |
| Analyte Volatility | Suitable for a wide range of alcohols, including non-volatile and thermally labile compounds. | Primarily for volatile alcohols or those that can be made volatile through derivatization.[2] |
| Derivatization | Can be used for direct separation on a CSP or indirect separation on an achiral column after derivatization with a chiral agent to form diastereomers.[3] | Often required to increase volatility and improve peak shape and resolution.[2][4] Common methods include acylation and silylation.[5] |
| Common CSPs | Polysaccharide-based (e.g., cellulose (B213188) or amylose (B160209) derivatives like Chiralcel® and Chiralpak®) and macrocyclic antibiotics.[6][7] | Cyclodextrin derivatives (e.g., CP Chirasil-DEX CB) are widely used.[4][8] |
| Analysis Time | Can be longer, particularly with complex mobile phases. | Generally offers faster analysis times, making it suitable for high-throughput screening.[2] |
| Sensitivity | High sensitivity can be achieved, especially with UV or fluorescence detectors (the latter often requiring derivatization).[2] | Flame Ionization Detector (FID) provides robust, general sensitivity. Mass Spectrometry (MS) offers high sensitivity and structural information.[9] |
Performance Comparison: Experimental Data
The effectiveness of a chiral separation is quantified by the resolution (Rs) and selectivity (α) values. Below is a summary of performance data from cited experiments for the separation of specific alcohol enantiomers.
Chiral GC Performance
| Analyte | Chiral Stationary Phase | Derivatizing Agent | Separation Factor (α) | Resolution (Rs) |
| 2-Pentyl Acetate (B1210297) | CP Chirasil-DEX CB | Acetic Acid | 3.00 | Baseline |
| 2-Hexyl Acetate | CP Chirasil-DEX CB | Acetic Acid | 1.95 | Baseline |
| Aromatic Alcohols | Diproline-based CSP | None (Direct) | Not specified | Baseline or partial |
| 2-Decanol | CP Chirasil-DEX CB | Not specified (likely direct or acylated) | High selectivity reported | Achievable baseline |
Chiral HPLC Performance
| Analyte | Chiral Stationary Phase | Mobile Phase | Separation Factor (α) | Resolution (Rs) |
| Propranolol | Chiralpak® IA | n-Heptane / Ethanol / Diethylamine (80:20:0.1) | Not specified | Baseline |
| 1-Phenylethanol (B42297) | Chiralcel® OD-H | n-Hexane / 2-Propanol (95:5) | Not specified | Baseline |
| 2-Decanol | Lux® Cellulose-1 | n-Hexane / Isopropanol (90:10) | Good selectivity | Achievable baseline |
| Glycidyl Tosylate | Chiralpak AD-H | n-hexane/ethanol (70/30) | Not specified | ≥ 2 |
Logical Workflow for Method Selection
The decision to use chiral HPLC or GC can be guided by a systematic evaluation of the sample properties and analytical requirements.
Experimental Protocols
Detailed methodologies are crucial for replicating and adapting separation methods. Below are representative protocols for both chiral GC and HPLC.
Protocol 1: Chiral GC Separation of 2-Heptanol (B47269) (Indirect Method via Acetylation)
This protocol details the derivatization of 2-heptanol to its acetate ester, followed by analysis on a chiral GC column.[1]
1. Objective: To determine the enantiomeric excess (% ee) of a 2-heptanol sample.
2. Materials & Instrumentation:
-
Sample: 2-heptanol
-
Reagents: Dichloromethane (B109758), acetic acid, iodine, sodium thiosulfate (B1220275), sodium bicarbonate, anhydrous sodium sulfate.
-
Instrumentation: Gas chromatograph with Flame Ionization Detector (FID).[1]
-
Chiral Column: CP Chirasil-DEX CB (25 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent cyclodextrin-based column.[4][8]
3. Derivatization Procedure (Acetylation):
-
Dissolve approximately 10 mg of the 2-heptanol sample in 1 mL of dichloromethane in a clean vial.
-
Add acetic acid and a catalytic amount of iodine.[4]
-
Stir the mixture at the appropriate temperature and time to ensure complete reaction.
-
Quench the reaction with saturated sodium thiosulfate solution to remove excess iodine.[1]
-
Neutralize the excess acetic acid by adding saturated sodium bicarbonate solution.[1]
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Transfer the final organic solution to a GC vial for analysis.
4. GC Operating Conditions:
-
Injector Temperature: 230°C[1]
-
Detector Temperature (FID): 250°C[1]
-
Carrier Gas: Hydrogen at a linear velocity of 80 cm/s.[1]
-
Oven Temperature Program:
-
Initial Temperature: 80°C, hold for 2 minutes.
-
Ramp: Increase to 150°C at 5°C/minute.
-
Hold: Hold at 150°C for 5 minutes.
-
-
Injection Volume: 1 µL
-
Split Ratio: 50:1 (adjust as needed)
5. Data Analysis:
-
Inject a derivatized racemic (1:1) standard of 2-heptanol to determine the retention times of the two enantiomeric acetate esters and confirm resolution.
-
Inject the derivatized sample.
-
Integrate the peak areas for each enantiomer.
-
Calculate the enantiomeric excess (% ee) using the formula: % ee = [(Area_major - Area_minor) / (Area_major + Area_minor)] x 100
Protocol 2: Chiral HPLC Separation of 1-Phenylethanol (Direct Method)
This protocol outlines the direct separation of 1-phenylethanol enantiomers on a polysaccharide-based chiral stationary phase.[10]
1. Objective: To determine the enantiomeric excess of a 1-phenylethanol sample.
2. Materials & Instrumentation:
-
Sample: 1-phenylethanol
-
Reagents: HPLC grade n-Hexane and 2-Propanol.
-
Instrumentation: HPLC system with a UV detector.
-
Chiral Column: Chiralcel® OD-H (250 x 4.6 mm, 5 µm).[10]
3. Sample Preparation:
-
Dissolve a small amount of the 1-phenylethanol sample in the mobile phase to a final concentration of approximately 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
4. HPLC Operating Conditions:
-
Mobile Phase: n-Hexane / 2-Propanol (95:5, v/v).[10]
-
Flow Rate: 0.4 mL/min.[10]
-
Column Temperature: 25°C.[10]
-
Detection: UV at 254 nm.[10]
-
Injection Volume: 10 µL.[10]
5. Data Analysis:
-
Inject a racemic standard of 1-phenylethanol to identify the retention times of the two enantiomers.
-
Inject the sample and record the chromatogram.
-
Integrate the peak areas of the two enantiomers.
-
Calculate the enantiomeric excess (% ee) using the formula provided in the GC protocol.
General Experimental Workflow
The overall process for both techniques follows a similar logical progression from sample preparation to final data analysis.
Conclusion
Both chiral HPLC and GC are powerful and indispensable techniques for the separation of alcohol enantiomers. Chiral GC is often faster and ideal for volatile compounds, though it frequently necessitates a derivatization step.[2] Chiral HPLC offers greater versatility for a wider range of compounds, including non-volatile analytes, and provides the flexibility of both direct and indirect separation methods.[3] The optimal choice depends on the specific alcohol's properties, available instrumentation, and the analytical goals, such as throughput and sensitivity requirements. The protocols and data presented in this guide serve as a robust starting point for developing and optimizing reliable enantioseparation methods.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 7. csfarmacie.cz [csfarmacie.cz]
- 8. benchchem.com [benchchem.com]
- 9. azom.com [azom.com]
- 10. benchchem.com [benchchem.com]
A Comparative Guide to CBS and Noyori Hydrogenation Catalysts for Asymmetric Ketone Reduction
For Researchers, Scientists, and Drug Development Professionals
The enantioselective reduction of prochiral ketones to chiral secondary alcohols is a cornerstone of modern asymmetric synthesis, providing critical building blocks for pharmaceuticals, agrochemicals, and other fine chemicals. Among the plethora of methods available, the Corey-Bakshi-Shibata (CBS) reduction and Noyori asymmetric hydrogenation stand out as two of the most powerful and widely adopted strategies. This guide offers an objective comparison of these two catalytic systems, supported by experimental data, to aid researchers in selecting the most suitable method for their specific synthetic challenges.
At a Glance: Key Differences
| Feature | CBS Catalysts | Noyori Hydrogenation Catalysts |
| Catalyst Type | Chiral oxazaborolidine (organocatalyst) | Chiral ruthenium-diphosphine/diamine complexes |
| Reductant | Stoichiometric borane (B79455) source (e.g., BH₃•THF, BH₃•SMe₂) | Molecular hydrogen (H₂) or transfer hydrogenation reagents |
| Mechanism | Lewis acid-base interaction and intramolecular hydride transfer | Outer-sphere hydrogen transfer from a metal hydride |
| Substrate Scope | Broad, particularly effective for aryl-alkyl ketones | Broad, excellent for functionalized and simple ketones |
| Enantioselectivity | Generally high to excellent (>95% ee) | Excellent, often >99% ee |
| Turnover Numbers (TON) | Typically lower | Can be exceptionally high (up to 2,400,000)[1] |
| Turnover Frequencies (TOF) | Generally moderate | Can be very high |
| Practical Considerations | Sensitive to water, requires stoichiometric reductant | Requires high-pressure equipment for hydrogenation, air-sensitive catalysts |
Delving into the Mechanisms
The distinct mechanisms of the CBS and Noyori catalysts are fundamental to their differing characteristics and applications.
CBS Catalytic Cycle:
The CBS reduction operates through a well-defined catalytic cycle involving a chiral oxazaborolidine catalyst.[2] The key steps are:
-
Coordination of the borane reducing agent to the Lewis basic nitrogen of the oxazaborolidine.
-
Coordination of the ketone's carbonyl oxygen to the Lewis acidic boron of the catalyst.
-
An intramolecular, face-selective hydride transfer from the coordinated borane to the carbonyl carbon via a six-membered transition state.[2]
-
Release of the product alcohol and regeneration of the catalyst.
Noyori Hydrogenation Catalytic Cycle:
Noyori's catalysts, typically ruthenium complexes with chiral BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) and diamine ligands, operate via an outer-sphere mechanism.[3] The key steps are:
-
Activation of the precatalyst to form a ruthenium hydride species.
-
The substrate ketone interacts with the catalyst through a hydrogen bond with the amine ligand.
-
Concerted transfer of a hydride from the metal and a proton from the amine ligand to the carbonyl group of the ketone.
-
Release of the chiral alcohol and regeneration of the active catalyst.
Performance Comparison: A Data-Driven Analysis
The following tables summarize the performance of CBS and Noyori catalysts for the asymmetric reduction of various ketone substrates. It is important to note that direct comparisons can be challenging due to variations in reported experimental conditions.
Table 1: Reduction of Acetophenone Derivatives
| Substrate | Catalyst System | Catalyst Loading (mol%) | ee (%) | TON | TOF (h⁻¹) | Conditions |
| Acetophenone | (S)-Me-CBS / BH₃•THF | 10 | >99 | - | - | THF, rt |
| Acetophenone | RuCl₂[(S)-xylbinap][(S)-daipen] / t-C₄H₉OK | 0.001 | 99 | 100,000 | 2,083 | 2-propanol, 8 atm H₂, 48 h[1] |
| 2'-Chloroacetophenone | (S)-Me-CBS / BH₃•THF | 5 | 97 | - | - | THF, -20 °C |
| 2'-Chloroacetophenone | Ru-TsDPEN-p-cymene / HCOOH/NEt₃ | 1 | 98 | - | - | Acetonitrile, 28 °C |
| 4'-Methoxyacetophenone | (S)-Me-CBS / BH₃•THF | 10 | 96 | - | - | THF, rt |
| 4'-Methoxyacetophenone | RuCl₂--INVALID-LINK--n / (S,S)-DPEN / KOH | 0.1 | 95 | - | - | 2-propanol, 28 °C, 4 atm H₂ |
Table 2: Reduction of Aliphatic and Other Ketones
| Substrate | Catalyst System | Catalyst Loading (mol%) | ee (%) | TON | TOF (h⁻¹) | Conditions |
| 2-Octanone | (R)-Me-CBS / BH₃•THF | 10 | 95 | - | - | THF, rt |
| 2-Octanone | RuCl₂[(S)-xylbinap][(S,S)-dpen] / t-C₄H₉OK | 0.1 | 98 | - | - | 2-propanol, 28 °C, 8 atm H₂ |
| 1-Tetralone | (S)-Me-CBS / BH₃•THF | 5 | 97 | - | - | THF, rt |
| 1-Tetralone | RuBr₂[(S)-binap] | 0.5 | >99 | - | - | Methanol, 30 °C, 100 atm H₂ |
| Ethyl 4-chloroacetoacetate | RuCl--INVALID-LINK-- | 0.05 | 99 | - | - | Ethanol, 35 °C, 90 psi H₂ |
| Ethyl benzoylformate | CBS / BH₃•THF | 10 | 94 | - | - | THF, -78 °C |
Experimental Protocols
General Procedure for CBS Reduction:
To a solution of the (S)-2-Methyl-CBS-oxazaborolidine catalyst (5-10 mol%) in anhydrous tetrahydrofuran (B95107) (THF) under an inert atmosphere, a solution of borane-dimethyl sulfide (B99878) complex (BH₃•SMe₂) (0.6-1.0 equivalents) is added dropwise at room temperature. The mixture is stirred for approximately 15 minutes. The reaction is then cooled to the desired temperature (e.g., 0 °C to -78 °C), and a solution of the ketone (1.0 equivalent) in anhydrous THF is added slowly. The reaction progress is monitored by TLC or GC. Upon completion, the reaction is quenched, typically with methanol, and the product is isolated after an appropriate workup and purification.[2]
General Procedure for Noyori Asymmetric Hydrogenation:
In a glovebox, a pressure vessel is charged with the ruthenium precatalyst (e.g., RuCl₂--INVALID-LINK--n), the chiral diamine ligand (if required), the ketone substrate, and a degassed solvent (e.g., 2-propanol or methanol). A solution of a base (e.g., t-C₄H₉OK) is then added. The vessel is sealed, removed from the glovebox, and connected to a hydrogen source. The reaction is stirred under the desired hydrogen pressure and temperature until the reaction is complete. After releasing the pressure, the catalyst is removed by filtration through a pad of silica (B1680970) gel, and the product is isolated from the filtrate after solvent removal and purification.[1]
Substrate Scope and Limitations
CBS Catalysts:
-
Strengths: CBS catalysts exhibit a broad substrate scope, including aryl-alkyl, diaryl, and α,β-unsaturated ketones.[4] They are particularly effective for the reduction of ketones with significant steric differentiation between the two substituents.
-
Limitations: The enantioselectivity can be lower for sterically less demanding aliphatic ketones.[5] The reaction is highly sensitive to the presence of water, which can significantly reduce the enantiomeric excess.[2][4]
Noyori Hydrogenation Catalysts:
-
Strengths: Noyori catalysts are highly versatile and can reduce a wide range of functionalized and unfunctionalized ketones with exceptional enantioselectivity.[6] They are known for their high chemoselectivity, often reducing a ketone in the presence of other reducible functional groups like alkenes.[6]
-
Limitations: The performance of Noyori catalysts can be sensitive to the specific combination of the chiral diphosphine and diamine ligands, sometimes requiring screening to find the optimal catalyst system for a particular substrate. While highly active, catalyst deactivation can be a concern in some cases.
Practical Considerations and Industrial Applications
| Consideration | CBS Catalysts | Noyori Hydrogenation Catalysts |
| Cost | The catalyst is derived from relatively inexpensive proline, but the stoichiometric borane reagent adds to the overall cost. | The use of ruthenium, a precious metal, and often complex chiral ligands can make the catalysts expensive. However, the extremely high TONs can offset this cost in large-scale applications.[7] |
| Stability & Handling | Can be sensitive to air and moisture, requiring careful handling and anhydrous reaction conditions.[2] | The catalysts are often air-sensitive and require handling in an inert atmosphere. |
| Equipment | Standard laboratory glassware is sufficient. | Requires high-pressure hydrogenation equipment. |
| Industrial Applications | Used in the synthesis of various pharmaceutical intermediates. For example, in the synthesis of the carbonic anhydrase inhibitor MK-0417.[4] | Widely used in industry for the synthesis of numerous chiral compounds, including the anti-inflammatory drug Naproxen and various pharmaceutical intermediates.[6] |
Conclusion: Making the Right Choice
The choice between CBS and Noyori hydrogenation catalysts is highly dependent on the specific requirements of the synthesis.
Choose CBS Catalysts when:
-
High enantioselectivity is required for aryl-alkyl ketones.
-
Access to high-pressure hydrogenation equipment is limited.
-
The cost of the stoichiometric borane reagent is not a limiting factor.
Choose Noyori Hydrogenation Catalysts when:
-
Exceptional enantioselectivity and very high turnover numbers are critical, particularly for large-scale synthesis.
-
A broad range of ketones, including functionalized substrates, needs to be reduced.
-
High-pressure hydrogenation facilities are available.
Both CBS and Noyori catalysts represent landmark achievements in asymmetric catalysis. A thorough understanding of their respective strengths, weaknesses, and operational requirements, as outlined in this guide, will empower researchers to make informed decisions and successfully implement these powerful tools in their synthetic endeavors.
References
- 1. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]
- 4. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 5. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Noyori Asymmetric Hydrogenation | Chem-Station Int. Ed. [en.chem-station.com]
- 7. benchchem.com [benchchem.com]
alternatives to (S)-2-Methyl-CBS-oxazaborolidine for ketone reduction
For researchers, scientists, and drug development professionals, the stereoselective synthesis of chiral alcohols is a critical step in the creation of complex molecules. The (S)-2-Methyl-CBS-oxazaborolidine catalyst has long been a staple for the asymmetric reduction of prochiral ketones. However, a range of powerful alternatives have emerged, offering advantages in terms of catalytic efficiency, substrate scope, and process sustainability. This guide provides an objective comparison of prominent alternatives, supported by experimental data, detailed protocols, and mechanistic insights to aid in the selection of the optimal method for a given synthetic challenge.
Key Alternatives to CBS Reduction
The primary alternatives to the Corey-Bakshi-Shibata (CBS) reduction fall into two major categories: transition metal-catalyzed hydrogenations and biocatalytic reductions.
-
Transition Metal-Catalyzed Hydrogenation and Transfer Hydrogenation: Pioneered by Noyori and others, these methods utilize chiral ligands in complex with metals such as ruthenium, rhodium, or iridium.[1] Hydrogenation employs hydrogen gas as the reductant, while transfer hydrogenation uses more easily handled hydrogen donors like isopropanol (B130326) or formic acid.[1] These methods are renowned for their high efficiency and broad substrate scope.[2][3]
-
Biocatalysis: Employing enzymes, typically ketoreductases (KREDs) or alcohol dehydrogenases (ADHs), this approach offers an environmentally benign route to chiral alcohols.[4][5] These enzymatic reductions can be performed using isolated enzymes or whole-cell systems, often in aqueous media under mild conditions, and are highly valued for their exceptional enantioselectivity.[4][6]
Performance Comparison: Reduction of Acetophenone (B1666503)
To illustrate the relative performance of these methods, the asymmetric reduction of acetophenone to 1-phenylethanol (B42297) is a well-studied benchmark. The following table summarizes typical experimental results for the CBS reduction and its leading alternatives.
| Method | Catalyst/Enzyme | Reductant | Solvent | Yield (%) | ee (%) | Configuration |
| CBS Reduction | This compound (10 mol%) | Borane-THF | THF | 97 | 96 | (R) |
| Asymmetric Transfer Hydrogenation | RuCl--INVALID-LINK-- | Formic Acid/Triethylamine | DMF | 97 | >99 | (R) |
| Biocatalytic Reduction | Lactobacillus kefir ketoreductase (whole cells) | Isopropanol (co-solvent) | Water/Hexane | >99 | >99 | (S) |
Experimental Protocols
Detailed methodologies for the asymmetric reduction of acetophenone using each of the compared methods are provided below.
This compound Reduction
Materials:
-
(S)-(-)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)
-
Borane-tetrahydrofuran complex (1 M in THF)
-
Acetophenone
-
Anhydrous Tetrahydrofuran (THF)
-
2 M Hydrochloric Acid
-
Dichloromethane
-
Saturated aqueous Sodium Bicarbonate
-
Brine
-
Anhydrous Magnesium Sulfate
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add (S)-(-)-2-Methyl-CBS-oxazaborolidine (0.1 mmol, 0.05 equiv.).
-
Add 1 mL of anhydrous THF.
-
Cool the flask to 0 °C in an ice-water bath.
-
Slowly add 2 mL of 1 M borane-THF solution (2 mmol, 1 equiv.) and stir for 30 minutes.
-
In a separate flask, dissolve acetophenone (240 mg, 2 mmol, 1 equiv.) in 3 mL of anhydrous THF.
-
Slowly add the acetophenone solution to the catalyst mixture over at least 10 minutes.
-
Stir the reaction mixture for 30 minutes.
-
Monitor the reaction by thin-layer chromatography.
-
Upon completion, quench the reaction by the slow addition of methanol at 0 °C.
-
Warm the mixture to room temperature and add 2 M HCl.
-
Extract the product with dichloromethane.
-
Wash the combined organic layers with saturated aqueous NaHCO₃ and brine, dry over MgSO₄, filter, and concentrate under reduced pressure.[7]
Noyori Asymmetric Transfer Hydrogenation
Materials:
-
RuCl--INVALID-LINK--
-
Acetophenone
-
Formic acid
-
Triethylamine
-
Anhydrous Dimethylformamide (DMF)
-
Water
Procedure:
-
In a round-bottom flask, prepare a 5:2 azeotropic mixture of formic acid and triethylamine.
-
To this mixture, add acetophenone (1.0 equiv) and the ruthenium catalyst (0.001-0.01 equiv).
-
Add anhydrous DMF.
-
Stir the reaction mixture at room temperature until completion, as monitored by TLC or GC.
-
Upon completion, add water to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum.[8]
Biocatalytic Reduction with Daucus carota (Carrot)
Materials:
-
Fresh carrots
-
Acetophenone
-
Water
-
Ethyl acetate (B1210297)
Procedure:
-
Wash and chop fresh carrots into small pieces (10 g).
-
Place the carrot pieces in an Erlenmeyer flask with water (40 mL).
-
Add acetophenone (100 mg).
-
Carry out the biotransformation in an orbital shaker at room temperature for 48 hours.
-
Monitor the reaction progress by taking a 2 mL aliquot and extracting with 1 mL of ethyl acetate for GC analysis.
-
Upon completion, filter the reaction mixture and extract the filtrate with ethyl acetate.
-
Dry the combined organic layers and concentrate under reduced pressure to obtain the product.[6]
Mechanistic Diagrams
The underlying mechanisms of these transformations dictate their stereochemical outcomes.
Caption: Catalytic cycle of the CBS reduction.
Caption: Simplified catalytic cycle for Noyori asymmetric hydrogenation.
Caption: General scheme for biocatalytic ketone reduction with cofactor regeneration.
Conclusion
The choice of method for asymmetric ketone reduction is highly dependent on the specific requirements of the synthesis.
-
The CBS reduction remains a reliable and effective method, particularly for laboratory-scale synthesis where the handling of borane reagents is manageable.[1][9]
-
Noyori's asymmetric hydrogenation and transfer hydrogenation offer exceptional catalytic turnover numbers and a broad substrate scope, making them highly suitable for industrial applications.[2][3] The use of milder reducing agents in transfer hydrogenation enhances its practicality.[1]
-
Biocatalysis stands out as a green and highly selective alternative.[4] With ongoing advancements in enzyme engineering, the substrate scope and robustness of ketoreductases are continually expanding, positioning them as a go-to solution for sustainable pharmaceutical manufacturing.[5]
By considering the comparative data, experimental protocols, and mechanistic underpinnings presented in this guide, researchers can make informed decisions to select the most appropriate and efficient method for their asymmetric ketone reduction needs.
References
- 1. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
- 2. Noyori Asymmetric Hydrogenation | Chem-Station Int. Ed. [en.chem-station.com]
- 3. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]
- 4. Origins of stereoselectivity in evolved ketoreductases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ketoreductase biocatalyst: Significance and symbolism [wisdomlib.org]
- 6. Tween® 20-Enhanced Bioreduction of Acetophenones Promoted by Daucus carota Root - PMC [pmc.ncbi.nlm.nih.gov]
- 7. books.rsc.org [books.rsc.org]
- 8. Noyori Asymmetric Transfer Hydrogenation | Chem-Station Int. Ed. [en.chem-station.com]
- 9. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
A Comparative Guide to Ketone Reduction: CBS vs. Biocatalytic Methods
For Researchers, Scientists, and Drug Development Professionals
The enantioselective reduction of prochiral ketones to form chiral alcohols is a cornerstone of modern asymmetric synthesis, critical for the production of pharmaceuticals and other high-value chemicals. Among the premier methods to achieve this are the chemical-catalytic Corey-Bakshi-Shibata (CBS) reduction and biocatalytic methods employing enzymes like ketoreductases (KREDs). This guide provides an objective comparison of these two powerful techniques, supported by experimental data, detailed protocols, and process visualizations to aid researchers in selecting the optimal method for their synthetic challenges.
At a Glance: Performance Comparison
Both CBS and biocatalytic reductions consistently deliver high enantioselectivity. However, they operate under fundamentally different conditions, leading to significant trade-offs in process parameters such as reaction environment, temperature, and sustainability metrics. The choice of method often depends on the specific substrate, scale, and process constraints.
Below is a summary of quantitative data for the reduction of acetophenone (B1666503), a common benchmark substrate, using both methods.
| Parameter | CBS Reduction | Biocatalytic (KRED) Reduction | Key Considerations |
| Substrate | Acetophenone | Acetophenone | A standard prochiral aryl-alkyl ketone. |
| Yield | 97%[1] | >95% (conversion-based) | Both methods can achieve high yields. |
| Enantiomeric Excess (ee) | 96% (R)-alcohol[1] | >99% (R)-alcohol[2] | KREDs often provide slightly higher enantiopurity. |
| Reaction Temperature | -30°C to Room Temp.[1][3] | ~30°C | CBS reductions often require cryogenic conditions for optimal selectivity.[3] |
| Solvent System | Anhydrous Organic (e.g., THF)[1][3] | Aqueous Buffer (e.g., Phosphate) | Biocatalysis offers a greener alternative by avoiding organic solvents. |
| Catalyst Loading | 5-10 mol%[1] | Typically 1% w/w enzyme loading or less[2] | Both are catalytic, but loadings are measured differently. |
| Key Reagents | Oxazaborolidine catalyst, Borane (B79455) (BH₃) source[4] | KRED enzyme, NAD(P)H cofactor, Cofactor regeneration system[2] | Biocatalysis requires a more complex, multi-component system. |
| Space-Time Yield (STY) | Not typically reported | 562.8 g L⁻¹ d⁻¹[2] | STY is a key metric for process efficiency in biocatalysis, highlighting its potential for high throughput.[5][6][7] |
Experimental Workflows and Mechanisms
The operational workflows for CBS and biocatalytic reductions are distinct, reflecting their different catalytic systems. The CBS reduction is a purely chemical process, while biocatalysis relies on an enzymatic cycle.
Detailed Experimental Protocols
The following are representative protocols for the reduction of an acetophenone derivative using both methods.
Protocol 1: CBS Reduction of 4'-Fluoroacetophenone[1]
Materials:
-
(R)-2-Methyl-CBS-oxazaborolidine (1.0 M in toluene)
-
Borane-dimethyl sulfide (B99878) complex (BMS, ~10 M)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
2 M Hydrochloric acid
-
Nitrogen or Argon gas for inert atmosphere
Procedure:
-
Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet is charged with anhydrous THF (40 mL).
-
Catalyst Addition: The flask is cooled to -30 °C in an isopropanol/dry ice bath. (R)-2-Methyl-CBS-oxazaborolidine (1.0 M in toluene, 2.0 mL, 2.0 mmol, 10 mol%) is added via syringe.
-
Substrate Addition: A solution of 4'-fluoroacetophenone (2.76 g, 20.0 mmol) in anhydrous THF (10 mL) is added dropwise to the stirred catalyst solution over 15 minutes, maintaining the temperature at -30 °C.
-
Reducing Agent Addition: Borane-dimethyl sulfide complex (1.8 mL, ~18 mmol, 0.9 eq) is added dropwise over 30 minutes. The reaction progress is monitored by thin-layer chromatography (TLC).
-
Quenching: Upon completion, the reaction is quenched by the slow, dropwise addition of methanol (5 mL) at -30 °C. The mixture is then allowed to warm to room temperature.
-
Work-up: 2 M HCl (20 mL) is added, and the mixture is stirred for 30 minutes. The aqueous layer is extracted with dichloromethane (3 x 30 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (B86663), filtered, and concentrated under reduced pressure to yield the crude product, which can be further purified by column chromatography.
Protocol 2: KRED-Catalyzed Reduction of a Halogenated Acetophenone[2]
Materials:
-
Ketoreductase (KRED)
-
Glucose Dehydrogenase (GDH) for cofactor regeneration
-
Nicotinamide adenine (B156593) dinucleotide phosphate (B84403) (NADP⁺)
-
Halogenated acetophenone substrate
-
D-Glucose
-
Potassium phosphate buffer (e.g., 100 mM, pH 7.0)
-
Magnesium sulfate (MgSO₄)
-
Isopropanol (for cell lysis if using whole cells)
-
Ethyl acetate (B1210297) (for extraction)
Procedure:
-
Reaction Mixture Preparation: In a temperature-controlled vessel, prepare the reaction buffer by dissolving D-glucose (1.1 eq), NADP⁺ (e.g., 1 g/L), and MgSO₄ (e.g., 2 mM) in potassium phosphate buffer.
-
Enzyme Addition: Add the KRED and GDH enzymes to the buffer. If using whole cells expressing the enzymes, the cells are first suspended in the buffer.
-
Substrate Addition: The acetophenone substrate (1.0 eq) is added to the reaction mixture. The substrate may be added neat or as a solution in a water-miscible co-solvent if solubility is low.
-
Reaction Conditions: The reaction is maintained at a constant temperature (e.g., 30 °C) and pH (e.g., 7.0, controlled by base addition) with gentle agitation.
-
Monitoring: The reaction is monitored for conversion by HPLC or GC analysis of aliquots.
-
Work-up and Extraction: Once the reaction reaches completion, the mixture is typically saturated with NaCl and extracted with an organic solvent such as ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to yield the chiral alcohol product.
Concluding Remarks
CBS Reduction remains a highly reliable and predictable method for asymmetric ketone reduction. Its primary advantages are its broad substrate scope and the well-understood mechanism that allows for predictable stereochemical outcomes.[3][4] However, it requires stoichiometric amounts of borane reagents, anhydrous and often cryogenic conditions, and uses organic solvents, which can be drawbacks in terms of safety, cost, and environmental impact on an industrial scale.[3]
Biocatalytic Reduction using ketoreductases has emerged as a powerful and green alternative. Its key strengths include extremely high enantioselectivity (>99% ee is common), mild reaction conditions (ambient temperature and pressure in water), and the biodegradability of the catalyst.[8] Through protein engineering, enzymes can be tailored to accept non-natural substrates and tolerate industrial process conditions.[2] The main challenges include the need for a cofactor regeneration system and the potential for limited substrate scope or enzyme inhibition, though these are active areas of research and development.[2]
For drug development professionals, the choice between these methods will be guided by a balance of factors including speed, scale, cost, substrate compatibility, and sustainability goals. For early-stage discovery where diverse substrates are tested, the broad applicability of CBS reduction may be advantageous. For large-scale manufacturing where efficiency, safety, and green chemistry are paramount, an optimized biocatalytic process often proves superior.
References
- 1. benchchem.com [benchchem.com]
- 2. Engineering ketoreductases for the enantioselective synthesis of chiral alcohols - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01474F [pubs.rsc.org]
- 3. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Biocatalysis making waves in organic chemistry - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00100K [pubs.rsc.org]
- 6. The rise of continuous flow biocatalysis – fundamentals, very recent developments and future perspectives - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D0RE00335B [pubs.rsc.org]
- 7. Ketoreductase catalyzed stereoselective bioreduction of α-nitro ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Advances in the enzymatic reduction of ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
Mechanistic Validation of the CBS Reduction Transition State Model: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The Corey-Bakshi-Shibata (CBS) reduction is a cornerstone of asymmetric synthesis, renowned for its ability to convert prochiral ketones to chiral secondary alcohols with high enantioselectivity.[1][2] The predictive power of the CBS reduction lies in its well-defined transition state model. This guide provides an objective comparison of the CBS reduction's performance with alternative methods, supported by experimental data, and delves into the mechanistic studies that have validated and refined its transition state model.
The CBS Reduction Transition State Model
The enantioselectivity of the CBS reduction is rationalized by a boat-like six-membered ring transition state.[3] In this model, the oxazaborolidine catalyst coordinates to both the borane (B79455) reducing agent and the ketone substrate. The stereochemical outcome is dictated by the steric interactions between the substituents on the ketone and the catalyst, with the larger substituent of the ketone preferentially occupying a pseudo-equatorial position to minimize steric hindrance.[3]
However, recent computational and experimental studies have revealed that the classic model based solely on steric repulsion is an oversimplification.[4] While steric effects are significant, London dispersion forces, a type of attractive noncovalent interaction, have been shown to be equally, and in some cases, more important in determining the enantioselectivity.[4] This refined understanding has led to the development of new, more selective catalysts.
Performance Comparison: CBS Reduction vs. Alternatives
The CBS reduction is often compared with other powerful asymmetric reduction methods, such as the Noyori asymmetric hydrogenation and the Midland Alpine-Borane reduction. The choice of method often depends on the specific substrate, desired stereochemical outcome, and practical considerations like catalyst availability and reaction conditions.
Below is a comparative summary of the performance of these methods for the reduction of acetophenone (B1666503), a common benchmark substrate.
| Method | Catalyst/Reagent | Substrate | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| CBS Reduction | (S)-Me-CBS-oxazaborolidine / BH₃·THF | Acetophenone | High | >95 | [5][6][7] |
| Noyori Asymmetric Hydrogenation | Ru(II)-TsDPEN | Acetophenone | Quantitative | 99 | [8] |
| Midland Alpine-Borane Reduction | Alpine-Borane | Acetophenone | Slow, low ee | Disappointing | [9] |
Note: The Midland Alpine-Borane reduction is generally more effective for acetylenic ketones and aldehydes rather than aryl alkyl ketones like acetophenone under standard conditions.[9][10]
Mechanistic Validation: Experimental Evidence
The CBS reduction transition state model has been rigorously investigated through a combination of kinetic isotope effect (KIE) studies and computational modeling using Density Functional Theory (DFT).
Kinetic Isotope Effect (KIE) Studies
KIEs are a powerful tool for probing the rate-determining step and the geometry of the transition state of a reaction.[11][12] In the context of the CBS reduction, 13C and 2H KIE measurements have provided strong evidence that the hydride transfer from the borane to the ketone carbonyl is the rate-determining step.[13][14] These studies involve the synthesis of isotopically labeled substrates and precise measurement of the reaction rates of the labeled and unlabeled molecules. The observed isotope effects are then compared with theoretical values calculated from computational models of the proposed transition states.[15]
Computational Modeling (DFT)
DFT calculations have been instrumental in providing a detailed, three-dimensional picture of the CBS reduction transition state.[4] These computational studies allow for the optimization of the geometries of the reactants, transition states, and products, and the calculation of their relative energies. By comparing the calculated energy barriers for different possible transition state structures, researchers can predict which pathway is favored and thus the stereochemical outcome of the reaction. These computational models have been crucial in demonstrating the importance of London dispersion forces in addition to steric effects in controlling the enantioselectivity.[4]
Experimental Protocols
General Experimental Protocol for CBS Reduction of Acetophenone
This protocol is a representative example for the asymmetric reduction of acetophenone using an in-situ generated oxazaborolidine catalyst.[5]
Materials:
-
(S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol
-
Trimethylborate
-
Borane-THF solution (1 M)
-
Acetophenone
-
Tetrahydrofuran (THF), anhydrous
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
A 25 mL round-bottom flask equipped with a magnetic stir bar is charged with (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol (25.5 mg, 0.1 mmol, 0.05 equiv.).
-
The flask is fitted with a gas-inlet adapter and flushed with an inert gas (nitrogen or argon) for at least 10 minutes.
-
Anhydrous THF (1 mL) and trimethylborate (12.5 µL, 0.11 mmol, 0.055 equiv.) are added at room temperature, and the solution is stirred for 30 minutes.
-
An additional 1 mL of THF is added, followed by 2 mL (2 mmol, 1 equiv.) of a 1 M borane-THF solution.
-
A solution of acetophenone (240 mg, 234 µL, 2 mmol, 1 equiv.) in 3 mL of THF is added slowly over at least 10 minutes.
-
The reaction mixture is stirred for 30 minutes.
-
The reaction is quenched by the slow addition of methanol (B129727) (1 mL), followed by 1 M HCl (3 mL).
-
The mixture is stirred for an additional 30 minutes.
-
The product is extracted with diethyl ether, and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel.
-
The enantiomeric excess of the resulting 1-phenylethanol (B42297) is determined by chiral HPLC analysis.
Protocol for Kinetic Isotope Effect (KIE) Measurements
A detailed, step-by-step protocol for KIE measurements is highly specific to the instrumentation and the particular reaction being studied. However, the general workflow involves the following key steps:
-
Synthesis of Isotopically Labeled Substrates: This involves preparing the ketone with a specific atom (e.g., the carbonyl carbon or a hydrogen atom) replaced by its heavier isotope (e.g., 13C or 2H).
-
Competitive Reaction: A mixture of the labeled and unlabeled substrate is subjected to the CBS reduction conditions. The reaction is allowed to proceed to a specific conversion (e.g., 50% or >95%).
-
Separation and Analysis: The unreacted starting material and the alcohol product are carefully separated.
-
Isotopic Ratio Measurement: The ratio of the heavy to light isotope in both the recovered starting material and the product is precisely measured using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or Isotope Ratio Mass Spectrometry (IRMS).[12][16]
-
Calculation of KIE: The KIE is calculated from the change in the isotopic ratio between the starting material and the product.
Protocol for DFT Calculations
The specifics of DFT calculations can vary significantly based on the software package and computational resources. A general outline is as follows:
-
Model Building: A 3D model of the proposed transition state assembly, including the oxazaborolidine catalyst, borane, and ketone substrate, is constructed.
-
Geometry Optimization: The geometry of the transition state is optimized using a specific DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G*). This process finds the lowest energy arrangement of the atoms in the transition state.
-
Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm that it is a true transition state (characterized by a single imaginary frequency) and to obtain the zero-point vibrational energies.
-
Energy Calculation: The electronic energies of the optimized reactants and transition state are calculated at a higher level of theory or with a larger basis set to obtain more accurate energy barriers.
-
Analysis: The calculated energy barriers for the competing transition states leading to the different enantiomers are compared to predict the enantioselectivity of the reaction.
Visualizations
Caption: The catalytic cycle of the Corey-Bakshi-Shibata (CBS) reduction.
Caption: A typical experimental workflow for performing a CBS reduction.
References
- 1. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Corey-Bakshi-Shibata (CBS) Reduction | Chem-Station Int. Ed. [en.chem-station.com]
- 4. London Dispersion Interactions Rather than Steric Hindrance Determine the Enantioselectivity of the Corey–Bakshi–Shibata Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. books.rsc.org [books.rsc.org]
- 6. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. CBS reduction of acetophenone followed by 11B NMR - Magritek [magritek.com]
- 8. nobelprize.org [nobelprize.org]
- 9. scispace.com [scispace.com]
- 10. chemtube3d.com [chemtube3d.com]
- 11. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 12. chemistry.illinois.edu [chemistry.illinois.edu]
- 13. researchgate.net [researchgate.net]
- 14. publications.iupac.org [publications.iupac.org]
- 15. researchgate.net [researchgate.net]
- 16. Advances in Kinetic Isotope Effect Measurement Techniques for Enzyme Mechanism Study - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Confirming the Absolute Stereochemistry of CBS Reduction Products
For researchers, scientists, and drug development professionals, the Corey-Bakshi-Shibata (CBS) reduction stands as a powerful and widely used method for the enantioselective synthesis of chiral alcohols. The predictability and high enantioselectivity of this reaction make it a valuable tool in the synthesis of complex molecules, including active pharmaceutical ingredients. However, the synthesis of a chiral molecule is only part of the challenge; unambiguous confirmation of its absolute stereochemistry is a critical subsequent step. This guide provides a comprehensive comparison of the most common and reliable methods for determining the absolute configuration of chiral alcohols produced via CBS reduction: Mosher's Ester Analysis, Single-Crystal X-ray Crystallography, and Vibrational Circular Dichroism (VCD).
Comparison of Key Analytical Methods
The choice of method for determining absolute stereochemistry depends on several factors, including the physical properties of the sample, the amount of material available, the required accuracy, and the available instrumentation. The following table summarizes the key performance metrics for each technique.
| Feature | Mosher's Ester Analysis (NMR) | Single-Crystal X-ray Crystallography | Vibrational Circular Dichroism (VCD) |
| Principle | Analysis of chemical shift differences in ¹H NMR spectra of diastereomeric esters (Mosher's esters). | Diffraction of X-rays by a single, well-ordered crystal.[1] | Differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution. |
| Sample State | Solution | Solid (single crystal required)[2][3] | Solution or neat liquid[3] |
| Sample Amount | Sub-milligram to milligrams[3] | Micrograms to milligrams[3] | Milligrams[3] |
| Analysis Time | 4-6 hours of active effort over 1-2 days.[4] | Days to weeks (including crystallization).[3] | 1-12 hours for data acquisition, with subsequent computational analysis that can take up to a week.[2] |
| Instrumentation | High-field Nuclear Magnetic Resonance (NMR) spectrometer. | Single-crystal X-ray diffractometer. | VCD spectrometer. |
| Data Analysis | Comparison of ¹H NMR chemical shifts (Δδ = δS - δR) to an empirical model.[3] | Solution of the electron density map and refinement of the crystal structure. | Comparison of the experimental VCD spectrum with quantum mechanically calculated spectra for both enantiomers.[5] |
| Advantages | Requires only a standard NMR spectrometer; relatively small sample amount needed; can be performed on non-crystalline samples. | Provides the unambiguous, definitive absolute configuration; also reveals the complete 3D structure of the molecule.[1] | Applicable to a wide range of molecules in solution, including those that are difficult to crystallize[2][6]; provides conformational information.[7] |
| Disadvantages | Requires chemical derivatization, which can be challenging for sterically hindered alcohols[8]; interpretation of NMR data can be complex for molecules with overlapping signals[9]; empirical model has known limitations. | The primary challenge is growing a diffraction-quality single crystal, which can be a significant bottleneck.[2][6][9] | Requires specialized instrumentation; interpretation relies on accurate computational modeling, which can be challenging for highly flexible molecules.[10] |
Experimental Protocols
Detailed and consistent experimental protocols are crucial for obtaining reliable and reproducible results. Below are step-by-step guides for a typical CBS reduction and the subsequent determination of the absolute stereochemistry of the resulting chiral alcohol using the three discussed analytical methods.
A. Corey-Bakshi-Shibata (CBS) Reduction
This protocol describes a general procedure for the asymmetric reduction of a prochiral ketone to a chiral secondary alcohol.
Materials:
-
Prochiral ketone
-
(R)- or (S)-2-Methyl-CBS-oxazaborolidine solution (e.g., 1 M in toluene)
-
Borane-tetrahydrofuran complex solution (BH₃·THF, e.g., 1 M in THF)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), add the CBS catalyst solution (e.g., 0.1 equivalents) to a flame-dried flask containing anhydrous THF.
-
Addition of Borane: Cool the solution to 0 °C and slowly add the BH₃·THF solution (e.g., 0.6 equivalents). Stir for 10-15 minutes at this temperature.
-
Addition of Ketone: Cool the reaction mixture to the desired temperature (typically between -78 °C and room temperature, depending on the substrate). Slowly add a solution of the prochiral ketone (1 equivalent) in anhydrous THF.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Quenching: Once the reaction is complete, slowly add methanol to quench the excess borane.
-
Workup: Allow the mixture to warm to room temperature. Add saturated aqueous NH₄Cl solution.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude alcohol by flash column chromatography on silica (B1680970) gel to obtain the desired chiral alcohol.
B. Mosher's Ester Analysis
This protocol outlines the preparation and ¹H NMR analysis of diastereomeric Mosher's esters to determine the absolute configuration of a chiral secondary alcohol.[11]
Materials:
-
Chiral alcohol (product from CBS reduction)
-
(R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl)
-
(S)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((S)-MTPA-Cl)
-
Anhydrous pyridine (B92270) or other suitable base (e.g., DMAP)
-
Anhydrous dichloromethane (B109758) (DCM) or chloroform-d (B32938) (CDCl₃) for NMR
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Esterification (two parallel reactions):
-
Reaction 1 ((S)-MTPA ester): In a clean, dry NMR tube or small vial, dissolve the chiral alcohol (e.g., 1-5 mg) in anhydrous deuterated chloroform (B151607) (CDCl₃) or dichloromethane (DCM). Add anhydrous pyridine (e.g., 1.5-2 equivalents). Add (R)-MTPA-Cl (1.1-1.2 equivalents) and mix thoroughly.
-
Reaction 2 ((R)-MTPA ester): In a separate NMR tube or vial, repeat the procedure using (S)-MTPA-Cl.
-
-
Reaction Monitoring: Allow the reactions to proceed at room temperature for several hours or until completion, which can be monitored by TLC or ¹H NMR.
-
Workup (if necessary): If purification is required, dilute the reaction mixture with DCM, wash with saturated aqueous NaHCO₃, then brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
NMR Analysis: Acquire high-resolution ¹H NMR spectra for both the (S)-MTPA and (R)-MTPA esters.
-
Data Analysis:
-
Assign the proton signals for both diastereomers. 2D NMR techniques like COSY may be helpful.
-
Calculate the chemical shift differences (Δδ) for corresponding protons in the two diastereomers using the formula: Δδ = δ(S-MTPA ester) - δ(R-MTPA ester).
-
Apply the Mosher's model: Protons on one side of the plane defined by the C=O and C-CF₃ bonds of the MTPA moiety will exhibit positive Δδ values, while those on the other side will have negative Δδ values. This pattern allows for the assignment of the absolute configuration of the carbinol center.
-
C. Single-Crystal X-ray Crystallography
This protocol provides a general workflow for determining the absolute configuration of a chiral alcohol by X-ray crystallography.
Procedure:
-
Crystallization:
-
Dissolve the purified chiral alcohol in a suitable solvent or solvent mixture.
-
Induce crystallization by slow evaporation, vapor diffusion of an anti-solvent, or slow cooling. This is often the most challenging and time-consuming step.
-
-
Crystal Mounting and Data Collection:
-
Select a single crystal of suitable size and quality.
-
Mount the crystal on a goniometer head.
-
Collect X-ray diffraction data using a single-crystal X-ray diffractometer. Data is typically collected at low temperatures (e.g., 100 K) to minimize thermal motion.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of reflection intensities.
-
Solve the crystal structure to obtain an initial model of the molecule.
-
Refine the structural model against the experimental data.
-
-
Absolute Configuration Determination:
-
The absolute configuration is determined by analyzing the anomalous dispersion effects in the diffraction data. The Flack parameter is a key indicator, with a value close to 0 indicating the correct absolute configuration has been determined.
-
D. Vibrational Circular Dichroism (VCD)
This protocol describes the general steps for determining the absolute configuration of a chiral alcohol using VCD spectroscopy.
Procedure:
-
Sample Preparation: Dissolve the chiral alcohol in a suitable solvent (e.g., CDCl₃) at a concentration sufficient to obtain a good quality spectrum (typically in the millimolar range).[5]
-
VCD Spectrum Acquisition:
-
Record the VCD and infrared (IR) spectra of the sample using a VCD spectrometer.
-
Multiple scans are typically averaged to improve the signal-to-noise ratio.
-
-
Computational Modeling:
-
Perform a conformational search for the chiral alcohol using computational chemistry software.
-
For each low-energy conformer, calculate the theoretical VCD and IR spectra for one enantiomer (e.g., the R-enantiomer) using Density Functional Theory (DFT).
-
-
Spectral Comparison and Assignment:
-
Boltzmann-average the calculated spectra of the individual conformers to obtain the final theoretical spectrum for the R-enantiomer.
-
The theoretical spectrum for the S-enantiomer is the mirror image of the R-enantiomer's spectrum.
-
Compare the experimental VCD spectrum with the calculated spectra for both the R and S enantiomers. The absolute configuration is assigned based on which calculated spectrum provides the best match to the experimental data.[5]
-
Conclusion
The confirmation of absolute stereochemistry is a non-trivial but essential step in modern organic synthesis and drug development. While single-crystal X-ray crystallography remains the gold standard for its unambiguous results, its requirement for a high-quality crystal can be a significant hurdle. Mosher's ester analysis provides a valuable alternative that leverages standard NMR spectroscopy, though it is not without its own challenges in terms of derivatization and spectral interpretation. Vibrational Circular Dichroism has emerged as a powerful technique for determining the absolute configuration of molecules in solution, bridging the gap for non-crystalline samples. The choice of the most appropriate method will ultimately be guided by the specific properties of the CBS reduction product and the resources available to the researcher. A thorough understanding of the principles, advantages, and limitations of each technique is paramount for the successful and confident assignment of absolute stereochemistry.
References
- 1. benchchem.com [benchchem.com]
- 2. spark904.nl [spark904.nl]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. spectroscopyeurope.com [spectroscopyeurope.com]
- 6. schrodinger.com [schrodinger.com]
- 7. Stereochemistry of natural products from vibrational circular dichroism - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. individual.utoronto.ca [individual.utoronto.ca]
- 9. organic chemistry - How does the Mosher ester method allow determination of absolute configuration of secondary alcohols - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
A Comparative Analysis of Substituted Oxazaborolidine Catalysts for Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
The enantioselective reduction of prochiral ketones to chiral secondary alcohols is a fundamental transformation in the synthesis of pharmaceuticals and other fine chemicals. Oxazaborolidine catalysts, particularly those developed by Corey, Bakshi, and Shibata (CBS), have emerged as powerful tools for achieving high levels of stereocontrol in these reactions.[1][2] This guide provides a comparative study of different substituted oxazaborolidine catalysts, offering an objective analysis of their performance based on experimental data. We will explore variations in the substituent on the boron atom, modifications of the chiral amino alcohol backbone, and the impact of immobilization on a solid support.
Performance Comparison of Substituted Oxazaborolidine Catalysts
The efficacy of an oxazaborolidine catalyst is primarily evaluated by the chemical yield and the enantiomeric excess (ee) of the desired alcohol enantiomer. The following tables summarize the performance of various substituted catalysts in the asymmetric reduction of acetophenone (B1666503), a common benchmark substrate.
Table 1: Influence of B-Substitution on Catalyst Performance
| Catalyst Precursor (Amino Alcohol) | B-Substituent | Yield (%) | ee (%) | Reference |
| (S)-α,α-Diphenyl-2-pyrrolidinemethanol | -H (in situ) | High | High | [1] |
| (S)-α,α-Diphenyl-2-pyrrolidinemethanol | -CH₃ | High | 91 | [1] |
| (S)-α,α-Diphenyl-2-pyrrolidinemethanol | -OCH₃ (in situ) | High | High | [3] |
| (1R,2S)-(-)-Norephedrine | -C₄H₉ | Good | High | [4] |
Table 2: Influence of Chiral Amino Alcohol Backbone on Catalyst Performance
| Chiral Amino Alcohol | Ketone Substrate | Yield (%) | ee (%) | Reference |
| (S)-α,α-Diphenyl-2-pyrrolidinemethanol | Acetophenone | 89 | 91 | [1] |
| (1S,2R)-(-)-cis-1-Amino-2-indanol | Acetophenone | 89 | 91 | [1] |
| Chiral Lactam Alcohol | Aryl Methyl Ketones | Good | 91-98 | [2] |
| (1R,2R)-2-Amino-1-phenylpropane-1,3-diol derivatives | Aromatic Ketones | Good | up to 94 | [5] |
Table 3: Performance of a Polymer-Supported Oxazaborolidine Catalyst
| Catalyst Type | Support | Ketone Substrate | Yield (%) | ee (%) | Recyclability | Reference |
| Silica-supported oxazaborolidine | Silica | Acetophenone | Good | High | Yes | [6] |
Experimental Protocols
Detailed methodologies are crucial for the successful application of these catalysts. Below are representative experimental protocols for the in-situ generation and use of different substituted oxazaborolidine catalysts.
Protocol 1: In-situ Generation and Use of a B-Methoxy-Oxazaborolidine Catalyst[3]
Materials:
-
(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol
-
Trimethylborate
-
Borane-THF solution (1 M)
-
Acetophenone
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a flame-dried, argon-purged round-bottom flask containing a magnetic stir bar, add (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol (0.05 equiv.).
-
Add anhydrous THF (1 mL) followed by trimethylborate (0.055 equiv.) at room temperature and stir the solution for 30 minutes.
-
Add 1 M borane-THF solution (1 equiv.) to the flask.
-
Slowly add a solution of acetophenone (1 equiv.) in anhydrous THF (3 mL) over at least 10 minutes.
-
Stir the reaction mixture for 30 minutes and monitor for completion by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of methanol (1 mL).
-
Stir the solution for 1 hour and then evaporate the volatiles under reduced pressure.
-
The crude product can be purified by column chromatography. The enantiomeric excess is determined by chiral HPLC or GC analysis.
Protocol 2: In-situ Generation and Use of an Oxazaborolidine Catalyst from (1S,2R)-(-)-cis-1-Amino-2-indanol[1]
Materials:
-
(1S,2R)-(-)-cis-1-Amino-2-indanol
-
Methyl iodide
-
Acetophenone
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
All reactions should be carried out under an inert atmosphere.
-
To a flask containing tetrabutylammonium borohydride (5 mmol) and (1S,2R)-(-)-cis-1-amino-2-indanol (10 mol%), add anhydrous THF.
-
Add methyl iodide (5 mmol) to the mixture.
-
Add a solution of acetophenone (5 mmol) in THF.
-
Stir the reaction at the desired temperature and monitor for completion.
-
Work-up the reaction and purify the product by column chromatography.
-
Determine the enantiomeric excess by chiral HPLC. It was noted that increasing the catalyst loading from 5 mol% to 10 mol% increased the enantiomeric excess.[1]
Visualizing the Catalytic Process
To better understand the principles of oxazaborolidine-catalyzed reductions, the following diagrams illustrate the general experimental workflow and the proposed catalytic cycle.
Caption: General experimental workflow for oxazaborolidine-catalyzed asymmetric ketone reduction.
Caption: Simplified mechanism of the Corey-Bakshi-Shibata (CBS) reduction.
Conclusion
The choice of substituent on the oxazaborolidine catalyst has a significant impact on its performance in asymmetric reductions. Modifications to the boron atom and the chiral amino alcohol backbone can be tailored to specific substrates to optimize both chemical yield and enantioselectivity. While homogeneous catalysts often exhibit high efficacy, polymer-supported versions offer the advantage of easier separation and recyclability, a key consideration for industrial applications.[6] The in-situ generation of these catalysts from readily available precursors provides a convenient and practical approach for their use in organic synthesis.[1][3] Researchers and drug development professionals are encouraged to consider the comparative data presented herein to select the most appropriate catalytic system for their specific synthetic challenges.
References
- 1. Application of In Situ Generated Chiral Oxazaborolidine Catalyst for the Enantioselective Reduction of Prochiral Ketones - IJPRS [ijprs.com]
- 2. mdpi.com [mdpi.com]
- 3. books.rsc.org [books.rsc.org]
- 4. Efficient Synthesis of B-Alkylated Oxazaborolidines Derived from Ephedrine and Norephedrine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. connectsci.au [connectsci.au]
- 6. researchgate.net [researchgate.net]
Revolutionizing Asymmetric Synthesis: A Comparative Review of Recent Advances in Corey-Bakshi-Shibata (CBS) Reduction
For researchers, scientists, and professionals in drug development, the quest for efficient and highly selective methods to create chiral molecules is a perpetual frontier. The Corey-Bakshi-Shibata (CBS) reduction has long been a cornerstone in the asymmetric synthesis of chiral alcohols from prochiral ketones. This guide provides a comprehensive review of recent advancements in CBS reduction, offering a comparative analysis against alternative methods, detailed experimental protocols, and a clear visualization of the underlying mechanisms.
The CBS reduction utilizes a chiral oxazaborolidine catalyst to stereoselectively deliver a hydride from a borane (B79455) reagent to a ketone, yielding a chiral secondary alcohol with high enantiomeric excess.[1] Its predictability, broad substrate scope, and typically high enantioselectivity (often exceeding 95% ee) have cemented its role in the synthesis of complex molecules, including natural products and pharmaceuticals.[1][2]
Recent research has focused on enhancing the practicality and expanding the applicability of the CBS reduction. Key areas of advancement include the development of more stable and recoverable catalysts, the use of in situ catalyst generation to improve reproducibility, and the optimization of reaction conditions for challenging substrates.[2][3][4]
Comparative Performance of CBS Reduction
The efficacy of the CBS reduction is best illustrated through a comparative analysis of its performance with various substrates. The following tables summarize the enantioselectivity and yield for the reduction of a range of ketones using the CBS method, including recent modifications, and provide a comparison with the prominent Noyori asymmetric hydrogenation.
Table 1: CBS Reduction of Aryl Methyl Ketones
| Entry | Substrate (Ketone) | Catalyst System | Conditions | Yield (%) | ee (%) | Reference |
| 1 | Acetophenone (B1666503) | (S)-Me-CBS / BH₃·THF | THF, rt | 95 | 96 | [5] |
| 2 | 2-Chloroacetophenone | (S)-Me-CBS / BH₃·THF | THF, rt | 92 | 98 | [5] |
| 3 | 3-Methoxyacetophenone | (S)-Me-CBS / BH₃·THF | THF, rt | 96 | 91 | [5] |
| 4 | 4-Phenylacetophenone | (S)-Me-CBS / BH₃·THF | THF, rt | 94 | 97 | [5] |
| 5 | α-Tetralone | (S)-Me-CBS / BH₃·THF | THF, rt | 90 | 85 | [5] |
Table 2: CBS Reduction of Aliphatic Ketones
| Entry | Substrate (Ketone) | Catalyst System | Conditions | Yield (%) | ee (%) | Reference |
| 1 | Pinacolone | in situ generated catalyst / p-iodophenoxyborane | THF, rt | 85 | 98 | [3] |
| 2 | Cyclohexyl methyl ketone | in situ generated catalyst / p-iodophenoxyborane | THF, rt | 88 | 90 | [3] |
| 3 | Benzylacetone | (S)-Me-CBS / BH₃·THF | THF, rt | - | 64 | [5] |
| 4 | Benzylacetone | in situ generated catalyst / BH₃·THF | THF, rt | - | 69 | [5] |
Table 3: CBS Reduction of α,β-Unsaturated Ketones
| Entry | Substrate (Ketone) | Catalyst System | Conditions | Yield (%) | ee (%) | Reference |
| 1 | Benzalacetone | Bu-CBS / Catecholborane | Toluene, -78 °C | - | 92 | [3] |
| 2 | Benzalacetone | in situ generated catalyst / p-iodophenoxyborane | THF, -40 °C | 85 | 90 | [3] |
Table 4: Performance Comparison: CBS Reduction vs. Noyori Asymmetric Hydrogenation for Acetophenone Reduction
| Method | Catalyst | Reducing Agent | Conditions | Yield (%) | ee (%) |
| CBS Reduction | (S)-Me-CBS (oxazaborolidine) | BH₃·THF | THF, rt | ~95 | ~96 |
| Noyori Hydrogenation | Ru(II)-TsDPEN | H₂ or HCOOH/NEt₃ | Various | >95 | >99 |
Experimental Protocols
To facilitate the application of these advanced techniques, detailed experimental methodologies for key reactions are provided below.
General Experimental Protocol for CBS Reduction of Acetophenone
Materials:
-
(R)-2-Methyl-CBS-oxazaborolidine (1.0 M in toluene)
-
Borane-tetrahydrofuran complex (BH₃·THF, 1.0 M in THF)
-
Acetophenone
-
Anhydrous Tetrahydrofuran (THF)
-
1 M Hydrochloric Acid (HCl)
Procedure:
-
A flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel under a nitrogen atmosphere is charged with (R)-2-Methyl-CBS-oxazaborolidine (0.1 eq).
-
Anhydrous THF is added to dissolve the catalyst.
-
The solution is cooled to 0 °C, and 1.0 M BH₃·THF solution (0.6 eq) is added dropwise. The mixture is stirred at room temperature for 1 hour to facilitate the formation of the catalyst-borane complex.
-
The flask is then cooled to the desired reaction temperature (e.g., 0 °C or room temperature).
-
A solution of acetophenone (1.0 eq) in anhydrous THF is added dropwise via the dropping funnel over a period of 30 minutes.
-
An additional amount of 1.0 M BH₃·THF solution (0.6 eq) is then added dropwise.
-
The reaction is stirred at the same temperature until completion, which can be monitored by Thin Layer Chromatography (TLC).
-
The reaction is quenched by the slow, dropwise addition of methanol at 0 °C.
-
The mixture is then warmed to room temperature and stirred for 30 minutes.
-
1 M HCl is added, and the mixture is stirred for another 30 minutes.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to yield the chiral alcohol.[6]
Mechanistic Insights and Visualizations
The high degree of enantioselectivity in the CBS reduction is attributed to a well-organized, six-membered ring transition state. The following diagrams, generated using the DOT language, illustrate the catalytic cycle and the proposed transition state model.
Caption: The catalytic cycle of the Corey-Bakshi-Shibata (CBS) reduction.
Caption: Transition state model for the CBS reduction showing dual activation.
The CBS catalyst acts as a bifunctional entity. The Lewis acidic boron atom within the oxazaborolidine ring coordinates to the ketone's carbonyl oxygen, activating it for reduction. Simultaneously, the Lewis basic nitrogen atom coordinates to the borane, positioning it for a face-selective intramolecular hydride transfer to the carbonyl carbon.[1] This dual activation within a sterically defined environment is the key to the high enantioselectivity of the reaction.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Recent development and improvement for boron hydride-based catalytic asymmetric reduction of unsymmetrical ketones - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
A Comparative Guide to Chiral Borane Reagents: Benchmarking CBS Catalysts
In the landscape of asymmetric synthesis, the enantioselective reduction of prochiral ketones to chiral secondary alcohols is a cornerstone transformation, critical for the production of pharmaceuticals and fine chemicals. Chiral borane (B79455) reagents have proven to be exceptionally versatile and effective for this purpose. Among them, the Corey-Bakshi-Shibata (CBS) catalysts, a class of chiral oxazaborolidines, are renowned for their high efficiency and selectivity.[1][2] This guide provides an objective comparison of CBS catalysts against other prominent chiral borane reagents, supported by experimental data, detailed protocols, and mechanistic diagrams to aid researchers, scientists, and drug development professionals in catalyst selection.
Overview of CBS Catalysts and Alternatives
CBS Catalysts (Oxazaborolidines): Developed by E.J. Corey, R.K. Bakshi, and S. Shibata, these catalysts are derived from chiral amino alcohols, with the proline-derived catalyst being one of the most common.[3] A key advantage of CBS catalysts is their catalytic nature; they are used in substoichiometric amounts (typically 1-10 mol%) in conjunction with a stoichiometric borane source like borane-THF (BH₃•THF) or borane-dimethyl sulfide (B99878) (BH₃•SMe₂).[4][5] This makes them highly atom-economical.[3] The CBS reduction is praised for its predictability, broad substrate scope, and excellent stereocontrol, often achieving enantiomeric excess (ee) values greater than 95%.[6]
Alternative Chiral Borane Reagents: A primary alternative class includes stoichiometric reagents derived from α-pinene, such as B-chlorodiisopinocampheylborane, commonly known as (-)-DIP-Chloride.[3] These reagents are used in stoichiometric amounts and are highly effective for the asymmetric reduction of various ketones, particularly aryl alkyl ketones.[3] Other chiral organoborane reagents include Alpine-Borane and various spiroborate esters, each with its own specific applications and advantages.[7][8]
Performance Comparison: Enantioselective Ketone Reduction
The efficacy of a chiral catalyst is primarily measured by its ability to provide high yield and high enantioselectivity. Acetophenone (B1666503) is a standard benchmark substrate for evaluating the performance of these reagents. The following tables summarize comparative data for the reduction of acetophenone and other ketones.
Table 1: Asymmetric Reduction of Acetophenone
| Catalyst/Reagent | Borane Source | Temp. (°C) | Yield (%) | ee (%) | Configuration | Stoichiometry |
| (S)-Methyl-CBS | BH₃•THF | 23 | High | >95 | R | Catalytic |
| (S)-Methyl-CBS | BH₃•SMe₂ | 25 | High | 92 | R | Catalytic |
| (-)-DIP-Chloride | - | -25 | 87 | 97 | S | Stoichiometric |
| Alpine-Borane® | - | -78 | - | 96 | S | Stoichiometric |
| Chiral Spiroborate Ester | BH₃•SMe₂ | RT | 98 | 99 | R | Catalytic |
Data compiled from multiple sources.[3][5][8][9] Note that the product configuration (R or S) depends on the chirality of the catalyst used.
Table 2: Asymmetric Reduction of Various Prochiral Ketones
| Substrate | Catalyst/Reagent | ee (%) |
| α-Tetralone | (S)-Methyl-CBS | 97 |
| 1-Indanone | (S)-Methyl-CBS | 95 |
| 3-Butyn-2-one, 4-phenyl- | (S)-Methyl-CBS | 96 |
| Propiophenone | (-)-DIP-Chloride | 98 |
| 2-Acetylnaphthalene | (-)-DIP-Chloride | 96 |
Data compiled from multiple sources.[3][10]
Data Interpretation: CBS catalysts consistently deliver excellent enantioselectivities (>95% ee) for a wide range of ketones using only catalytic amounts.[6] Stoichiometric reagents like (-)-DIP-Chloride also provide outstanding enantioselectivity, often for similar substrates.[3] The primary drawback of stoichiometric reagents is the need for a full equivalent of the chiral molecule, which can be costly and generates more waste.[3] Therefore, the catalytic nature of the CBS reduction often makes it a more practical and economical choice for both academic and industrial applications.[3][7]
Mechanistic Insights
The high enantioselectivity of the CBS reduction is explained by a well-defined catalytic cycle. The oxazaborolidine catalyst coordinates with the borane source, enhancing the Lewis acidity of the endocyclic boron atom and activating the borane as a hydride donor.[11] The ketone then coordinates to the catalyst in a sterically controlled manner, followed by an intramolecular hydride transfer through a six-membered transition state.[11]
Experimental Protocols
Reproducibility is key in scientific research. Below are representative protocols for the asymmetric reduction of a ketone using a CBS catalyst and a stoichiometric chiral borane reagent.
Protocol 1: General Procedure for CBS-Catalyzed Reduction of Acetophenone
Materials:
-
(S)-(-)-2-(Diphenylhydroxymethyl)pyrrolidine (CBS precursor)
-
Trimethylborate
-
Borane-tetrahydrofuran complex (BH₃•THF, 1 M solution)
-
Acetophenone
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol (B129727) (for quenching)
-
Standard workup reagents (e.g., 1 M HCl, saturated NaHCO₃, brine, Na₂SO₄)
Procedure:
-
Catalyst Formation (in situ): To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add (S)-(-)-2-(Diphenylhydroxymethyl)pyrrolidine (0.1 mmol).[11]
-
Add anhydrous THF (1 mL) followed by trimethylborate (0.11 mmol). Stir the solution at room temperature for 30 minutes.[11]
-
Add 1 M BH₃•THF solution (2 mL, 2 mmol).[11]
-
Reduction: Slowly add a solution of acetophenone (2 mmol) in anhydrous THF (3 mL) to the catalyst mixture over 10 minutes.[11]
-
Stir the reaction mixture for 30 minutes at room temperature. Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction to 0°C and slowly quench by adding methanol (2 mL).
-
Remove the solvent under reduced pressure. Dissolve the residue in diethyl ether and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification and Analysis: Purify the crude product by flash column chromatography. Determine the enantiomeric excess (ee) by chiral HPLC or GC analysis.
Protocol 2: Asymmetric Reduction of Acetophenone with (-)-DIP-Chloride
Materials:
-
(-)-B-Chlorodiisopinocampheylborane ((-)-DIP-Chloride)
-
Acetophenone
-
Anhydrous Tetrahydrofuran (THF) or Diethyl Ether
-
Pentane
Procedure:
-
Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve (-)-DIP-Chloride in anhydrous THF. Cool the solution to -25°C.[12]
-
Reduction: Add a solution of acetophenone in anhydrous THF to the (-)-DIP-Chloride solution.[12]
-
Stir the reaction mixture at -25°C and monitor its progress by TLC.
-
Work-up: Once the reaction is complete, remove the solvent under reduced pressure.
-
Add diethyl ether to the residue, followed by the addition of diethanolamine to precipitate a boron-diethanolamine complex.[12]
-
Filter the solid precipitate and wash it with pentane. The filtrate contains the desired chiral alcohol.
-
Purification and Analysis: Remove the solvent from the filtrate under reduced pressure and purify the product by chromatography or distillation. Determine the enantiomeric excess (ee) by chiral HPLC or GC analysis.
Logical Workflow for Catalyst Selection
Choosing the appropriate catalyst system involves a logical progression from initial screening to process optimization, especially in a drug development context.
Conclusion
Both CBS catalysts and stoichiometric chiral borane reagents like DIP-Chloride are powerful tools for the asymmetric synthesis of chiral alcohols.
-
CBS Catalysts offer the significant advantages of being catalytic, highly enantioselective for a broad range of substrates, and having a well-understood, predictable mechanism. This generally makes them the preferred choice for efficiency and atom economy.
-
Stoichiometric Reagents such as DIP-Chloride can provide exceptional enantioselectivity, sometimes surpassing catalytic methods for specific or sterically demanding substrates. However, their use at scale is often limited by cost and waste generation.
The selection between these systems should be guided by the specific substrate, the desired scale of the reaction, and considerations of cost and environmental impact. For researchers and drug development professionals, a preliminary screening of both catalytic and stoichiometric options, as outlined in the workflow, is a prudent strategy to identify the optimal conditions for synthesizing the target chiral molecule.
References
- 1. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Corey-Bakshi-Shibata (CBS) Reduction | Chem-Station Int. Ed. [en.chem-station.com]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. york.ac.uk [york.ac.uk]
- 11. books.rsc.org [books.rsc.org]
- 12. benchchem.com [benchchem.com]
Safety Operating Guide
Safe Disposal of (S)-2-Methyl-CBS-oxazaborolidine: A Step-by-Step Guide for Laboratory Professionals
Ensuring laboratory safety and regulatory compliance is paramount when handling reactive chemical reagents. This guide provides essential, step-by-step procedures for the proper disposal of (S)-2-Methyl-CBS-oxazaborolidine, a widely used chiral catalyst in asymmetric synthesis. The information herein is intended for researchers, scientists, and drug development professionals to facilitate safe laboratory operations and build trust in chemical handling protocols.
This compound is sensitive to moisture and reacts with water. This reactivity can be harnessed for a controlled hydrolysis, which serves as a neutralization method prior to disposal. The primary hydrolysis product is (S)-α,α-diphenylprolinol, a less hazardous organic compound. The general principle for the safe disposal of this compound is to first convert it into its hydrolysis products and then manage the resulting waste streams in accordance with institutional and local environmental regulations.
Key Reagents and Their Roles in Disposal
For a clear understanding of the chemical neutralization process, the following table summarizes the key reagents and their functions.
| Reagent | Chemical Formula | Role in Disposal |
| Methanol (B129727) | CH₃OH | A protic solvent used to quench the reactive nature of the oxazaborolidine and to convert the boron component into volatile trimethyl borate. |
| Dilute Hydrochloric Acid | HCl (aq) | Ensures the complete hydrolysis of the oxazaborolidine and any remaining borane (B79455) complexes. |
| Sodium Bicarbonate | NaHCO₃ | Used to neutralize the acidic solution after hydrolysis. |
| Brine (Saturated NaCl) | NaCl (aq) | Used during the extraction process to help separate the organic and aqueous layers. |
| Diethyl Ether | (C₂H₅)₂O | An organic solvent for extracting the hydrolysis product, (S)-α,α-diphenylprolinol. |
| Anhydrous Sodium Sulfate | Na₂SO₄ | A drying agent to remove residual water from the organic extract. |
Experimental Protocol for Disposal via Hydrolysis
This protocol details the controlled hydrolysis of this compound. This procedure should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.
1. Initial Quenching:
-
In a fume hood, place the container with the this compound waste (either as a solid or in a toluene (B28343) solution) in an ice bath to manage any potential exothermic reaction.
-
Slowly and carefully add methanol to the waste with stirring. The addition of a protic solvent like methanol will begin to break down the oxazaborolidine.[1]
2. Acidic Hydrolysis:
-
Once the initial reaction with methanol has subsided, slowly add a dilute aqueous solution of hydrochloric acid (e.g., 1 M HCl) to the mixture. This will ensure the complete hydrolysis of the CBS reagent to (S)-α,α-diphenylprolinol and boric acid derivatives.
3. Neutralization:
-
After complete hydrolysis, carefully neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate. Be cautious as this will generate carbon dioxide gas. Continue adding the bicarbonate solution until the gas evolution ceases and the pH of the aqueous layer is approximately neutral (pH 7).
4. Extraction of Organic Byproduct:
-
Transfer the neutralized mixture to a separatory funnel.
-
Extract the aqueous layer with a suitable organic solvent, such as diethyl ether (3 x 50 mL for a small-scale reaction).[2]
-
Combine the organic extracts.
5. Washing and Drying:
-
Wash the combined organic extracts with brine (saturated aqueous sodium chloride solution).
-
Dry the organic layer over an anhydrous drying agent, such as sodium sulfate.
6. Final Waste Segregation and Disposal:
-
Filter to remove the drying agent.
-
The dried organic solution, containing primarily (S)-α,α-diphenylprolinol and the extraction solvent, should be collected in a designated container for non-halogenated organic solvent waste.
-
The aqueous layer, containing inorganic boron salts and sodium chloride, should be collected in a designated container for aqueous waste.
-
All waste containers must be clearly labeled with their contents and disposed of through an approved hazardous waste management service, in accordance with local and institutional regulations.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling (S)-2-Methyl-CBS-oxazaborolidine
For Immediate Reference: Essential Safety and Handling Protocols for (S)-2-Methyl-CBS-oxazaborolidine
This compound is a powerful chiral catalyst widely used in asymmetric synthesis. Due to its reactivity and potential hazards, strict adherence to safety protocols is paramount to ensure the well-being of laboratory personnel and the integrity of experimental outcomes. This guide provides detailed procedural information for the safe handling, storage, and disposal of this reagent, both in its solid form and as a solution in toluene (B28343).
Hazard Identification and Personal Protective Equipment (PPE)
This compound presents several hazards that necessitate the use of appropriate personal protective equipment. The primary risks include harm if swallowed, severe eye damage, and potential skin and respiratory irritation.[1][2][3] When in a toluene solution, the flammability of the solvent adds a significant fire risk.[2][4]
Summary of Required Personal Protective Equipment
| Protection Type | Solid Form | Toluene Solution | Specifications |
| Eye Protection | Chemical safety goggles | Chemical safety goggles or a face shield | Must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[2][5] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | Chemical-resistant gloves (e.g., Nitrile) | Select gloves tested to EN 374 (Europe) or F739 (US).[6] Change gloves every 30-60 minutes or immediately if contaminated.[7] |
| Skin and Body Protection | Laboratory coat | Flame-retardant laboratory coat | Wear appropriate protective clothing to prevent skin exposure.[2][5] |
| Respiratory Protection | N95 dust mask or NIOSH/MSHA approved respirator | Respirator with a filter for organic vapors (e.g., type ABEK EN14387) | Required when working outside of a fume hood or if dust/vapors may be generated.[1][4] |
Operational Procedures: A Step-by-Step Guide
1. Preparation and Handling in a Controlled Environment:
-
Ventilation: Always handle this compound in a well-ventilated area. A certified chemical fume hood is essential to minimize inhalation exposure.
-
Inert Atmosphere: This reagent is sensitive to moisture and air.[6] For optimal performance and safety, handle under an inert atmosphere (e.g., nitrogen or argon).
-
Avoiding Ignition Sources (Toluene Solution): When working with the toluene solution, ensure all potential ignition sources (open flames, hot surfaces, sparks) are eliminated.[2] Use non-sparking tools and ground all equipment to prevent static discharge.[2]
2. Weighing and Transferring the Reagent:
-
Solid Form:
-
To prevent dust generation, do not use air hoses for cleaning.[3]
-
Carefully weigh the required amount in a tared, sealed container within the fume hood.
-
Use dry, clean spatulas and other equipment.
-
-
Toluene Solution:
-
Transfer the solution using a syringe or cannula under an inert atmosphere.
-
Ensure the container is tightly closed after use.[2]
-
3. In Case of a Spill:
-
Minor Spills:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, clean up the spill immediately.[3]
-
For solid spills, avoid generating dust.[3][6] Use a dry clean-up procedure and vacuum up the material with an explosion-proof vacuum if available.[3]
-
For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.
-
Decontaminate the area with a suitable solvent.
-
-
Major Spills:
Workflow for Handling this compound
Caption: A flowchart outlining the key steps for the safe handling of this compound.
Storage and Disposal Plans
1. Storage:
-
Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents, bases, and strong acids.[2]
-
Keep the container tightly sealed to prevent contact with moisture and air.[2]
-
For the toluene solution, store in a designated flammables area.[2]
-
It is recommended to store under an inert atmosphere (nitrogen).[2]
2. Disposal:
-
Dispose of waste this compound and any contaminated materials as hazardous waste.
-
All disposal practices must be in accordance with federal, state, and local regulations.
-
Do not dispose of down the drain or with general laboratory trash.
-
Consult with your institution's environmental health and safety (EHS) department for specific disposal procedures.
By adhering to these guidelines, researchers can safely and effectively utilize this compound in their work, minimizing risks and ensuring a secure laboratory environment.
References
- 1. (S)-(-)-2-甲基-CBS-噁唑硼烷 ≥95% | Sigma-Aldrich [sigmaaldrich.com]
- 2. fishersci.com [fishersci.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. (S)-(-)-2-甲基-CBS-噁唑硼烷 溶液 1 M in toluene | Sigma-Aldrich [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. pppmag.com [pppmag.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
